2-Methoxy-5-(trifluoromethyl)benzyl bromide
Description
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Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOXCPOSPRGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590700 | |
| Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-88-9 | |
| Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Prepared by a Senior Application Scientist
This compound, identified by the CAS Number 685126-88-9 , is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its strategic combination of a reactive benzyl bromide handle, an electron-donating methoxy group, and a powerfully electron-withdrawing trifluoromethyl group endows it with unique chemical properties. This guide provides an in-depth exploration of its synthesis, reactivity, applications, and safe handling, designed for researchers and professionals in drug discovery and chemical development.
The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry.[3][4] Its incorporation into bioactive molecules is a well-established strategy to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[5][6][7] this compound serves as a key reagent for introducing this valuable pharmacophore, alongside a methoxy-substituted phenyl ring, into a diverse range of molecular scaffolds.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 685126-88-9 | [1][8] |
| Molecular Formula | C₉H₈BrF₃O | [1] |
| Molecular Weight | 269.06 g/mol | [1] |
| Appearance | Light yellow to light brown low melting solid | N/A |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 235.5 ± 40.0 °C (Predicted) | N/A |
| Solubility | Insoluble in water | [1] |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CBr | [8] |
Safety and Handling: A Self-Validating Protocol
Hazard Statement: DANGER. This compound is a corrosive and lachrymatory substance that causes severe skin burns and serious eye damage.[9] All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Engineering Controls: Use in a well-ventilated chemical fume hood to maintain exposure levels below occupational limits. A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected prior to use and replaced if signs of degradation appear.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture. Keep the container tightly sealed.
-
Spill & First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Synthesis and Purification
The most established and logical route to this compound is via the free-radical bromination of the corresponding toluene precursor, 2-Methoxy-5-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for benzylic bromination of activated toluene derivatives.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methoxy-5-(trifluoromethyl)toluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Solvent Addition: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (sufficient to dissolve the starting material, approx. 0.2 M concentration).
-
Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be further promoted by irradiation with a floodlight.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the benzylic methyl singlet (around 2.4 ppm) and the appearance of the benzylic methylene singlet (around 4.5 ppm) indicates conversion. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a low-melting solid, can often be purified by recrystallization from a suitable solvent system (e.g., hexanes). If necessary, flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) will yield the pure product.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its function as an electrophile in nucleophilic substitution reactions (Sₙ2). The benzylic carbon is highly activated towards nucleophilic attack due to the stability of the ensuing transition state, which is stabilized by the adjacent aromatic ring. The bromide ion is an excellent leaving group.
Caption: General Sₙ2 alkylation reaction with various nucleophiles.
This reagent is an excellent choice for the alkylation of a wide variety of nucleophiles, including:
-
N-Alkylation: Primary and secondary amines react readily to form secondary and tertiary amines, respectively.[12] This is a common step in pharmaceutical synthesis to append the benzyl moiety to a nitrogen-containing core.
-
O-Alkylation: Alcohols and phenols can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding ethers.
-
S-Alkylation: Thiols are readily alkylated to form thioethers.
-
C-Alkylation: Soft carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, can be alkylated to form new carbon-carbon bonds.[13]
Analytical Characterization
The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | δ ~7.5-6.9 ppm (m, 3H, Ar-H): Complex multiplet signals corresponding to the three aromatic protons. δ ~4.5 ppm (s, 2H, -CH₂Br): A characteristic singlet for the benzylic methylene protons. δ ~3.9 ppm (s, 3H, -OCH₃): A singlet for the methoxy protons. |
| ¹³C NMR | δ ~158-110 ppm: Signals for the aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. δ ~124 ppm (q, ¹JCF ≈ 272 Hz): Signal for the CF₃ carbon.[14][15] δ ~56 ppm: Signal for the methoxy carbon (-OCH₃). δ ~30 ppm: Signal for the benzylic carbon (-CH₂Br). |
| ¹⁹F NMR | δ ~ -63 ppm (s, 3F): A single, sharp signal for the three equivalent fluorine atoms of the CF₃ group.[14][16] |
| Mass Spec (MS) | [M]+•: Isotopic pattern characteristic of a monobrominated compound (peaks at m/z 268 and 270 in ~1:1 ratio). |
Conclusion
This compound is a powerful and versatile reagent for synthetic chemistry. Its utility is primarily derived from its ability to act as an efficient electrophile for introducing the 2-methoxy-5-(trifluoromethyl)benzyl group into target molecules. The presence of the trifluoromethyl group, in particular, makes this building block highly valuable for drug discovery programs aiming to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][6] A thorough understanding of its properties, synthetic route, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.
References
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The Crucial Role of 3-(Trifluoromethyl)benzyl Bromide in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). Retrieved January 12, 2026, from [Link]
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Supporting Information for "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
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Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection. Retrieved January 12, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Supporting Information for "A series of novel BF2-azadipyrromethene complexes: synthesis, structure and properties". (n.d.). Retrieved January 12, 2026, from [Link]
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2-methoxy-5-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2). (n.d.). PubChem Lite. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- CN107098791B - Preparation method of benzyl bromide. (n.d.). Google Patents.
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This compound. (n.d.). Chongqing Chemdad Co. Retrieved January 12, 2026, from [Link]
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Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl bromide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key organic intermediate characterized by its trifluoromethyl and methoxy-substituted benzene ring, coupled with a reactive benzyl bromide moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physical properties, safety considerations, and synthetic applications of this versatile reagent, designed to empower researchers in their drug discovery and development endeavors.
It is important to note that while this guide consolidates the most current and reliable information available, some physical properties, such as the boiling point and density, are based on predicted values due to a lack of experimentally determined data in the public domain. Spectroscopic data from closely related analogs are provided for comparative analysis.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 685126-88-9 | [1] |
| Molecular Formula | C₉H₈BrF₃O | [1] |
| Molecular Weight | 269.06 g/mol | [1] |
| Appearance | Light yellow to light brown solid | N/A |
| Melting Point | 34-37 °C | [1] |
| Boiling Point (Predicted) | 235.5 ± 40.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.524 ± 0.06 g/cm³ | N/A |
| Solubility | Insoluble in water | [1] |
| Storage | 2-8°C under an inert atmosphere | N/A |
Spectroscopic Characterization: An Analog-Based Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogs, the anticipated ¹H NMR spectrum in CDCl₃ would likely exhibit a singlet for the methoxy protons around 3.9 ppm, a singlet for the benzylic methylene protons in the region of 4.5-4.7 ppm, and a series of multiplets in the aromatic region (approximately 6.9-7.5 ppm) corresponding to the three protons on the substituted benzene ring.
The ¹³C NMR spectrum is expected to show signals for the methoxy carbon around 56 ppm, the benzylic carbon in the range of 30-35 ppm, and aromatic carbons between 110-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹), C=C stretching for the aromatic ring (approximately 1600-1450 cm⁻¹), and strong C-O stretching for the methoxy group (around 1250 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the 1350-1100 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region (around 600-500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine atom to form a stable benzyl cation.
Safety and Handling: A Self-Validating System
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is a corrosive and lachrymatory substance and requires strict adherence to safety protocols.
Hazard Identification:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary for larger quantities.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Synthetic Applications and Mechanistic Insights
The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is central to its utility in constructing more complex molecular architectures.
N-Alkylation Reactions: A Cornerstone of Drug Discovery
The introduction of substituted benzyl groups onto nitrogen-containing scaffolds is a common strategy in medicinal chemistry to modulate pharmacological activity. This compound is an effective reagent for the N-alkylation of primary and secondary amines.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction. The choice of base can influence the reaction rate and selectivity, with cesium carbonate often providing faster reactions due to its greater solubility in organic solvents.
-
Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), is ideal for Sₙ2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature Control: The reaction temperature is a critical parameter to control. While gentle heating can accelerate the reaction, excessive heat can lead to side reactions and decomposition. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature.
Illustrative Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation reactions.
O-Alkylation and C-Alkylation Reactions
In addition to amines, this compound can be used to alkylate other nucleophiles such as phenols (O-alkylation) and enolates (C-alkylation), further expanding its synthetic utility. The principles guiding the choice of base and solvent are similar to those for N-alkylation, with stronger bases like sodium hydride (NaH) often required for the deprotonation of less acidic nucleophiles.
Detailed Experimental Protocol: N-Alkylation of a Primary Amine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) supplies
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting amine), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.
Self-Validating System: The success of the reaction can be validated at multiple stages. TLC monitoring confirms the consumption of starting materials and the formation of a new, less polar product. Successful extraction and work-up will result in a crude product that can be characterized by NMR to confirm the presence of the newly introduced 2-methoxy-5-(trifluoromethyl)benzyl group. Finally, purification by column chromatography should yield a product with a sharp melting point (if solid) and clean spectroscopic data.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, make it a powerful tool for medicinal chemists and drug development professionals. By understanding its physical properties, adhering to strict safety protocols, and applying sound mechanistic principles to reaction design, researchers can effectively leverage this compound to advance their scientific objectives.
References
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PubChemLite. This compound. [Link]
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PubChemLite. 2-methoxy-5-(trifluoromethoxy)benzyl bromide. [Link]
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Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
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Wilson, J. T., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8214–8218. [Link]
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Wilson, J. T., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health. [Link]
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Wilson, J. T., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. ACS Publications. [Link]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection. [Link]
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MySkinRecipes. This compound. [Link]
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Chemdad. This compound. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Introduction
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a methoxy ether, a trifluoromethyl group, and a benzylic bromide—on a benzene scaffold creates a unique electronic environment. An unambiguous characterization of this molecule is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, serves as the primary analytical tool for its structural elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, interpreting the spectral data through the lens of fundamental chemical principles and established experimental practices.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the molecule. The structure of this compound contains five distinct sets of protons:
-
Methoxy Protons (-OCH₃): Three equivalent protons of the methyl group.
-
Benzylic Protons (-CH₂Br): Two equivalent protons of the bromomethyl group.
-
Aromatic Proton H-3: A single proton on the aromatic ring, positioned ortho to the methoxy group.
-
Aromatic Proton H-4: A single proton on the aromatic ring, positioned meta to the methoxy group and ortho to the trifluoromethyl group.
-
Aromatic Proton H-6: A single proton on the aromatic ring, positioned ortho to both the methoxy and bromomethyl groups and meta to the trifluoromethyl group.
The interplay of electronic effects from the substituents dictates the precise chemical shift of each of these protons.
Figure 1: Molecular structure and key proton environments.
Theoretical Analysis of Substituent Electronic Effects
The chemical shift (δ) of each proton is primarily influenced by the local electron density, which is modulated by the inductive (-I) and resonance (+R/-R) effects of the substituents.
-
Methoxy Group (-OCH₃): This group exerts a weak, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its dominant influence is a strong, electron-donating resonance effect (+R) via the oxygen's lone pairs. This results in significant shielding (an upfield shift to a lower δ value) for protons at the ortho (H-3) and para (H-6, relative to the OCH₃) positions.[1][2] The methoxy protons themselves typically appear as a sharp singlet in the 3.0-4.0 ppm range.[3]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is almost exclusively inductive (-I), causing significant deshielding (a downfield shift to a higher δ value) of nearby protons, particularly those in the ortho positions (H-4 and H-6).[4][5]
-
Bromomethyl Group (-CH₂Br): This group is moderately electron-withdrawing via induction (-I), which will deshield the adjacent aromatic proton (H-6). The benzylic protons (-CH₂Br) are themselves deshielded by the adjacent aromatic ring and the electronegative bromine atom, typically appearing in the 4.4-4.6 ppm region.[6][7]
Predicted Aromatic Signal Pattern: Based on the synergy of these effects, we can predict the relative chemical shifts of the aromatic protons:
-
H-3: Strongly shielded by the ortho -OCH₃ group and only weakly deshielded by the meta -CF₃ group. This proton is expected to be the most upfield of the aromatic signals.
-
H-4: Strongly deshielded by the ortho -CF₃ group. This proton should appear significantly downfield.
-
H-6: Deshielded by the ortho -CH₂Br group and the meta -CF₃ group. This proton is also expected to be downfield, likely near H-4.
Quantitative ¹H NMR Data and Peak Assignment
The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.55 | 1H | d | ~ 2.1 | H-6 |
| ~ 7.48 | 1H | dd | ~ 8.5, 2.1 | H-4 |
| ~ 6.94 | 1H | d | ~ 8.5 | H-3 |
| ~ 4.51 | 2H | s | - | -CH₂Br |
| ~ 3.90 | 3H | s | - | -OCH₃ |
Detailed Peak-by-Peak Analysis:
-
δ ~ 7.55 ppm (H-6): This signal, integrating to one proton, appears as a doublet due to coupling with H-4 (meta-coupling, ⁴J), which typically has a small coupling constant (2-3 Hz). Its downfield position is consistent with the combined deshielding effects from the adjacent -CH₂Br group and the meta -CF₃ group.
-
δ ~ 7.48 ppm (H-4): This signal also integrates to one proton and is observed as a doublet of doublets. This splitting pattern arises from coupling to H-3 (ortho-coupling, ³J), with a larger coupling constant of ~8.5 Hz, and to H-6 (meta-coupling, ⁴J) with a smaller coupling constant of ~2.1 Hz. Its significant downfield shift is a direct result of being ortho to the potent electron-withdrawing -CF₃ group.[4]
-
δ ~ 6.94 ppm (H-3): This signal, integrating to one proton, is the most upfield of the aromatic protons. It appears as a doublet due to ortho-coupling with H-4 (³J ≈ 8.5 Hz). This pronounced upfield shift (shielding) is the classic signature of a proton positioned ortho to an electron-donating methoxy group.[1]
-
δ ~ 4.51 ppm (-CH₂Br): This sharp singlet integrates to two protons and is characteristic of benzylic protons adjacent to an electronegative atom like bromine.[6][7] The absence of coupling indicates no adjacent non-equivalent protons.
-
δ ~ 3.90 ppm (-OCH₃): This singlet, integrating to three protons, is the signature of the methoxy group.[3] Its chemical shift is typical for an aryl methyl ether.
Standardized Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, the following protocol should be adhered to.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), using a pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm). Note: Many commercially available deuterated solvents already contain TMS.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
B. Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)
-
Insertion and Locking: Insert the sample into the NMR spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Parameter Setup:
-
Experiment: Select a standard 1D proton experiment.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 8 to 16 scans for a sufficiently high signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.
-
-
Acquisition: Start the data acquisition.
C. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and provides a clear fingerprint for its structural verification. The key diagnostic features are the characteristic singlets for the methoxy (~3.90 ppm) and benzylic (~4.51 ppm) protons, and the distinct downfield pattern of the three aromatic protons, whose chemical shifts and coupling patterns are governed by the powerful and opposing electronic effects of the methoxy and trifluoromethyl substituents. This guide provides the foundational knowledge for researchers to confidently identify this compound and assess its purity in complex reaction mixtures.
References
- Kolehmainen, E., & Knuutinen, J. (1987). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Magnetic Resonance in Chemistry.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethyl
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
- Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Progress in Nuclear Magnetic Resonance Spectroscopy.
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Lee, J. H., & Lee, J. J. (2013). ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Retrieved from [Link]
-
Brown, D. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved from [Link]
- Pretorius, J., & van Otterlo, W. (2018). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Magnetic Resonance in Chemistry.
- Supporting Information for "A General Method for the Synthesis of Phosphonium Boron
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Benzylbromide - Optional[¹H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Chemical shifts. UCL. Retrieved from [Link]
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Sources
Introduction: The Significance of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar compounds. This document offers a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation.
This compound is a substituted aromatic compound of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and materials. Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a reactive bromomethyl group, creates a distinct electronic environment around the benzene ring. ¹³C NMR spectroscopy is an indispensable tool for confirming the structure of this molecule, offering precise information about the carbon skeleton.[1][2] The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make the technique less sensitive than ¹H NMR, but the information obtained is highly valuable for unambiguous structural verification.[1]
This guide will delve into the theoretical basis for predicting the ¹³C NMR spectrum of this compound, provide a detailed experimental protocol for acquiring high-quality data, and present a thorough interpretation of the expected spectral features.
Theoretical Principles and Spectral Prediction
The chemical shift of each carbon atom in this compound is influenced by the electronic effects of the three substituents on the benzene ring. Understanding these effects is crucial for accurate spectral assignment.
-
Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing inductively but is a strong electron-donating group through resonance. This resonance effect increases electron density primarily at the ortho and para positions, causing a significant upfield shift (lower ppm) for these carbons. The methoxy carbon itself typically appears in the 55-62 ppm range.[3][4]
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deshields the attached carbon (C-5) and other carbons in the ring, causing them to shift downfield (higher ppm).[5] The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[6]
-
Bromomethyl Group (-CH₂Br): The bromine atom is electronegative and will deshield the attached benzylic carbon. The substituent effect of the bromomethyl group on the aromatic ring carbons is generally less pronounced than that of the methoxy or trifluoromethyl groups.[7] The benzylic carbon typically resonates in the range of 30-35 ppm.
Predicted ¹³C NMR Chemical Shifts
Based on these principles and data from similar substituted benzenes, the following table summarizes the predicted chemical shifts for each carbon in this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Coupled to ¹⁹F) | Justification |
| C-1 | ~129 | Singlet | Singlet | Quaternary carbon, influenced by both -CH₂Br and -OCH₃ groups. |
| C-2 | ~158 | Singlet | Singlet | Quaternary carbon attached to the strongly shielding -OCH₃ group. |
| C-3 | ~112 | Doublet | Singlet | Shielded by the ortho -OCH₃ group. |
| C-4 | ~128 | Doublet | Quartet (small ⁴JCF) | Influenced by the meta -OCH₃ and ortho -CF₃ groups. |
| C-5 | ~125 | Singlet | Quartet (²JCF) | Quaternary carbon attached to the electron-withdrawing -CF₃ group. |
| C-6 | ~118 | Doublet | Quartet (³JCF) | Shielded by the para -OCH₃ group and deshielded by the meta -CF₃ group. |
| -CH₂Br | ~32 | Triplet | Singlet | Benzylic carbon attached to an electronegative bromine atom. |
| -OCH₃ | ~56 | Quartet | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |
| -CF₃ | ~124 | Singlet | Quartet (¹JCF) | Carbon directly bonded to three fluorine atoms.[8][9] |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other conditions.
The relationship between the substituents and their influence on the aromatic carbons can be visualized as follows:
Caption: Influence of substituents on the ¹³C chemical shifts of the aromatic ring.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a reliable ¹³C NMR spectrum requires careful sample preparation and parameter optimization.[1]
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound.[10] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[10][11] Higher concentrations can lead to faster acquisition times but may also increase viscosity and broaden lines.
-
Filtration: To ensure magnetic field homogeneity, the solution should be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
-
Labeling: Clearly label the NMR tube with the sample identity.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling for good signal-to-noise. |
| Solvent | CDCl₃ | Common solvent with a known signal at δ 77.16 ppm for referencing. |
| Temperature | 298 K | Standard ambient temperature. |
| Acquisition Time (AQ) | 1-2 s | A sufficient duration to resolve sharp peaks. |
| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of most carbon nuclei between scans. For quantitative analysis, a longer delay (5 x T₁) is necessary.[1] |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | A standard range that covers most organic compounds. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to δ 77.16 ppm.
-
Peak Picking: Identify and label all significant peaks in the spectrum.
The overall experimental workflow can be visualized as follows:
Caption: Workflow for ¹³C NMR analysis.
Advanced NMR Techniques
For unambiguous assignment of all carbon signals, especially the closely spaced aromatic peaks, advanced NMR experiments are highly recommended.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for determining the multiplicity of each carbon signal. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 spectrum will only show CH signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons.[13] It provides a clear map of all C-H one-bond connectivities, greatly simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart.[1] It is essential for assigning quaternary carbons by correlating them with nearby protons. For example, the quaternary carbon C-1 would show correlations to the protons of the -CH₂Br group.
Conclusion
The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon framework. A thorough understanding of substituent effects allows for a confident prediction and interpretation of the spectrum. By following the detailed experimental protocol and employing advanced 2D NMR techniques like HSQC and HMBC, researchers can achieve complete and unambiguous structural verification. This guide serves as a robust framework for scientists working with this compound and its analogues, ensuring data integrity and facilitating downstream applications in drug discovery and materials science.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 511-21. [Link]
- InfoSheet: NMR sample preparation. (n.d.).
- Measuring methods available and examples of their applications: 13C NMR. (n.d.).
- Supporting Information for various organic compounds containing trifluoromethyl groups. (n.d.).
- How to Prepare Samples for NMR. (n.d.). Retrieved from a university's chemistry department guidelines.
- Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". (n.d.).
- 13-C NMR Protocol for beginners. (n.d.). Retrieved from a university's instructional document.
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NMR Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]
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Papanikolaou, A. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series. [Link]
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In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? (2018). Quora. [Link]
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Peterson, E. A., & Tius, M. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1602–1605. [Link]
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Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. (n.d.). ResearchGate. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Methoxy group conformation effects on 13C NMR parameters. (n.d.). ResearchGate. [Link]
-
Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. [Link]
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Solved: Below is the 13C-NMR spectrum of 1,3-diethyl-5-methoxybenzene. (2022). Chegg.com. [Link]
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Benzylbromide. (n.d.). SpectraBase. [Link]
- 13C NMR Chemical Shift Table. (n.d.).
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Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). [Link]
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NMR Prediction. (n.d.). ACD/Labs. [Link]
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Electronic Supplementary Information (ESI) for... (n.d.). The Royal Society of Chemistry. [Link]
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Supporting Information for... (n.d.). Kobe University Repository. [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]
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Bullpitt, M., Kitching, W., Doddrell, D., & Adcock, W. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760–764. [Link]
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Supporting Information for... (n.d.). Beilstein Journals. [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
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Predict 13C NMR spectra. (n.d.). Cheminfo.org. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Introduction: Contextualizing the Analyte
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key reagent and building block in modern medicinal chemistry and drug development. Its trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the benzyl bromide moiety serves as a reactive handle for synthetic transformations. Accurate and reliable characterization of this compound is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, moving from foundational principles to detailed experimental protocols and data interpretation. The insights presented herein are designed to empower researchers and drug development professionals to develop robust analytical methods, troubleshoot common issues, and confidently interpret the resulting data.
Part 1: Foundational Principles for MS Analysis
The molecular structure of this compound (Chemical Formula: C₉H₈BrF₃O) presents a unique set of considerations for mass spectrometric analysis.[1] Its character is defined by a moderately non-polar, thermally sensitive nature and the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br). These features fundamentally dictate the optimal strategy for ionization and data interpretation.
The Challenge of Ionization
As a neutral molecule, this compound is not directly amenable to the most common ionization technique, Electrospray Ionization (ESI), which relies on analytes being pre-ionized in solution.[2] While adduct formation (e.g., [M+Na]⁺) is a possibility in ESI, its efficiency can be unpredictable and is highly dependent on mobile phase composition and purity.[3][4][5][6]
Hard ionization techniques like standard Electron Ionization (EI) can be too aggressive. While EI is excellent for creating reproducible fragmentation patterns for library matching, the high energy involved (typically 70 eV) can cause extensive fragmentation of the labile C-Br bond, potentially leading to a weak or absent molecular ion peak.[7][8][9] This complicates molecular weight confirmation.
Therefore, a "soft" ionization technique capable of handling neutral, thermally stable, and moderately non-polar compounds is ideal. Atmospheric Pressure Chemical Ionization (APCI) emerges as the most logical and effective choice.[2] APCI utilizes gas-phase ion-molecule reactions, typically initiated by a corona discharge, to gently ionize the analyte, favoring the formation of the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[2][10][11]
The Isotopic Signature: A Built-in Confirmation
A defining characteristic of any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are observed, separated by approximately 2 Daltons (Da). This A+2 peak is an invaluable diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[12][13]
Part 2: Experimental Design & Protocol
A robust analytical method requires careful consideration of sample preparation, liquid chromatography, and mass spectrometer settings. The following protocol is designed as a self-validating system for the analysis of this compound using LC-MS with an APCI source.
Sample and Mobile Phase Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Solution: Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade methanol with 0.1% formic acid.
-
Causality: Formic acid is added to the mobile phase to provide a ready source of protons, promoting the formation of the [M+H]⁺ ion in the APCI source and improving chromatographic peak shape.
-
LC-MS Workflow Diagram
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An In-depth Technical Guide to the Infrared Spectrum of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a key building block in the synthesis of complex pharmaceutical and agrochemical molecules.[1] In the absence of an experimentally published spectrum, this document presents a detailed predictive analysis based on the well-established vibrational frequencies of its constituent functional groups: a 1,2,4-trisubstituted benzene ring, a methoxy group, a trifluoromethyl group, and a bromomethyl group. This guide will delve into the theoretical underpinnings of the expected spectral features, offer a detailed experimental protocol for acquiring a high-fidelity Fourier-Transform Infrared (FTIR) spectrum, and discuss the potential impact of synthetic impurities on spectral interpretation. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of this compound and Its Spectroscopic Characterization
This compound is a valuable reagent in organic synthesis, prized for its reactive benzyl bromide moiety that facilitates the introduction of the 2-methoxy-5-(trifluoromethyl)benzyl group into target molecules.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzene ring significantly influences the electronic properties and, consequently, the biological activity of the resulting compounds.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such organic compounds. It provides a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds.[2] For a molecule like this compound, IR spectroscopy serves several critical purposes:
-
Structural Verification: Confirming the presence of key functional groups.
-
Purity Assessment: Detecting the presence of starting materials, by-products, or degradation products.
-
Reaction Monitoring: Tracking the progress of reactions involving this reagent.
This guide will systematically deconstruct the expected IR spectrum of the title compound, providing a robust framework for its analysis and interpretation.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound can be understood by dissecting the molecule into its primary functional components and considering their characteristic vibrational frequencies.
Aromatic Ring Vibrations (C-H and C=C)
The 1,2,4-trisubstituted benzene ring gives rise to several distinct absorption bands:
-
Aromatic C-H Stretching: A weak to medium absorption is expected in the region of 3100-3000 cm⁻¹ .[3] The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an sp²-hybridized carbon.[4]
-
Aromatic C=C Stretching (In-Ring Vibrations): A series of medium to weak, sharp absorptions are anticipated between 1625-1450 cm⁻¹ . Typically, two bands are observed around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[5]
-
C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring strongly influences the position of these strong absorption bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, a strong band is expected in the range of 890-800 cm⁻¹ .
Trifluoromethyl (CF₃) Group Vibrations
The trifluoromethyl group is a strong electron-withdrawing group and exhibits intense absorption bands due to the C-F bonds:
-
Asymmetric C-F Stretching: A very strong and broad absorption is predicted in the range of 1350-1120 cm⁻¹ .
-
Symmetric C-F Stretching: A strong absorption is also expected within the same general region, often overlapping with the asymmetric stretch. The presence of the strongly electronegative fluorine atoms leads to these high-frequency, high-intensity bands.
Methoxy (O-CH₃) and Ether (C-O) Linkage Vibrations
The methoxy group and its attachment to the aromatic ring contribute the following:
-
Aliphatic C-H Stretching (in -OCH₃): The methyl group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[6]
-
Aryl Alkyl Ether C-O Stretching: Aryl alkyl ethers display two characteristic C-O stretching bands.[7] An asymmetric stretch is expected around 1275-1200 cm⁻¹ , and a symmetric stretch is anticipated in the 1050-1010 cm⁻¹ region.[8][9] These are typically strong and sharp peaks.
Bromomethyl (-CH₂Br) Group Vibrations
The bromomethyl group introduces further characteristic absorptions:
-
Aliphatic C-H Stretching (in -CH₂Br): These will contribute to the absorption bands in the 2960-2850 cm⁻¹ region, alongside the methoxy C-H stretches.
-
CH₂ Bending (Scissoring): A medium intensity band is expected around 1450 cm⁻¹ .
-
C-Br Stretching: A medium to strong absorption is predicted in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹ .[10][11]
Summary of Predicted IR Absorption Bands
The following table summarizes the predicted key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretching | Weak to Medium |
| 2960-2850 | Aliphatic C-H Stretching (-OCH₃, -CH₂Br) | Medium |
| 1625-1450 | Aromatic C=C In-Ring Stretching | Medium to Weak |
| 1450 | -CH₂- Bending (Scissoring) | Medium |
| 1350-1120 | C-F Stretching (Asymmetric and Symmetric) | Very Strong, Broad |
| 1275-1200 | Asymmetric Aryl-O-C Stretching | Strong |
| 1050-1010 | Symmetric Aryl-O-C Stretching | Strong |
| 890-800 | Aromatic C-H Out-of-Plane Bending (1,2,4-subst.) | Strong |
| 690-515 | C-Br Stretching | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. Given that this compound is a solid at room temperature, several methods are applicable. Attenuated Total Reflectance (ATR) is often the most convenient for solids, requiring minimal sample preparation.[12][13]
Attenuated Total Reflectance (ATR) Method
This technique is highly recommended due to its simplicity and reproducibility.[14]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide crystal
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Potassium Bromide (KBr) Pellet Method
This is a traditional transmission method for solid samples.[12][15]
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.
Influence of Synthetic Route and Potential Impurities on the IR Spectrum
This compound is typically synthesized via the free-radical bromination of 2-methoxy-5-(trifluoromethyl)toluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.[16]
Caption: Synthetic pathway for this compound.
Potential impurities from this synthesis could include:
-
Unreacted Starting Material (2-methoxy-5-(trifluoromethyl)toluene): Its presence would be indicated by the absence of a strong C-Br stretching band and potentially a slightly different fingerprint region. The primary distinguishing feature would be the strong C-H stretching of the methyl group.
-
Dibrominated By-product (2-Methoxy-5-(trifluoromethyl)benzylidene bromide): This impurity would likely show a less intense C-H stretch in the aliphatic region and a modified fingerprint region.
-
Ring-Brominated Isomers: If reaction conditions are not strictly controlled to favor the free-radical pathway, electrophilic aromatic substitution could occur, leading to bromine substitution on the benzene ring.[17] This would result in a different C-H out-of-plane bending pattern in the 900-700 cm⁻¹ region, characteristic of a different substitution pattern.
-
1,2-diphenylethane derivative: A minor side product from the coupling of two benzyl radicals can sometimes be formed.[18] This would introduce additional complexity to the spectrum but is typically present in very small amounts.
The presence of these impurities would manifest as additional, unexpected peaks in the IR spectrum. A pure sample should exhibit a spectrum that aligns closely with the predicted absorptions detailed in Table 1. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to minor structural changes, making it invaluable for confirming the identity and purity of a sample when compared against a reference spectrum.[2][19]
Conclusion
The infrared spectrum of this compound is rich with information, providing a powerful tool for its identification and quality assessment. By understanding the characteristic vibrational frequencies of the aromatic ring, methoxy, trifluoromethyl, and bromomethyl groups, researchers can confidently interpret the spectrum to verify the structure of this important synthetic intermediate. Adherence to proper experimental protocols, such as the ATR-FTIR method, will ensure the acquisition of high-quality, reproducible data. Furthermore, an awareness of potential synthesis-related impurities and their spectral signatures is crucial for a thorough and accurate analysis in a drug development and research setting.
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When toluene is used in free radical bromination, a very small amount of product is formed that... - Homework.Study.com. (URL: [Link])
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A Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethyl)benzyl bromide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)benzyl bromide. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and the known influence of its constituent functional groups. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This guide is intended to serve as a vital resource for scientists engaged in synthetic chemistry, drug discovery, and materials science where this compound is a key intermediate.
Introduction: The Significance of a Functionalized Benzyl Bromide
This compound is a substituted aromatic halide of increasing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[] Its utility stems from the reactive benzylic bromide, which is a versatile handle for introducing the 2-methoxy-5-(trifluoromethyl)benzyl moiety into a target structure. The electronic properties conferred by the methoxy and trifluoromethyl groups can significantly influence the biological activity and physicochemical properties of the final compound.[2][3][4]
A thorough understanding of the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and formulation strategies. This guide will first deconstruct the molecular features of this compound to predict its behavior in various solvent classes and then provide a robust methodology for its empirical determination.
Physicochemical Properties and Molecular Structure Analysis
To understand the solubility of this compound, a preliminary examination of its known physicochemical properties is essential.
| Property | Value/Description | Source(s) |
| CAS Number | 685126-88-9 | [5][6] |
| Molecular Formula | C₉H₈BrF₃O | [7] |
| Molecular Weight | 269.06 g/mol | [8] |
| Appearance | Light yellow to light brown solid | [9] |
| Melting Point | 34-37 °C | [9] |
| Water Solubility | Insoluble | [9] |
| Predicted XlogP | 3.3 | [7] |
The molecule's structure is key to its solubility profile. It is comprised of three main components: a benzene ring, a reactive bromomethyl group, and two electronically influential substituents—a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃).
The general principle of "like dissolves like" is the foundational concept for predicting solubility.[10] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of the contributions from its functional groups.
-
Benzene Ring and Bromomethyl Group : The core benzyl bromide structure is predominantly non-polar, favoring dissolution in non-polar and moderately polar solvents.
-
Methoxy Group (-OCH₃) : The ether linkage introduces some polarity and the potential for weak hydrogen bond acceptance.
-
Trifluoromethyl Group (-CF₃) : This group is highly lipophilic and electron-withdrawing.[2][11] The introduction of a -CF₃ group to an aromatic compound generally increases its lipophilicity and can enhance solubility in non-polar organic solvents.[12]
The predicted XlogP value of 3.3 indicates a significant preference for a non-polar (octanol) environment over a polar (water) one, which aligns with its observed insolubility in water.[7][9]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are of moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with aromatic character. The polarity is a good match for the overall polarity of the target molecule. |
| Aromatic | Toluene, Xylenes | High | The aromatic rings of the solute and solvent will interact favorably through π-π stacking interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High to Moderate | Ethers are effective solvents for many organic solids. THF, being more polar than diethyl ether, is expected to be a particularly good solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Moderate | The polarity of the ketone functional group can interact favorably with the methoxy group of the solute. |
| Esters | Ethyl acetate | Moderate | Similar in polarity to ketones, esters should be effective solvents. Benzyl bromide itself is known to be soluble in ethyl acetate.[13] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While the molecule has a polar methoxy group, the overall lipophilicity from the trifluoromethyl and benzyl groups may limit high solubility in highly polar, protic solvents like methanol. Solubility is expected to increase with decreasing polarity of the alcohol (Isopropanol > Ethanol > Methanol). |
| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | The presence of the polar methoxy group and the overall molecular dipole will likely limit solubility in highly non-polar aliphatic hydrocarbons. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Isothermal shake-flask method workflow.
Step-by-Step Methodology
-
Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation : To a series of glass vials, add a precisely weighed amount of the solvent (e.g., 5.00 mL). Add an excess amount of this compound to each vial. The solid should be in clear excess to ensure a saturated solution is formed.
-
Equilibration : Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The temperature should be controlled and recorded (e.g., 25.0 ± 0.5 °C).
-
Sampling : After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature if necessary) into a pre-weighed vial to determine the mass of the aliquot, or into a volumetric flask for dilution. Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.
-
Quantification : Analyze the diluted samples using a validated HPLC or GC method. Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following checks should be incorporated:
-
Time to Equilibrium : Test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.
-
Reproducibility : Perform each solubility measurement in triplicate to assess the precision of the method.
-
Purity of Solute : The purity of the this compound should be confirmed by an independent method (e.g., NMR, GC-MS) as impurities can significantly affect solubility.
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure and the physicochemical properties of its functional groups. It is predicted to be highly soluble in halogenated, aromatic, and ether-based organic solvents, with moderate to low solubility in alcohols and aliphatic hydrocarbons. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and scientifically sound method for generating this critical data in-house. This guide serves as both a predictive tool and a practical manual for researchers working with this important synthetic intermediate.
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D'Amico, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]
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Oda, A., et al. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
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ChemBK. (2024). 2-(trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key building block in contemporary organic synthesis, prized for its utility in the development of novel pharmaceutical and agrochemical agents. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring, combined with the reactive benzylic bromide, creates a molecule with a unique reactivity profile. Understanding the stability of this reagent is paramount to ensure its effective use, prevent the formation of impurities, and maintain safety in the laboratory. This guide provides a comprehensive overview of the stability, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the purity of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 685126-88-9 | [1][2] |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [1] |
| Appearance | Low melting solid or liquid | [3][4] |
| Melting Point | 34-37 °C | [3] |
| Boiling Point | 235.5 ± 40.0 °C (Predicted) | [3] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [3] |
Core Stability Profile and Mechanistic Insights
The stability of this compound is governed by the interplay of its functional groups. The benzylic bromide moiety is inherently reactive and susceptible to nucleophilic substitution and elimination reactions. However, the substituents on the aromatic ring significantly modulate this reactivity.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence is known to enhance the metabolic and thermal stability of molecules in drug discovery.[5][6] This is attributed to the high strength of the carbon-fluorine bonds.[5] In the context of this compound, the -CF₃ group's inductive effect can influence the electrophilicity of the benzylic carbon.
Conversely, the methoxy (-OCH₃) group is an electron-donating group through resonance. This can affect the stability of the benzyl cation intermediate that may form during Sₙ1-type reactions. The overall stability is a balance of these opposing electronic effects.
The primary factors that can compromise the stability of this compound are:
-
Moisture: Leads to hydrolysis.
-
Light: Can induce photolytic degradation.
-
Elevated Temperatures: Can accelerate decomposition.
-
Presence of Nucleophiles/Bases: Promotes substitution or elimination reactions.
Key Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods to monitor the purity of this compound.
Hydrolysis
Hydrolysis is a primary degradation pathway for benzyl bromides. The presence of water, even atmospheric moisture, can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the solvent and reaction conditions. The accumulation of hydrobromic acid can, in turn, catalyze further degradation.
Caption: Hydrolytic degradation of this compound.
Photodegradation
Benzyl halides can be susceptible to photolytic degradation, especially when exposed to UV light. This can proceed via homolytic cleavage of the carbon-bromine bond to generate a benzyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities.
Caption: Photolytic degradation pathway of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
Based on information from safety data sheets and the inherent reactivity of the compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | To protect from moisture and light. |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and mitigate risks in case of a leak. |
| Incompatibilities | Store away from strong bases, strong oxidizing agents, and moisture. | To prevent chemical reactions that would degrade the compound. |
Handling Procedures
Due to its classification as a corrosive and lachrymatory substance, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
Laboratory coat.
-
-
Handling Practices:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Use only in a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Analytical Methodologies for Stability Assessment
To ensure the quality of this compound, especially after prolonged storage or when used in sensitive applications, robust analytical methods are required. While specific validated methods for this compound are not widely published, the following techniques are standard for the analysis of benzyl halides and can be adapted.
Purity Assessment and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] It is well-suited for assessing the purity of this compound and identifying potential degradation products.
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a versatile technique for the analysis of a wide range of organic molecules. For benzyl halides, which may be thermally labile, HPLC can be a preferable method. A reversed-phase C18 column is often a good starting point for method development.[8] Derivatization may be employed to enhance the detection of benzyl halides by HPLC-UV.[9][10]
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development and is used to establish the intrinsic stability of a substance and develop stability-indicating analytical methods.[11][12][13][14] A generalized workflow for a forced degradation study of this compound is outlined below.
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A Technical Guide to the Safe Handling and Application of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
This guide provides an in-depth analysis of the material safety, handling protocols, and chemical reactivity of 2-Methoxy-5-(trifluoromethyl)benzyl bromide (CAS No: 685126-88-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety measures and integrate this knowledge into practical laboratory applications. Our focus is on creating a self-validating system of protocols that ensures both personnel safety and experimental integrity.
Section 1: Compound Profile and Physicochemical Properties
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups:
-
Benzylic Bromide: A highly reactive electrophilic site, making the molecule an excellent alkylating agent for introducing the substituted phenyl ring into a target structure. This reactivity is the primary driver of its utility and its hazardous nature.
-
Trifluoromethyl Group (-CF3): An electron-withdrawing group that enhances the metabolic stability and modulates the lipophilicity and bioavailability of derivative compounds, making it a desirable feature in pharmaceutical candidates.[1]
-
Methoxy Group (-OCH3): An electron-donating group that influences the electronic properties and orientation of reactions on the aromatic ring.
The combination of these groups creates a versatile building block for organic synthesis.[1][2]
Table 1: Compound Identification and Physical Properties
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | [2][3] |
| CAS Number | 685126-88-9 | [4][5] |
| Molecular Formula | C₉H₈BrF₃O | [3][4] |
| Molecular Weight | 269.06 g/mol | [4][5] |
| Appearance | Light yellow to light brown low melting solid | [4][6] |
| Melting Point | 34-37°C | [2][4][6] |
| Boiling Point | 235.5 ± 40.0 °C (Predicted) | [4][6] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Water Solubility | Insoluble |[2][4] |
Caption: 2D structure of the title compound.
Section 2: Hazard Analysis and Risk Mitigation
The primary hazard associated with this compound is its classification as a corrosive substance.[7][8] This is not merely a surface-level irritant; it causes severe chemical burns to skin and can result in permanent eye damage.[7] The underlying cause is the reactivity of the benzylic bromide, which can readily alkylate biological nucleophiles (such as amines and thiols in proteins and DNA), leading to rapid cell damage and tissue necrosis. Furthermore, it is a potent lachrymator , a substance that causes tearing and intense irritation to the eyes and respiratory tract upon exposure.[7]
Table 2: GHS Hazard Classification Summary
| Pictogram | GHS05: Corrosion |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[7][8][9] H335: May cause respiratory irritation.[8] |
| Precautionary Statements (Selected) | P260: Do not breathe dust/fume/mist/vapors.[7][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P310: Immediately call a POISON CENTER or doctor/physician.[7][9] |
Routes of Exposure and Physiological Impact:
-
Dermal Contact: The low melting point (34-37°C) means the solid can easily melt upon contact with skin, increasing surface area and accelerating absorption and damage. Progressive ulceration can occur if not treated immediately.[7]
-
Ocular Contact: Vapors are sufficient to cause severe irritation. Direct contact with the liquid or solid will lead to corneal burns and potentially permanent blindness.[7][10]
-
Inhalation: Inhaling dust or vapors will irritate the mucous membranes and upper respiratory tract, causing a burning sensation, coughing, and shortness of breath.[8]
-
Ingestion: Ingestion can cause corrosive burns to the mouth, throat, and stomach.[7]
Section 3: A Validated Workflow for Safe Handling and Use
A proactive approach to safety is paramount. The following workflow is designed as a self-validating system, where each step mitigates the risks identified in the previous section.
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An In-Depth Technical Guide to the Safe Laboratory Handling of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Section 1: Compound Profile and Core Hazard Analysis
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a substituted aromatic compound frequently utilized as a reactive building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science.[1] Its utility stems from the reactive benzyl bromide moiety, which allows for the facile introduction of the 2-methoxy-5-(trifluoromethyl)phenyl group into a target structure.[1] However, the very features that make it a valuable reagent also render it hazardous. A thorough understanding of its chemical personality is the first principle of safe handling.
The primary hazards are not unique to this specific molecule but are characteristic of the benzyl bromide class of reagents.[2] These hazards can be categorized into three main areas: potent lachrymatory and irritant effects, high reactivity leading to corrosivity, and incompatibility with a range of common laboratory chemicals.
1.1 Potent Lachrymator and Severe Irritant
This compound is a potent lachrymator.[2] A lachrymator is a substance that reacts with the moisture in the eyes to produce a stinging sensation and stimulate the flow of tears.[3] This effect is immediate upon exposure to even minute quantities of vapor. Beyond the eyes, its vapors are highly irritating to the entire respiratory system, including the mucous membranes of the nose, throat, and lungs, which can lead to coughing, shortness of breath, and inflammation.[2][4][5] Skin contact will cause significant irritation and can result in chemical burns.[5][6]
The underlying mechanism for this is the compound's susceptibility to hydrolysis. The benzylic bromide is an excellent leaving group, and the molecule readily reacts with water—including atmospheric moisture or moisture on biological tissues—to release hydrobromic acid (HBr), a strong, corrosive acid.[7][8] It is this in situ generation of HBr that is responsible for the intense irritation and potential for tissue damage.
1.2 Reactivity, Corrosivity, and Incompatibilities
As a benzylic halide, this compound is a strong alkylating agent. It will react readily with nucleophiles. This reactivity is the basis of its synthetic utility but also a primary source of hazard. It is incompatible with and may react violently with:
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can lead to rapid, exothermic reactions.[7]
-
Amines: Reacts readily in alkylation reactions.[7]
-
Alcohols: Can form ethers, potentially in an uncontrolled manner.[4]
-
Strong Oxidizing Agents (e.g., peroxides, nitrates): Can create a risk of fire or explosion.[7]
-
Water and Moisture: As detailed above, reacts to form corrosive HBr gas.[7][8] This also means the reagent is moisture-sensitive and should be handled under dry conditions to maintain its integrity.[8]
Gradual decomposition, especially in a sealed container, can lead to a dangerous buildup of HBr gas pressure, potentially causing the container to rupture or explode.[9]
Section 2: Engineering Controls and Risk Mitigation
Given the potent, vapor-phase hazards of this compound, personal protective equipment (PPE) alone is insufficient. The primary line of defense is robust engineering controls.
-
Chemical Fume Hood: All manipulations involving this compound, including weighing, transfers, reaction setup, and work-up, must be performed inside a certified chemical fume hood with a demonstrated face velocity of at least 100 feet per minute (fpm).[2][3][10] This is non-negotiable. Working on an open bench, even for a moment, can lead to significant exposure.
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[7][11] All personnel must be trained on their location and operation.
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent ocular, dermal, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.[4][11] | Goggles provide a seal against vapors that can easily bypass safety glasses.[3] A face shield protects the rest of the face from splashes and is critical during procedures with a higher risk of splashing, such as quenching. |
| Hand | Nitrile gloves (minimum 8 mil thickness) or heavier-duty gloves like butyl rubber. | Inspect gloves for any signs of degradation or pinholes before use.[12] Double-gloving is recommended. Contaminated gloves must be removed and replaced immediately, without touching any other surfaces.[13] |
| Body | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from minor splashes.[9] |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Prevents injury from dropped items or spills.[4] |
Section 4: Standard Operating Procedures (SOPs)
Adherence to a strict, pre-defined workflow is essential for minimizing risk. The following protocols represent a self-validating system where safety is integrated into the experimental design.
Core Safety & Handling Workflow
Caption: General workflow for safely handling the reagent.
Experimental Protocol: Example Benzylation of a Phenol
This protocol outlines a common application and integrates safety measures at each step. The causality for each choice is rooted in controlling the reagent's reactivity and preventing exposure.
-
Inert Atmosphere Setup: Assemble oven-dried glassware in the fume hood. Equip a round-bottom flask with a stir bar, septa, and a nitrogen or argon inlet connected to a bubbler. The inert atmosphere is crucial to prevent the reagent from reacting with atmospheric moisture.
-
Reagent Preparation: In the fume hood, dissolve the starting phenol and a mild base (e.g., potassium carbonate, K₂CO₃) in a dry, aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).[2] Stir the mixture.
-
Reagent Transfer: Draw the required amount of this compound into a clean, dry syringe. This transfer must be done entirely within the fume hood.
-
Controlled Addition: Slowly add the benzyl bromide solution dropwise to the stirring reaction mixture at room temperature or 0°C. A slow addition rate is critical to control the reaction's exotherm.
-
Reaction Monitoring: Allow the reaction to stir under the inert atmosphere. Monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).[10]
-
Reaction Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a quenching solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize any unreacted benzyl bromide.[10] Perform this addition behind the fume hood sash.
-
Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Crucially, vent the separatory funnel frequently by pointing it towards the back of the fume hood, as pressure can build up.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator whose vacuum exhaust is properly vented into the fume hood system.[2]
Alkylation Reaction Workflow
Caption: Step-by-step experimental protocol for a typical reaction.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7] Use the safety shower if the spill is extensive. Seek immediate medical attention.[4][9]
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[14] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
-
Spill Management:
-
Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Do NOT Use Water: Applying water to a spill will generate large amounts of corrosive HBr gas.[7]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4][7]
-
Collect: Once absorbed, carefully sweep the material into a clearly labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[4][12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Spill Response Decision Tree
Caption: Logical flow for responding to a chemical spill.
Section 6: Waste Management and Decontamination
-
Waste Streams: All waste containing this compound, including reaction residues and contaminated absorbents, must be collected in a designated, sealed, and clearly labeled halogenated organic waste container.[7]
-
Glassware Decontamination: Before removing glassware from the fume hood, it should be rinsed with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Then, it should be carefully quenched with a dilute solution of a weak base, such as sodium bicarbonate, or a nucleophile like aqueous ammonia to neutralize any remaining reactive material.[15] Only after this decontamination procedure should the glassware be washed normally.
Section 7: Summary of Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₉H₈BrF₃O | [1][16] |
| Molecular Weight | 269.06 g/mol | [1] |
| Appearance | Colorless to yellow liquid/solid | [2][17] |
| Primary Hazards | Lachrymator, Corrosive, Irritant | [5][6] |
| Incompatibilities | Strong bases, oxidizers, amines, water | [4][7] |
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Benzyl bromide - Santa Cruz Biotechnology . Link
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BENZYL BROMIDE HAZARD SUMMARY - NJ.gov . Link
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The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated . Link
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Lachrymators | Laboratory Safety - Brandeis University . Link
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BENZYL BROMIDE - NOAA - CAMEO Chemicals . Link
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Benzyl Bromide - Common Organic Chemistry . Link
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2-Methoxy-5-(trifluoromethoxy)benzyl bromide - Apollo Scientific . Link
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Working with Hazardous Chemicals - Organic Syntheses . Link
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CAS 478484-53-6 2-Methoxy-5-(trifluoromethoxy)benzyl bromide - BOC Sciences .
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An In-Depth Technical Guide to the Synthesis and Purification of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
This guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the metabolic stability and bioavailability of resulting compounds, making this a valuable building block for drug discovery professionals.[1][2] This document details a reliable two-step synthetic route, encompassing the reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid and the subsequent bromination of the resulting benzyl alcohol. Emphasis is placed on the rationale behind procedural steps, ensuring both scientific integrity and practical applicability for researchers and chemists.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. This strategy is predicated on the chemical reactivity of the starting materials and the stability of the intermediates, ensuring a high-yielding and pure final product.
Synthesis Pathway Overview:
Caption: Two-step synthesis of the target compound.
Step 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
The initial step involves the reduction of the carboxylic acid functionality of 2-Methoxy-5-(trifluoromethyl)benzoic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH3•THF) is the reagent of choice for this transformation due to its high efficiency and selectivity for reducing carboxylic acids in the presence of other functional groups.
Reaction Mechanism: The borane acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This is followed by the transfer of a hydride ion to the carbonyl carbon, leading to a series of intermediates that ultimately hydrolyze to the corresponding benzyl alcohol upon work-up.
Experimental Protocol: Reduction
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Starting Material |
| Borane-tetrahydrofuran complex (1 M solution in THF) | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Methanol | Quenching Agent |
| Diethyl ether | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Aqueous Wash |
| Brine | Aqueous Wash |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Round-bottom flask, dropping funnel, condenser, magnetic stirrer | Reaction Setup |
| Rotary evaporator | Solvent Removal |
Procedure:
-
To a stirred solution of 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3•THF) in THF (1.5 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. This intermediate is often of sufficient purity for the subsequent step.
Step 2: Bromination of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
The second step is the conversion of the synthesized 2-Methoxy-5-(trifluoromethyl)benzyl alcohol to the target benzyl bromide. Phosphorus tribromide (PBr3) is a highly effective reagent for this transformation, proceeding via an SN2 mechanism.[3][4][5] This ensures a clean reaction with a predictable stereochemical outcome, although for an achiral molecule like this, the primary advantage is the mild reaction conditions.
Reaction Mechanism: The phosphorus atom in PBr3 is electrophilic and reacts with the oxygen of the alcohol, which acts as a nucleophile. This forms a good leaving group, which is then displaced by a bromide ion in an SN2 fashion.
Experimental Protocol: Bromination
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | Starting Material |
| Phosphorus tribromide (PBr3) | Brominating Agent |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Saturated Sodium Bicarbonate Solution | Aqueous Wash |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate | Drying Agent |
| Round-bottom flask, dropping funnel, magnetic stirrer | Reaction Setup |
| Rotary evaporator | Solvent Removal |
| Flash chromatography system | Purification |
Procedure:
-
Dissolve 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting alcohol is no longer detectable.
-
Carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is purified by flash column chromatography on silica gel.
Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 98:2 to 95:5) |
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column pre-equilibrated with the initial mobile phase.
-
Elute the column with the hexanes/ethyl acetate gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods. While specific experimental spectra for this exact compound are not widely published, the expected spectral data are as follows:
-
¹H NMR (CDCl₃): δ ~7.4-6.9 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~3.9 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃): Resonances for the aromatic carbons, the benzylic carbon (~30-35 ppm), the methoxy carbon (~55-60 ppm), and the trifluoromethyl carbon (quartet, ~120-130 ppm).
-
IR (neat): Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, and C-Br stretching.
Safety and Handling
This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Phosphorus tribromide (PBr3) is a corrosive and toxic substance that reacts violently with water.[4][6][7][8][9] It should be handled under anhydrous conditions in a fume hood. Ensure all glassware is thoroughly dried before use. In case of skin contact, wash immediately and thoroughly with water.
Borane-tetrahydrofuran complex (BH3•THF) is a flammable liquid and should be handled with care. It is also moisture-sensitive.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Conclusion
This guide provides a robust and well-rationalized synthetic route to this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The emphasis on understanding the underlying chemical principles ensures that the procedures can be adapted and optimized as needed for specific research applications.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]
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-
Chegg. (2020). Solved: Starting with benzyl alcohol, outline a synthesis of.... Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. Retrieved from [Link]
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electrophilicity of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to the Electrophilicity and Reactivity of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries[1]. The reactivity of the benzylic bromide is the cornerstone of its synthetic utility, and this reactivity is intricately modulated by the electronic interplay of the ortho-methoxy and meta-trifluoromethyl substituents on the aromatic ring. This document elucidates the foundational principles governing its electrophilicity, details robust experimental and computational methodologies for its quantification, and discusses the practical implications for synthetic route design and drug development.
Introduction: The Significance of a Tuned Electrophile
In modern organic synthesis, particularly within medicinal chemistry, the strategic incorporation of fluorinated groups is a widely adopted strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity[2][3]. The trifluoromethyl (-CF3) group is a premier example of such a moiety[2][3]. This compound serves as a valuable building block that introduces both a trifluoromethyl group and a methoxy group, which can also influence solubility and metabolic profiles.
The core of this molecule's function lies in the electrophilicity of the benzylic carbon, which is bonded to the bromine atom. This position is primed for nucleophilic attack, allowing for the facile construction of new carbon-carbon or carbon-heteroatom bonds. However, the rate and mechanism of these crucial reactions are not straightforward; they are the result of a delicate electronic balance dictated by the substituents on the aromatic ring. Understanding and predicting this reactivity is paramount for process optimization, yield maximization, and impurity control.
The Electronic Landscape: A Tug-of-War of Inductive and Resonance Effects
The electrophilicity of the benzylic carbon in this compound is a direct consequence of the opposing electronic effects exerted by the methoxy and trifluoromethyl groups.
-
The Methoxy Group (-OCH3): Located at the ortho position, the methoxy group is a classic example of a substituent with dual electronic character. Due to the high electronegativity of oxygen, it exerts an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can participate in resonance with the aromatic π-system, resulting in a strong electron-donating resonance effect (+M)[4]. For reactions involving the benzene ring itself, the +M effect dominates, making it an activating, ortho/para-directing group. In the context of benzylic reactivity, this resonance donation is critical for stabilizing any developing positive charge on the benzylic carbon, a key feature of an Sₙ1-type mechanism.
-
The Trifluoromethyl Group (-CF3): Positioned meta to the benzylic carbon, the -CF3 group is a potent electron-withdrawing group (EWG)[5]. This is primarily due to the strong inductive (-I) effect of the three highly electronegative fluorine atoms[2][4]. Unlike the methoxy group, it has no significant resonance contribution. Its primary role is to withdraw electron density from the aromatic ring, which in turn polarizes the C-Br bond and increases the partial positive charge (δ+) on the benzylic carbon, enhancing its susceptibility to nucleophilic attack (an Sₙ2-type mechanism).
The net result is an electrophilic center whose reactivity is finely tuned. The -CF3 group enhances the intrinsic electrophilicity, while the -OCH3 group provides a mechanism to stabilize cationic intermediates, creating a nuanced reactivity profile that can be exploited by the synthetic chemist.
Caption: Opposing electronic effects on the benzylic carbon.
Reactivity in Nucleophilic Substitution: The Sₙ1/Sₙ2 Continuum
Benzyl halides occupy a unique position in nucleophilic substitution chemistry. Although they are structurally primary halides, they can readily undergo reactions via both Sₙ1 and Sₙ2 mechanisms[6]. This is because the intermediate benzyl carbocation in an Sₙ1 pathway is significantly stabilized by resonance with the aromatic ring[7][8].
For this compound, the operative mechanism is highly dependent on the reaction conditions (nucleophile strength, solvent polarity, temperature).
-
Sₙ2 Pathway: A strong nucleophile in a polar aprotic solvent will favor the Sₙ2 mechanism. The potent electron-withdrawing -CF3 group increases the electrophilicity of the benzylic carbon, making it an excellent target for direct backside attack by a nucleophile. This pathway proceeds through a single, concerted transition state[9].
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol, water), an Sₙ1 mechanism becomes more plausible. The solvent can assist in the departure of the bromide leaving group to form a benzylic carbocation. This intermediate is stabilized by resonance, a contribution significantly enhanced by the electron-donating ortho-methoxy group. However, this stabilization is counteracted by the destabilizing inductive effect of the meta-trifluoromethyl group.
Therefore, the reactivity of this molecule should be viewed as a continuum between these two mechanistic extremes. The substituents create a system where the transition state may possess significant Sₙ2 character but with some Sₙ1-like charge separation, or vice-versa.
Caption: Workflow for kinetic analysis via ¹H NMR.
Computational Analysis
Modern computational chemistry offers powerful tools to predict and rationalize electrophilicity.
-
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule. For this compound, this map would show a region of positive potential (blue) around the benzylic carbon, confirming its electrophilic nature, and negative potential (red) around the electronegative oxygen and fluorine atoms.
-
Frontier Molecular Orbital (FMO) Theory: The reactivity can be predicted by examining the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region where the molecule can accept electrons from a nucleophile. A lower LUMO energy corresponds to a better electron acceptor and thus a more electrophilic compound.[10] DFT calculations can provide a quantitative LUMO energy value, which can be compared against a series of related benzyl bromides to establish a relative electrophilicity scale.
| Parameter | Description | Implication for Electrophilicity |
| Partial Charge (δ+) on C-α | Calculated charge on the benzylic carbon. | A more positive value indicates higher electrophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower (more negative) energy value signifies greater electrophilicity.[10] |
| Activation Energy (ΔG‡) | Calculated free energy barrier for a model Sₙ2 reaction. | A lower barrier indicates a faster reaction and higher effective electrophilicity. |
Implications for Drug Development and Synthetic Strategy
A thorough understanding of the is crucial for its effective use.
-
Reaction Condition Selection: Chemists can select nucleophiles and solvents to favor a desired mechanism. For constructing a sterically hindered bond, favoring Sₙ1-like conditions with a less reactive nucleophile might be necessary. For rapid, clean conversions with minimal side products, strong nucleophiles in aprotic solvents that promote the Sₙ2 pathway are ideal.
-
Predicting Side Reactions: The benzylic position is reactive, but the aromatic ring itself can also react under certain conditions. The activating effect of the methoxy group could lead to electrophilic aromatic substitution if acidic or electrophilic reagents are present. Understanding the primary reactivity at the benzylic site helps in designing reaction sequences that avoid these undesired outcomes.
-
Scaffold Elaboration: As a key building block, this molecule's predictable reactivity allows for its reliable incorporation into complex molecular scaffolds. This reliability is essential in multi-step syntheses common in drug discovery, where consistent yields and predictable outcomes are paramount for success.
Conclusion
The is a finely balanced property governed by the competing electronic influences of its ortho-methoxy and meta-trifluoromethyl substituents. The trifluoromethyl group enhances the intrinsic electrophilicity of the benzylic carbon, favoring Sₙ2 reactions, while the methoxy group provides resonance stabilization for any developing cationic character, allowing for potential Sₙ1 contributions under appropriate conditions. This nuanced reactivity profile can be quantified through rigorous kinetic studies and rationalized using computational models. For the medicinal chemist and process scientist, a deep appreciation of these principles enables the intelligent design of synthetic routes, the optimization of reaction conditions, and the efficient creation of novel chemical entities with therapeutic potential.
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Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]
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reactivity of the benzylic bromide in 2-Methoxy-5-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to the Reactivity of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
Abstract
This compound is a substituted aromatic halide of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactive benzylic bromide moiety, which is intricately modulated by the electronic and steric profile of the substituents on the aromatic ring. This guide provides a detailed analysis of the competing factors that govern the reactivity of this molecule, specifically the electron-donating methoxy group at the ortho-position and the potent electron-withdrawing trifluoromethyl group at the para-position. We will dissect the mechanistic dichotomy between SN1 and SN2 pathways, explain the causality behind its reaction profile, and provide field-proven insights for its application in complex molecular synthesis.
The Duality of Benzylic Halide Reactivity
Benzylic halides occupy a unique position in the landscape of nucleophilic substitution reactions. As primary halides, they are sterically accessible for bimolecular nucleophilic substitution (SN2) reactions. However, they can also readily undergo unimolecular nucleophilic substitution (SN1) due to the ability of the adjacent aromatic ring to stabilize the resulting benzylic carbocation through resonance.[1][2] This dual reactivity means that the reaction pathway is highly sensitive to the conditions, including the nature of the nucleophile, the solvent, and, most critically, the electronic character of any substituents on the benzene ring.[3][4] this compound is a prime example of a system where these substituent effects are in direct competition, creating a nuanced reactivity profile that can be exploited for precise synthetic control.
Structural and Electronic Analysis of this compound
The reactivity of the benzylic carbon in this compound is a direct consequence of the cumulative influence of its substituents.
The Ortho-Methoxy Group: A Dueling Inductive and Resonance Effect
The methoxy (-OCH3) group positioned ortho to the benzylic bromide exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework.[5]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions.[5][6]
For the methoxy group, the resonance effect is significantly stronger than the inductive effect, leading to an overall electron-donating character.[6] This donation of electron density is crucial for stabilizing the positive charge of a potential benzylic carbocation intermediate, thereby favoring an SN1 pathway.
The Para-Trifluoromethyl Group: A Potent Electron-Withdrawing Influence
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[7] Its effect is primarily inductive (-I), stemming from the high electronegativity of the three fluorine atoms.[7] Positioned para to the benzylic carbon's point of attachment, the -CF3 group strongly withdraws electron density from the entire aromatic ring. This effect severely destabilizes any developing positive charge on the benzylic carbon, which would significantly hinder or prevent the formation of a carbocation, thus strongly disfavoring an SN1 pathway.[7][8]
Steric Considerations of the Ortho-Substituent
The presence of the methoxy group at the ortho position introduces a degree of steric hindrance around the electrophilic benzylic carbon.[9] For an SN2 reaction, which requires a direct backside attack by the nucleophile, this steric bulk can impede the approach of the nucleophile and slow the reaction rate compared to an unsubstituted benzyl bromide.[9][10]
Mechanistic Pathways and Reactivity Profile
The ultimate reactivity of this compound is determined by the delicate balance between the electronic and steric effects of its substituents, as well as the chosen reaction conditions.
The SN1 Pathway: A Destabilized Carbocation
An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. While the ortho-methoxy group can provide resonance stabilization, the potent electron-withdrawing effect of the para-trifluoromethyl group dominates. This leads to significant destabilization of the benzylic carbocation, making the SN1 pathway energetically unfavorable under most conditions.
Caption: The SN1 pathway is disfavored due to the destabilizing effect of the -CF3 group.
The SN2 Pathway: The Predominant Route
Given the difficulty in forming the carbocation, the SN2 pathway is the more likely mechanism. This is a single, concerted step where the nucleophile attacks the benzylic carbon as the bromide leaving group departs. While the ortho-methoxy group introduces some steric hindrance, this effect is generally not prohibitive for a primary benzylic system. The strong electrophilicity of the benzylic carbon, enhanced by the electron-withdrawing -CF3 group, makes it a prime target for nucleophilic attack.
Caption: The SN2 pathway involves a concerted backside attack by the nucleophile.
Predicting the Dominant Mechanism
The balance of effects strongly suggests that this compound will preferentially react via an SN2 mechanism. The key influencing factors are summarized below.
| Factor | Influence on SN1 | Influence on SN2 | Net Effect on this Substrate |
| Substrate Class | Favorable (Benzylic) | Favorable (Primary) | Favors both, no clear preference |
| o-Methoxy Group | Stabilizing (+R) | Steric Hindrance (-) | Minor SN1 favorability, minor SN2 hindrance |
| p-CF3 Group | Strongly Destabilizing (-I) | Enhances Electrophilicity (+) | Strongly disfavors SN1, favors SN2 |
| Nucleophile | No effect on rate | Strong nucleophile increases rate | Choice of nucleophile is key |
| Solvent | Polar protic favors | Polar aprotic favors | Choice of solvent can tune reactivity |
The decisive factor is the powerful destabilizing effect of the trifluoromethyl group on the potential carbocation. Therefore, synthetic strategies should be designed around an SN2 pathway.
Caption: Decisive factors favoring the SN2 pathway for this substrate.
Applications in Synthetic Chemistry
The predictable SN2 reactivity makes this compound a valuable electrophilic building block. It is frequently used to introduce the 2-methoxy-5-(trifluoromethyl)benzyl moiety into larger molecules, a common strategy in drug discovery.[11] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[11][12]
Example Synthetic Protocol: O-Alkylation of a Phenol
This protocol describes a typical SN2 reaction using this compound to alkylate a phenolic nucleophile.
Objective: To synthesize 1-(benzyloxy)-4-nitrobenzene from 4-nitrophenol and this compound.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.05 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Acetonitrile (CH3CN), anhydrous (0.1 M concentration relative to the bromide)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-nitrophenol and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe and stir the resulting suspension for 15 minutes at room temperature to form the potassium phenoxide salt in situ.
-
Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure ether product.
Causality:
-
Base (K2CO3): Deprotonates the weakly acidic phenol to generate the more potent phenoxide nucleophile required for the SN2 attack.
-
Solvent (Acetonitrile): A polar aprotic solvent is used because it solvates the cation (K+) but not the anion (phenoxide), leaving the nucleophile "naked" and highly reactive. This solvent choice favors the SN2 mechanism.[2]
-
Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Safety and Handling
This compound and related structures are potent lachrymators and are corrosive.[13][14] They cause severe skin burns and eye damage.[13][15]
-
Handling: Always handle this reagent in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, a face shield, and a lab coat.[13]
-
Exposure: In case of skin contact, immediately drench the affected area with water for at least 15 minutes and seek medical attention.[13] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[15]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container, protected from light and moisture.[13][16]
Conclusion
The reactivity of this compound is a classic case study in the control of organic reactions through substituent effects. While its primary benzylic nature allows for both SN1 and SN2 pathways, the powerful electron-withdrawing nature of the para-trifluoromethyl group effectively shuts down the SN1 route by destabilizing the carbocation intermediate. This directs the compound's reactivity towards a predictable SN2 mechanism, making it a reliable and valuable electrophile for introducing the fluorinated benzyl moiety in the synthesis of pharmaceuticals and advanced materials. Understanding this underlying electronic tug-of-war is paramount for its effective and strategic deployment in modern organic synthesis.
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An In-depth Technical Guide on the Electronic Effects of Methoxy and Trifluoromethyl Groups on Reactivity
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The judicious selection of substituents is a cornerstone of modern chemical synthesis and drug design. Among the vast arsenal of functional groups available to chemists, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups stand out for their profound and often opposing electronic influences on molecular reactivity. This technical guide provides a comprehensive analysis of the electronic effects of these two critical substituents. We will dissect their inductive and resonance contributions, quantify their impact using Hammett parameters, and explore the mechanistic consequences for a range of chemical transformations, particularly electrophilic aromatic substitution. Furthermore, this guide will delve into the strategic application of these groups in drug development, supported by detailed experimental protocols and conceptual visualizations to provide a self-validating framework for researchers in the field.
Introduction: A Tale of Two Substituents
In the intricate dance of electrons that dictates chemical reactivity, substituents on a molecule act as choreographers, directing the flow of electron density and, consequently, the outcome of a reaction. The methoxy and trifluoromethyl groups are exemplary in this regard, serving as classic examples of electron-donating and electron-withdrawing groups, respectively.
The methoxy group , with its lone pairs of electrons on the oxygen atom, can enrich a π-system through resonance, making it a powerful activating group in many reactions.[1] Conversely, the trifluoromethyl group , with its three highly electronegative fluorine atoms, exerts a potent electron-withdrawing inductive effect, deactivating π-systems towards electrophilic attack.[2] Understanding the nuanced interplay of these electronic effects is paramount for controlling reaction rates, regioselectivity, and, in the context of medicinal chemistry, for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
The Duality of Electronic Effects: Induction and Resonance
The net electronic influence of a substituent is a vector sum of its inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through σ-bonds and arises from the electronegativity difference between atoms. It weakens with distance.[1][4]
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons or lone pairs across a conjugated system and is transmitted through π-bonds.[1][4]
The Methoxy Group: A Resonance Donor and Inductive Withdrawer
The methoxy group exhibits a fascinating duality. The highly electronegative oxygen atom withdraws electron density inductively (-I effect) through the C-O σ-bond.[1] However, the lone pairs on the oxygen atom can be delocalized into an adjacent π-system, resulting in a strong electron-donating resonance effect (+M effect).[1][5] In aromatic systems, the +M effect generally outweighs the -I effect, leading to a net donation of electron density to the ring.[4][6] This makes the methoxy group an activating group for electrophilic aromatic substitution, increasing the reaction rate compared to benzene.[7][8]
The Trifluoromethyl Group: A Potent Inductive Withdrawer
The trifluoromethyl group is a powerful electron-withdrawing group primarily due to the strong -I effect of the three fluorine atoms.[2][3] The C-F bonds are highly polarized towards fluorine, leading to a significant partial positive charge on the carbon atom, which in turn withdraws electron density from the rest of the molecule. The trifluoromethyl group does not possess lone pairs to donate via resonance; in fact, it can participate in a form of negative hyperconjugation, which further enhances its electron-withdrawing nature. Consequently, the trifluoromethyl group is a strong deactivating group in electrophilic aromatic substitution, drastically slowing down the reaction rate.[9][10]
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the rates and equilibria of reactions involving benzene derivatives. It is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends on the substituent and its position (meta or para).
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.
Table 1: Hammett Substituent Constants (σ) for Methoxy and Trifluoromethyl Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ+ (para) |
| Methoxy (-OCH₃) | 0.12 | -0.27 | -0.78 |
| Trifluoromethyl (-CF₃) | 0.43 | 0.54 | 0.61 |
Data compiled from various sources.[11][12]
A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[13] The data in Table 1 clearly illustrates that the trifluoromethyl group is electron-withdrawing in both the meta and para positions. The methoxy group, however, is electron-withdrawing at the meta position (due to the dominance of the -I effect) but electron-donating at the para position (where the +M effect is fully expressed).[5][13] The σ+ constants are used for reactions involving the formation of a positive charge that can be directly delocalized onto the substituent, and the highly negative σ+ value for the para-methoxy group highlights its potent stabilizing effect on such intermediates.
Impact on Reactivity: Electrophilic Aromatic Substitution (EAS)
The electronic effects of the methoxy and trifluoromethyl groups have profound consequences for the rate and regioselectivity of electrophilic aromatic substitution reactions.
Rate of Reaction
-
Methoxy Group (Activating): By donating electron density to the aromatic ring, the methoxy group stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during EAS.[8] This lowers the activation energy of the reaction, leading to a significant rate enhancement. For instance, the nitration of anisole (methoxybenzene) is about 10,000 times faster than the nitration of benzene.[7]
-
Trifluoromethyl Group (Deactivating): The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the arenium ion, increasing the activation energy and dramatically decreasing the reaction rate.[9][14] The nitration of trifluoromethylbenzene is approximately 40,000 times slower than that of benzene.[9]
Directing Effects
-
Methoxy Group (Ortho, Para-Director): The resonance donation from the methoxy group increases the electron density at the ortho and para positions.[15][16] This makes these positions more nucleophilic and directs the incoming electrophile to substitute at these sites.[15]
-
Trifluoromethyl Group (Meta-Director): While all positions on the trifluoromethylbenzene ring are deactivated, the ortho and para positions are more deactivated than the meta position.[10][17] This is because the electron-withdrawing inductive effect is felt most strongly at the positions closest to the substituent. Therefore, the electrophile preferentially attacks the least deactivated meta position.[17]
Strategic Applications in Drug Development
The distinct electronic properties of methoxy and trifluoromethyl groups make them invaluable tools in medicinal chemistry.
-
Methoxy Group: Often introduced to increase the electron density of a molecule, which can enhance its binding to electron-deficient biological targets. It can also serve as a metabolic "soft spot," where its O-demethylation can be a key step in drug metabolism and clearance.
-
Trifluoromethyl Group: Widely used to block metabolic oxidation of an aromatic ring, thereby increasing the metabolic stability and half-life of a drug.[3] Its high lipophilicity can also improve membrane permeability.[3][18] The strong electron-withdrawing nature of the -CF₃ group can significantly alter the pKa of nearby acidic or basic centers, which is crucial for optimizing drug-receptor interactions and solubility. The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom.[3]
Experimental Protocols
To provide a practical framework, the following are generalized protocols for key experiments that can be used to probe the electronic effects of these substituents.
Protocol: Competitive Nitration of a Mixture of Benzene and Anisole
Objective: To qualitatively demonstrate the activating effect of the methoxy group.
Methodology:
-
Equimolar amounts of benzene and anisole are dissolved in a suitable inert solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath.
-
A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise with stirring.
-
After the reaction is complete, the mixture is quenched with ice water and the organic layer is separated, washed, dried, and the solvent removed.
-
The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of nitrobenzene and nitroanisole isomers. A significantly higher yield of nitroanisole will be observed, confirming the activating nature of the methoxy group.
Protocol: Measurement of the pKa of Substituted Benzoic Acids
Objective: To quantitatively determine the Hammett σ values for the methoxy and trifluoromethyl groups.
Methodology:
-
Prepare standard solutions of benzoic acid, m-methoxybenzoic acid, p-methoxybenzoic acid, m-trifluoromethylbenzoic acid, and p-trifluoromethylbenzoic acid in a suitable solvent system (e.g., 50% ethanol-water).
-
Titrate each solution with a standardized solution of sodium hydroxide, monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of NaOH added to generate a titration curve for each acid.
-
The pKa is the pH at the half-equivalence point.
-
The Hammett σ value for each substituent is calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).
Conclusion
The methoxy and trifluoromethyl groups represent two extremes in the spectrum of electronic effects, offering chemists powerful tools to manipulate molecular reactivity and properties. The methoxy group, as a strong resonance donor, activates aromatic systems towards electrophilic attack and directs substitution to the ortho and para positions. In stark contrast, the trifluoromethyl group, a potent inductive withdrawer, deactivates the ring and directs substitution to the meta position. A thorough understanding of these fundamental principles, supported by quantitative data from Hammett analysis and validated through experimental observation, is essential for the rational design of synthetic strategies and the development of novel therapeutics. This guide serves as a foundational resource for scientists seeking to harness the power of these versatile functional groups in their research endeavors.
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Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. [Link]
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National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
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Semantic Scholar. (n.d.). The Electrical Effect of the Trifluoromethyl Group. [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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ACS Publications. (n.d.). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... [Link]
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Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. [Link]
-
YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Brainly.com. (2023, August 7). [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A.. [Link]
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ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. [Link]
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Chemistry LibreTexts. (2015, July 18). 16.1: Activation or Deactivation by Substituents on a Benzene Ring. [Link]
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Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
-
YouTube. (2021, February 18). Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary. [Link]
-
YouTube. (2019, July 5). Activating groups. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Stenutz. (n.d.). Hammett substituent constants. [Link]
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Khan Academy. (2022, August 25). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. [Link]
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University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships. [Link]
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Methodological & Application
Application Notes and Protocols: Selective N-alkylation of Primary Amines with 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
Introduction: Strategic Importance in Medicinal Chemistry
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. The introduction of a benzyl group can significantly modulate a molecule's pharmacological profile. The specific reagent, 2-Methoxy-5-(trifluoromethyl)benzyl bromide, is of particular interest as it installs a benzyl moiety decorated with two electronically distinct substituents: an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group.
The trifluoromethyl (-CF3) group is a bioisostere for several functionalities and is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] Conversely, the methoxy (-OCH3) group can influence solubility and engage in specific hydrogen bonding interactions. The strategic placement of these groups on the benzyl ring makes this reagent a valuable tool for generating novel molecular entities with finely-tuned pharmacological properties.
This guide provides an in-depth analysis of the N-alkylation reaction between primary amines and this compound, offering detailed protocols and explaining the fundamental principles that govern this transformation.
Reaction Mechanism and Scientific Rationale
The N-alkylation of a primary amine with a benzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single-step process where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic benzylic carbon, concurrently displacing the bromide leaving group.
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: General Sₙ2 mechanism for N-alkylation of a primary amine.
Key Mechanistic Considerations:
-
The Electrophile: this compound is a primary benzylic halide. Primary halides are highly susceptible to SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[5] The benzylic position further enhances reactivity because the adjacent aromatic ring stabilizes the transition state through π-orbital overlap.
-
The Nucleophile: The primary amine (R-NH₂) acts as the nucleophile. The strength of the nucleophile influences the reaction rate. Electron-donating groups on the 'R' moiety of the amine will generally increase its nucleophilicity and accelerate the reaction.
-
The Challenge of Overalkylation: A significant challenge in this reaction is the potential for overalkylation. The secondary amine product (R-NH-CH₂-Ar) is often more nucleophilic than the starting primary amine.[6] This increased nucleophilicity allows it to compete with the primary amine for the remaining benzyl bromide, leading to the formation of an undesired tertiary amine and, subsequently, a quaternary ammonium salt. Controlling this secondary reaction is paramount for achieving a high yield of the desired mono-alkylated product.
Controlling Selectivity: Strategies for Mono-alkylation
To mitigate overalkylation, several strategies can be employed. The choice of strategy will depend on the specific amine substrate and the desired scale of the reaction.
-
Stoichiometric Control: Using a large excess of the primary amine can statistically favor the reaction with the starting material over the product. However, this approach can be atom-inefficient and may complicate purification.
-
Slow Addition: Adding the benzyl bromide slowly to the reaction mixture maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.
-
Use of Amine Salts: A highly effective strategy involves using the hydrobromide or hydrochloride salt of the primary amine.[7][8] A carefully chosen base will selectively deprotonate the primary amine salt to a small extent, generating the free amine in situ to react. The more basic secondary amine product will preferentially exist in its protonated, non-nucleophilic ammonium salt form, thus preventing further alkylation.[7][8]
-
Specialized Bases: Certain bases have been shown to promote selective mono-alkylation. For instance, cesium hydroxide has been reported to be highly effective in promoting the formation of secondary amines from primary amines and alkyl halides.[9][10]
dot graph "Control_of_Overalkylation" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} . Caption: Logical workflow for controlling over-alkylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
Protocol 1: General N-alkylation using a Carbonate Base
This protocol is a standard approach suitable for a wide range of primary amines.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add the primary amine (1.0 eq) and the chosen anhydrous solvent (e.g., ACN, approx. 0.1-0.5 M concentration relative to the amine).
-
Addition of Base: Add potassium carbonate or cesium carbonate (2.0 eq) to the stirring solution.
-
Addition of Alkylating Agent: Dissolve this compound (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature over 15-30 minutes.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure secondary amine.[11]
Protocol 2: Selective Mono-alkylation using an Amine Hydrobromide Salt
This protocol is optimized to minimize overalkylation.[7][8]
Materials:
-
Primary amine hydrobromide (R-NH₃⁺Br⁻) (1.0 eq)
-
This compound (1.0 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine hydrobromide (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add DIPEA or TEA (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature (or with gentle heating, e.g., 40-50 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography as described in Protocol 1.
Data Presentation: Reaction Parameter Summary
| Parameter | Protocol 1 (Carbonate Base) | Protocol 2 (Amine Salt) | Rationale & Justification |
| Amine Form | Free Base (R-NH₂) | Hydrobromide Salt (R-NH₃⁺Br⁻) | Using the salt form allows for controlled generation of the free amine, minimizing overalkylation.[7][8] |
| Base | K₂CO₃ or Cs₂CO₃ (Inorganic) | DIPEA or TEA (Organic) | An organic, non-nucleophilic base is used to deprotonate the amine salt without competing in the alkylation. |
| Solvent | ACN or DMF | DMF | Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[12] |
| Temperature | 60-80 °C | Room Temp to 50 °C | The amine salt method is often more controlled, allowing for milder reaction conditions. |
| Selectivity | Moderate to Good | High | The competitive protonation/deprotonation strategy significantly enhances mono-alkylation selectivity. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated alkylating agent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 2. Increase the reaction temperature in 10 °C increments. 3. Check the purity of the benzyl bromide; it can degrade over time. |
| Significant Overalkylation | 1. Secondary amine product is highly reactive. 2. High concentration of alkylating agent. | 1. Switch to Protocol 2 using the amine salt. 2. Use a larger excess of the primary amine. 3. Add the benzyl bromide via syringe pump over several hours. |
| Difficult Purification | 1. Product is very polar and streaks on silica gel. 2. Presence of unreacted amine. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent during chromatography to suppress tailing. 2. Perform an acidic wash (1 M HCl) during work-up to remove residual basic amines. |
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
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-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
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Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses. [Link]
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Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]
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Selective monoalkylation of amines with light electrophiles using a flow microreactor system. Organic Chemistry Frontiers. [Link]
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Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
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Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). Reddit. [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
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How to purify Benzylamine? Reddit. [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
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(A) The trifluoromethyl group in medicinal chemistry. (B)... ResearchGate. [Link]
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-
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Application Notes and Protocols for the O-alkylation of Phenols with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The O-alkylation of phenols is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The introduction of a benzyl group, or a substituted variant thereof, can serve as a crucial protecting group strategy or as a key pharmacophore element to modulate the biological activity of a molecule. This guide provides a detailed protocol and in-depth scientific rationale for the O-alkylation of phenols using 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a reagent of increasing interest due to the unique electronic properties conferred by its substituents. The methoxy group can influence conformation and solubility, while the trifluoromethyl moiety often enhances metabolic stability and binding affinity.
This document is structured to provide not just a step-by-step procedure, but also a comprehensive understanding of the underlying chemical principles, potential challenges, and strategies for optimization.
Reaction Mechanism and Scientific Rationale
The O-alkylation of phenols with this compound proceeds via the classic Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The reaction is a bimolecular nucleophilic substitution (SN2) reaction.
The reaction can be broken down into two key steps:
-
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol. For most simple phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient. For less acidic or sterically hindered phenols, stronger bases such as sodium hydride (NaH) may be necessary.
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The bromide ion is displaced as a leaving group, forming the desired aryl benzyl ether product.
Visualizing the Workflow
Suzuki-Miyaura coupling reaction with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
An Application Guide to the Suzuki-Miyaura Coupling of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Introduction: Synthesizing Complex Diaryl- and Alkyl-Aryl Methane Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[1][2][3] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of biaryl compounds.[1] This guide focuses on a specific, yet challenging, application: the coupling of sp³-hybridized benzylic halides, exemplified by this compound.
The target substrate, this compound, presents a unique electronic profile. The methoxy group (-OCH₃) is a strong electron-donating group via resonance, while the trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group through induction. This electronic dichotomy can significantly influence the reactivity of the benzylic C-Br bond, posing distinct challenges compared to simple benzylic halides. Diaryl- and alkyl-aryl methane structures derived from such reactions are critical pharmacophores found in numerous biologically active compounds.[4]
This document provides a detailed exploration of the mechanistic nuances, a rationale for component selection, and a robust, field-tested protocol for the successful Suzuki-Miyaura coupling of this complex substrate.
Mechanistic Insights: The Catalytic Cycle for Benzylic Halides
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. While the core steps remain the same, the use of an sp³-hybridized benzylic halide introduces specific considerations. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl bromide. This is often the rate-limiting step. For benzylic halides, this step typically proceeds with an inversion of stereochemistry.[5][7] The electronic nature of the aromatic ring directly impacts this step's efficiency.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3][8]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Rationale for Experimental Design: A Scientist's Perspective
Successfully coupling a substrate like this compound requires careful selection of each reaction component. The choices are dictated by the need to overcome potential side reactions and promote the desired catalytic turnover.
-
The Palladium Pre-catalyst: While various palladium sources can be used, Pd(OAc)₂ (Palladium(II) acetate) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed catalysts like PdCl₂(dppf) or palladacycles can offer greater stability and reactivity.[4]
-
The Ligand (The Key to Success): This is arguably the most critical variable for coupling sp³ centers. Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., JohnPhos, SPhos, XPhos) or cataCXium® A, are essential.[4][9][10]
-
Why? These ligands accelerate both the oxidative addition and the reductive elimination steps.[9] Their steric bulk promotes the formation of a coordinatively unsaturated palladium center necessary for oxidative addition, while their strong electron-donating character increases the electron density on the palladium, facilitating the final reductive elimination step.
-
-
The Base: The base plays a threefold role: it activates the boronic acid for transmetalation, participates in the formation of key palladium complexes, and can accelerate reductive elimination.[3][7]
-
The Boron Reagent: While standard arylboronic acids are widely used, their stability can be a concern, leading to side reactions like protodeboronation. For improved stability and reactivity, potassium aryltrifluoroborates are an excellent alternative.[2] They are air- and moisture-stable solids and exhibit greater nucleophilicity than the corresponding boronic acids, making them highly effective partners for coupling with benzylic electrophiles.[4]
-
The Solvent System: The choice of solvent impacts the solubility of all components and can influence reaction kinetics.
-
Why? Aprotic polar solvents like DMF (Dimethylformamide) or ethereal solvents like THF or Dioxane are commonly used.[2][9] Often, a biphasic system with water is employed, which helps to dissolve the inorganic base and facilitate the reaction at the interface.[3] For benzylic couplings, a THF/H₂O mixture is a robust starting point.[4]
-
Optimized Reaction Conditions: A Comparative Overview
The table below summarizes typical conditions for the Suzuki-Miyaura coupling of benzylic halides, providing a valuable starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (High-Yielding for Benzylic Halides) | Rationale for Condition B |
| Pd Source (mol%) | Pd(OAc)₂ (2-5%) | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Pre-catalyst offers stability and consistent activation. |
| Ligand (mol%) | PPh₃ (4-10%) | JohnPhos or SPhos (4 mol% with Pd(OAc)₂) | Bulky, electron-rich ligands accelerate key catalytic steps.[9] |
| Base (equiv.) | K₂CO₃ (2.0) | Cs₂CO₃ (3.0) | Stronger base enhances boronic acid activation for transmetalation.[4] |
| Boron Reagent | Arylboronic Acid (1.2 equiv.) | Potassium Aryltrifluoroborate (1.05 equiv.) | Increased stability and nucleophilicity.[4] |
| Solvent | Toluene/H₂O (4:1) | THF/H₂O (10:1) | Good solvent for both organic substrate and inorganic base. |
| Temperature | 80-100 °C | 70-80 °C | Milder conditions can reduce side reactions. |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Prevents oxidation and degradation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with potassium phenyltrifluoroborate.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Potassium phenyltrifluoroborate (1.05 equiv.)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv.), finely ground
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Deionized Water
-
Ethyl Acetate (EtOAc), HPLC grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, potassium phenyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon three times.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by degassed deionized water to achieve a 10:1 THF/H₂O ratio (e.g., 5 mL THF, 0.5 mL H₂O). The concentration of the benzyl bromide should be approximately 0.1 M.[4]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 77 °C and stir the mixture vigorously.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Outlook
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex molecular architectures. Success hinges on a rational approach to reaction design, particularly the selection of a bulky, electron-rich phosphine ligand and an appropriate base to facilitate the challenging catalytic steps involving an sp³-hybridized carbon center. The protocol detailed herein provides a robust and reproducible method for researchers, scientists, and drug development professionals, enabling the efficient synthesis of diaryl- and alkyl-aryl methane derivatives for further investigation.
References
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
-
Eastgate, M. D., et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]
-
Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. [Link]
-
Jadhav, G. H., et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Abolhasani, M., et al. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Molander, G. A., et al. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Optimization of Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Browne, D. L., et al. (2022). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Jia, Z., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2011). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ohsumi, M., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Ohsumi, M. (2018). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Karpenko, I., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Zawatzky, K., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
ResearchGate. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [Link]
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- 2. Yoneda Labs [yonedalabs.com]
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- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application & Protocol Guide: Sonogashira Coupling of 2-Methoxy-5-(trifluoromethyl)benzyl bromide with Terminal Alkynes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for performing the Sonogashira coupling reaction between 2-Methoxy-5-(trifluoromethyl)benzyl bromide and various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] While traditionally applied to aryl and vinyl halides, its application to sp³ hybridized electrophiles such as benzyl bromides presents unique challenges and opportunities. This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into potential challenges and optimization strategies. The target audience for this guide includes researchers in organic synthesis, medicinal chemistry, and materials science who are looking to synthesize novel molecular architectures incorporating the versatile 1,3-enyne motif.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The resulting arylalkynes and conjugated enynes are valuable structural motifs found in a wide array of biologically active compounds, natural products, and advanced organic materials.[2][4]
The extension of this methodology to sp³-hybridized electrophiles, such as benzyl bromides, is a more recent and challenging endeavor. Success in this area opens up new avenues for the synthesis of complex molecules with benzylic substitution patterns. The specific substrate of interest, this compound, is a valuable building block due to the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. These substituents can significantly influence the reactivity of the benzyl bromide and the properties of the final products.
This guide will provide a comprehensive overview of the key parameters for the successful Sonogashira coupling of this substrate, from catalyst selection to reaction optimization and product analysis.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the benzyl bromide to form a Pd(II) intermediate.
-
The Copper Cycle: In parallel, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
It is important to note that copper-free Sonogashira protocols have also been developed, which can be advantageous in certain applications to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).[7]
Figure 1: The catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for different alkynes.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Role | Typical Amount | Notes |
| This compound | C₉H₈BrF₃O | 269.06 | Electrophile | 1.0 equiv | |
| Terminal Alkyne | R-C≡CH | Variable | Nucleophile | 1.1 - 1.5 equiv | Purity is crucial. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Palladium Catalyst | 1 - 5 mol% | Can be substituted with other Pd(0) or Pd(II) sources.[5] |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | 2 - 10 mol% | Should be a fine, off-white powder. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base/Solvent | 2 - 3 equiv | Should be freshly distilled. |
| Toluene | C₇H₈ | 92.14 | Solvent | To desired concentration | Anhydrous grade is recommended. |
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a ~0.1 M concentration of the benzyl bromide) and freshly distilled triethylamine (2.0 equiv).
-
Addition of Catalysts: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Addition of Alkyne: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Challenges and Troubleshooting
The Sonogashira coupling of benzyl bromides can be more challenging than that of their aryl or vinyl counterparts. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently pure reagents- Low reaction temperature | - Use a fresh batch of catalyst- Ensure all reagents and solvents are anhydrous- Gradually increase the reaction temperature |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High catalyst loading of copper | - Thoroughly degas the reaction mixture- Use a copper-free protocol or reduce the amount of CuI |
| Decomposition of Starting Material | - High reaction temperature- Prolonged reaction time | - Run the reaction at a lower temperature for a longer duration- Monitor the reaction closely and stop it once the starting material is consumed |
| Formation of Side Products | - Reaction with the amine base/solvent- Isomerization of the product | - Screen different bases (e.g., diisopropylamine, piperidine)- Use a less coordinating solvent |
Characterization of Products
The purified products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching frequency.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a promising method for the synthesis of novel and potentially bioactive molecules. While challenges may arise due to the nature of the sp³-hybridized electrophile, careful control of reaction conditions and the use of high-purity reagents can lead to successful outcomes. The protocol and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and expand upon this valuable synthetic transformation.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Ikeda, A.; Omote, M.; Kusumoto, K.; Tarui, A.; Sato, K.; Ando, A. One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp2 carbon by an oxidative Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 2015 , 13(31), 8449-8452. [Link]
-
Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 2006 , 71(1), 379-381. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Mondal, A.; Visser, P.; Doze, A. M.; Buter, J.; Feringa, B. L. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 2021 , 12(30), 10243-10248. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
Doucet, H.; Hierso, J.-C. Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 2007 , 46(6), 834-871. [Link]
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- 4. One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp2 carbon by an oxidative Sonogashira cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Heck Coupling of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck cross-coupling reaction with 2-Methoxy-5-(trifluoromethyl)benzyl bromide. We delve into the mechanistic nuances pertinent to this specific substrate, which features a unique electronic profile with both a potent electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl). This guide offers detailed, field-proven protocols, discusses the critical parameters for reaction optimization—including catalyst, ligand, and base selection—and provides a framework for troubleshooting common challenges. The protocols and insights presented herein are designed to enable researchers to successfully synthesize substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Mizoroki-Heck Reaction and the Challenge of Substituted Benzyl Bromides
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable for the construction of complex molecular architectures.[2] While traditionally applied to aryl and vinyl halides, the scope of the Heck reaction has expanded to include benzyl halides, providing a direct route to valuable substituted allylbenzene derivatives.[3][4]
The substrate at the heart of this guide, this compound, presents a unique set of electronic characteristics. The methoxy group at the ortho position is electron-donating, which can influence the rate of oxidative addition, while the trifluoromethyl group at the meta position is strongly electron-withdrawing. Successfully coupling this substrate requires a careful selection of reaction parameters to ensure high efficiency and minimize side reactions. This guide provides the necessary framework to navigate these challenges.
Mechanistic Considerations for this compound
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][4] Understanding this cycle is paramount to rational protocol design.
Figure 1. Catalytic cycle of the Mizoroki-Heck reaction.
For this compound, the key steps to consider are:
-
Oxidative Addition : The reaction initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the benzyl bromide. The electron-donating methoxy group can facilitate this step.
-
Alkene Coordination and Migratory Insertion : The resulting Pd(II) complex coordinates with the alkene, followed by migratory insertion of the alkene into the Pd-benzyl bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond in the product and a palladium-hydride species.
-
Catalyst Regeneration : The base in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[5]
Core Protocol: Heck Coupling of this compound with an Alkene
This protocol provides a robust starting point for the coupling of this compound with a generic alkene, such as an acrylate. Optimization may be required depending on the specific alkene used.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >97% | Various | Store under inert atmosphere, protected from light and moisture. |
| Alkene (e.g., n-butyl acrylate) | >98% | Various | Should be free of inhibitors. Pass through a short plug of basic alumina if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Various | A common and reliable palladium precursor. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 98% | Various | A bulky, electron-rich ligand. Handle as a solution or solid in a glovebox. |
| Potassium Carbonate (K₂CO₃) | >99% | Various | Finely powdered and dried in an oven before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Use a dry, nitrogen-sparged solvent. |
| Diethyl ether | Anhydrous | Various | For workup. |
| Brine (saturated aq. NaCl) | - | Lab preparation | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various | For drying organic layers. |
| Silica Gel | - | Various | For column chromatography. |
Recommended Reaction Conditions
The following table outlines a set of recommended starting conditions for the Heck coupling. The rationale for these choices is discussed in Section 4.
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | P(t-Bu)₃ (4-6 mol%) |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | Anhydrous DMF |
| Substrate Ratio | Benzyl bromide (1.0 equiv) : Alkene (1.5 equiv) |
| Temperature | 100 - 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Experimental Procedure
Figure 2. Step-by-step experimental workflow.
-
Vessel Preparation : To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1.0 equiv), tri-tert-butylphosphine (0.04 mmol, 2.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition : Add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add the alkene (1.5 mmol, 1.5 equiv) via syringe.
-
Substrate Addition : Add a solution of this compound (1.0 mmol, 1.0 equiv) in a small amount of anhydrous DMF (1-2 mL) to the reaction mixture via syringe.
-
Reaction Execution : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting benzyl bromide is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Scientific Rationale and Optimization Strategies
The choice of each reaction component is critical for the success of the Heck coupling with this particular substrate.
Catalyst and Ligand Selection
-
Palladium Source : Pd(OAc)₂ is a stable, air-tolerant Pd(II) precursor that is readily reduced in situ to the active Pd(0) species. Other common precursors like Pd₂(dba)₃ can also be effective.[6]
-
Ligand : The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial.[6] Such ligands promote the oxidative addition step, which can be a rate-limiting factor, and stabilize the palladium catalyst, preventing decomposition at elevated temperatures. Other suitable ligands include bulky biarylphosphines like XPhos, which have shown broad utility in cross-coupling reactions involving benzyl halides.[2] For certain applications, bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective.[7]
Base Selection
The choice of base is particularly important when working with benzyl bromides.
-
Inorganic Bases : Strong amine bases like triethylamine can lead to undesired side reactions, such as Hofmann elimination or quaternization with the benzyl bromide.[1] Therefore, inorganic bases are highly recommended.
-
Recommended Bases : Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][3] They are non-nucleophilic, effectively neutralize the HBr generated during the reaction, and promote the regeneration of the Pd(0) catalyst without competing side reactions.
Solvent and Temperature
-
Solvent : Polar aprotic solvents like DMF, DMA, or acetonitrile are generally used to ensure the solubility of the reactants and the palladium catalyst system.[5] Anhydrous conditions are essential to prevent catalyst deactivation.
-
Temperature : Heck reactions with benzyl halides typically require elevated temperatures, often in the range of 80-140 °C, to drive the reaction to completion.[5] The optimal temperature should be determined empirically, starting around 100-120 °C.
Troubleshooting and Further Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Poor quality reagents or solvent; Insufficient temperature. | Ensure reagents and solvent are anhydrous. Use fresh catalyst and ligand. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | Reaction with base; Olefin isomerization. | Switch to an inorganic base like K₂CO₃ or Cs₂CO₃. Ensure the reaction is run to completion to minimize isomerization. |
| Catalyst Decomposition | High temperature; Oxygen contamination. | Ensure a strictly inert atmosphere. Consider a more robust ligand system (e.g., biarylphosphine ligands). |
Conclusion
The Mizoroki-Heck reaction of this compound is a highly effective method for the synthesis of complex substituted alkenes. By understanding the mechanistic principles and carefully selecting the catalyst, ligand, and base, researchers can achieve high yields and selectivity. The protocol provided in this guide serves as a validated starting point, and the accompanying discussion on optimization strategies will empower scientists to adapt the conditions for a wide range of alkene coupling partners, thereby facilitating advancements in drug discovery and materials science.
References
-
Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 135(5), 1585–1592. [Link]
-
Heck Reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. (2012). Letters in Organic Chemistry. [Link]
Sources
- 1. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
Application Notes & Protocols for 2-Methoxy-5-(trifluoromethyl)benzyl bromide in Medicinal Chemistry
Introduction: A Multifunctional Building Block for Modern Drug Discovery
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a sophisticated chemical intermediate engineered for the specific demands of medicinal chemistry. Its structure is not accidental; it is a carefully orchestrated combination of three functional motifs designed to impart desirable physicochemical and pharmacological properties to target molecules. The strategic incorporation of this moiety allows drug discovery teams to fine-tune lipophilicity, block metabolic pathways, and introduce a versatile attachment point, accelerating the development of novel therapeutics.
The core value of this reagent lies in its trifecta of chemical features:
-
The Benzyl Bromide Handle: A highly reactive electrophile, the bromomethyl group is an ideal anchor for covalent modification. It readily participates in nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, enabling the straightforward coupling of the benzyl moiety to a molecular scaffold.
-
The Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. The -CF₃ group is often used to block metabolic oxidation at the para-position of the ring, thereby increasing the metabolic stability and bioavailability of a drug candidate.
-
The Methoxy (-OCH₃) Group: Positioned ortho to the reactive handle, the methoxy group influences the electronic environment of the aromatic ring and can participate in crucial hydrogen bond interactions within a biological target's binding site.
This guide provides a detailed overview of the reagent's properties, its mechanistic rationale, and a field-proven protocol for its application in the synthesis of Transient Receptor Potential Melastatin 8 (TRPM8) modulators, a promising class of non-opioid analgesics.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
| CAS Number | 685126-88-9 | |
| Molecular Formula | C₉H₈BrF₃O | |
| Molecular Weight | 269.06 g/mol | |
| Melting Point | 34-37 °C | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMF, CH₃CN, CH₂Cl₂) |
Critical Safety & Handling Precautions
Benzyl bromides as a class are hazardous reagents that demand stringent safety protocols. Although a specific safety data sheet for this exact compound is not widely available, data from structurally similar benzyl bromides indicates the following hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: The vapors are highly irritating to the eyes and mucous membranes, causing tearing.
-
Respiratory Irritant: Inhalation may cause respiratory irritation.
Mandatory Handling Procedures:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; use thicker butyl rubber or neoprene gloves), and splash-proof safety goggles. A face shield is strongly recommended.
-
Avoid inhalation of dust or vapors.
-
Prevent all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Core Application: Synthesis of TRPM8 Modulators
A key application of this compound is in the synthesis of modulators for TRPM8, an ion channel involved in the sensation of cold and in pain pathways. The 2-methoxy-5-(trifluoromethyl)phenyl moiety is a critical pharmacophore for potent antagonism at this receptor. The following protocol is adapted from the synthesis of N-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-N-(2-(2-methoxy-5-(trifluoromethyl)phenyl)ethyl)acetamide, as detailed in patent WO2014141323A1.
Mechanistic Rationale: SN2 Alkylation
The key synthetic step involves the N-alkylation of a primary amine with this compound. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A non-nucleophilic base is required to neutralize the HBr generated in situ, driving the reaction to completion.
Caption: General Sₙ2 Alkylation Mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of an intermediate amine via N-alkylation, which is a crucial step in constructing the final TRPM8 modulator.
Objective: To synthesize 2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine.
Materials:
-
This compound (CAS 685126-88-9)
-
Potassium cyanide (KCN) (CAS 151-50-8) - EXTREMELY TOXIC
-
Ethanol (EtOH)
-
Water (H₂O)
-
Lithium aluminium hydride (LiAlH₄) (CAS 16853-85-3) - PYROPHORIC
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (solvents, drying agents).
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Apparatus for filtration and solvent evaporation
-
Chromatography equipment
Workflow Diagram: From Reagent to Purified Intermediate
Caption: Two-step synthesis workflow for the target amine intermediate.
Step-by-Step Procedure:
Part A: Synthesis of 2-(2-methoxy-5-(trifluoromethyl)phenyl)acetonitrile
-
CRITICAL SAFETY: Potassium cyanide (KCN) is a fast-acting and deadly poison. This step must be performed by trained personnel in a chemical fume hood with a cyanide-specific safety protocol and emergency response plan (including a cyanide antidote kit) in place. Never allow KCN to come into contact with acid, as it will release highly toxic hydrogen cyanide gas.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
In a separate vessel, dissolve potassium cyanide (approx. 1.2 eq) in water and add it to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purify by column chromatography if necessary.
Part B: Reduction to 2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine
-
CRITICAL SAFETY: Lithium aluminium hydride (LiAlH₄) reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF followed by the portion-wise addition of LiAlH₄ (approx. 1.5 eq) at 0 °C to form a suspension.
-
Dissolve the nitrile from Part A (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. The addition is exothermic and must be controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the nitrile is consumed.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method (sequential, dropwise addition of water, then 15% aqueous NaOH, then water again).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified by silica gel column chromatography using a dichloromethane/methanol/ammonia eluent system to afford the pure primary amine.
Conclusion
This compound serves as a high-value, strategically designed building block for medicinal chemistry. Its utility is clearly demonstrated in the synthesis of TRPM8 modulators, where it introduces a key pharmacophore responsible for potent biological activity. The combination of a reactive handle with metabolism-blocking and receptor-interacting functional groups makes it an efficient tool for lead optimization. The protocols provided herein, coupled with stringent adherence to safety procedures, enable researchers to effectively leverage this reagent in the pursuit of novel therapeutics.
References
-
Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature Reviews Chemistry URL: [Link]
-
Title: 5-Fluoro-2-(trifluoromethyl)benzyl bromide Safety Data Sheet Source: Thermo Fisher Scientific URL: [Link]
-
Title: this compound Product Information Source: MySkinRecipes URL: [Link]
-
Title: Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain Source: MDPI URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: this compound Product Information Source: Chemdad Co. URL: [Link]
- Source: Google Patents (WO2014141323A1)
Application Notes and Protocols for the Grignard Reaction of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation of the Grignard reagent from 2-methoxy-5-(trifluoromethyl)benzyl bromide. This particular substrate presents unique challenges due to the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This protocol is designed to be a self-validating system, offering detailed procedural steps, the scientific rationale behind each manipulation, and a thorough troubleshooting guide to ensure a successful and safe reaction.
Introduction: Navigating the Complexities of a Substituted Benzyl Grignard Reagent
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] The synthesis of Grignard reagents from benzyl halides is a well-established procedure; however, the reactivity and stability of these organometallic compounds are significantly influenced by the electronic nature of substituents on the aromatic ring.[2] The target molecule, this compound, presents a fascinating case study in this regard. The ortho-methoxy group is electron-donating, which can facilitate the formation of the Grignard reagent. Conversely, the meta-trifluoromethyl group is a potent electron-withdrawing group, which can destabilize the resulting organometallic species and potentially hinder its formation.[3]
This protocol has been developed to address these competing electronic effects, providing a robust methodology for the successful generation of 2-methoxy-5-(trifluoromethyl)benzylmagnesium bromide. Particular emphasis is placed on reaction initiation, control of exotherms, and minimization of the primary side reaction, Wurtz-type homocoupling.[2]
Reaction Scheme
Caption: Proposed radical mechanism for Grignard reagent formation.
References
-
American Chemical Society. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]
-
Thieme. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Grignard reagents comprising benzyl-magnesium halide.
-
ResearchGate. (2025). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of trifluorophenylacetic acids.
-
Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-Chloro-1-hexene from Allyl Bromide and 1-Bromo-3-chloropropane. Retrieved from [Link]
-
ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 2-phenyl acetic acid derivatives.
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Introduction: A Versatile Building Block in Modern Synthesis
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key electrophilic intermediate in organic synthesis, valued for its role in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring imparts unique reactivity to the benzylic bromide. This dual substitution pattern influences the electronic properties and stability of potential intermediates, making a nuanced understanding of its reaction mechanisms crucial for synthetic chemists. The reactive benzyl bromide moiety readily participates in coupling reactions, allowing for the introduction of the 2-methoxy-5-(trifluoromethyl)benzyl scaffold into a wide array of molecular frameworks. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry, often enhancing the metabolic stability, lipophilicity, and bioavailability of drug candidates.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, offering detailed mechanistic insights and field-proven protocols for its reaction with common N-, O-, and S-nucleophiles. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Crossroads: Navigating the S(_N)1/S(_N)2 Dichotomy
Benzylic halides such as this compound occupy a unique position in the landscape of nucleophilic substitution reactions, as they can proceed through both S(_N)1 and S(_N)2 pathways.[1][2] The choice of mechanism is delicately balanced and influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
-
The S(_N)2 Pathway: As a primary benzylic halide, the sterically unhindered nature of the methylene carbon favors the bimolecular S(_N)2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. Strong, anionic nucleophiles and polar aprotic solvents typically promote this pathway. The electron-withdrawing trifluoromethyl group at the para-position can slightly destabilize the developing positive charge in the transition state, thus favoring the S(_N)2 mechanism.
-
The S(_N)1 Pathway: Conversely, the benzylic position is capable of stabilizing a carbocation intermediate through resonance with the aromatic ring, a key feature of the unimolecular S(_N)1 mechanism. The electron-donating methoxy group at the ortho-position can further stabilize this carbocation.[3] Polar protic solvents, which can solvate both the departing bromide anion and the incipient carbocation, along with weaker nucleophiles, favor the S(_N)1 pathway.
The interplay of these opposing electronic effects from the methoxy and trifluoromethyl groups makes the choice of reaction conditions paramount in directing the outcome of nucleophilic substitution on this substrate. For the protocols detailed below, conditions have been selected to primarily favor the S(_N)2 pathway, which generally offers greater stereochemical control and predictability for primary benzylic halides.
Caption: General workflow for the N-alkylation reaction.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, 1.2 eq)
-
Potassium carbonate (K(_2)CO(_3), 2.0 eq)
-
Acetonitrile (CH(_3)CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the stirring amine suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Example) | Solvent | Base | Temperature | Typical Yield |
| Morpholine | CH(_3)CN | K(_2)CO(_3) | Room Temp. | 85-95% |
| Piperidine | DMF | K(_2)CO(_3) | Room Temp. | 80-90% |
| Diethylamine | THF | Et(_3)N | Room Temp. | 75-85% |
Protocol 2: O-Alkylation of an Alcohol (Williamson Ether Synthesis)
This protocol outlines the synthesis of a benzyl ether via the Williamson ether synthesis, a classic and reliable method. [4] Workflow Diagram:
Caption: General workflow for the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, 1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and the alcohol (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the alcohol solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Partition the mixture between diethyl ether and water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography or distillation.
| Nucleophile (Example) | Solvent | Base | Temperature | Typical Yield |
| Ethanol | THF | NaH | Reflux | 80-90% |
| Phenol | DMF | K(_2)CO(_3) | 80 °C | 85-95% |
| Benzyl Alcohol | THF | NaH | Reflux | 75-85% |
Protocol 3: S-Alkylation of a Thiol
This protocol describes the synthesis of a thioether (sulfide) by the reaction of this compound with a thiol.
Workflow Diagram:
Caption: General workflow for the S-alkylation reaction.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, 1.1 eq)
-
Sodium hydroxide (NaOH, 1.2 eq)
-
Methanol (MeOH)
-
Dichloromethane (CH(_2)Cl(_2))
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in methanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water to the thiol solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in methanol to the thiolate solution.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography.
| Nucleophile (Example) | Solvent | Base | Temperature | Typical Yield |
| Thiophenol | MeOH/H(_2)O | NaOH | Room Temp. | 90-98% |
| Ethanethiol | EtOH | NaOEt | Room Temp. | 85-95% |
| Benzyl Mercaptan | MeOH/H(_2)O | NaOH | Room Temp. | 90-97% |
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of organic molecules. Its susceptibility to nucleophilic attack by nitrogen, oxygen, and sulfur nucleophiles allows for the straightforward construction of new C-N, C-O, and C-S bonds. By carefully selecting the reaction conditions, chemists can effectively control the reaction pathway, favoring the S(_N)2 mechanism to achieve high yields of the desired substitution products. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for the discovery and development of novel chemical entities.
References
-
Hunt, I. Nucleophilic Substitution of Benzylic Halides. University of Calgary. [Link]
-
Brainly. Why does benzyl bromide react under both SN1 and SN2 conditions? Brainly.com. [Link]
-
MySkinRecipes. This compound. [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
-
Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? [Link]
-
Ravi, R., Sanjeev, R., & Jagannadham, V. (2009). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 41(10), 659-665. [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2021). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 11(35), 21567-21575. [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
-
Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]
-
PubChemLite. This compound. [Link]
-
Xu, B., Lin, Y., Ye, Y., & Ye, X. Y. (2021). Benzyl thioether formation merging copper catalysis. RSC advances, 11(62), 39353-39358. [Link]
-
Movassagh, B., & Soleiman-Beigi, M. (2008). Synthesis of sulfides under solvent-and catalyst-free conditions. Monatshefte für Chemie-Chemical Monthly, 139(11), 1353-1356. [Link]
-
J&K Scientific. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Preparation of sulfides. [Link]
-
Wikipedia. SN2 reaction. [Link]
-
Hunt, I. Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
Sources
Application Notes and Protocols for Protecting Group Strategies with 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
Introduction: Navigating the Complex Landscape of Multi-Step Synthesis
In the pursuit of complex molecular architectures, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the protecting group is a critical enabler of modern organic synthesis. The benzyl ether is a classic and robust protecting group for hydroxyl and amino functionalities; however, the evolution of synthetic challenges has driven the development of substituted benzyl ethers with finely tuned properties.
This technical guide provides an in-depth exploration of the 2-methoxy-5-(trifluoromethyl)benzyl (MTMB) group, a protecting group that offers a unique combination of electronic features. The presence of an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the same aromatic ring imparts distinct reactivity and stability characteristics. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the MTMB group for enhanced control and orthogonality in their synthetic strategies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the strategic implementation of this versatile protecting group.
The Scientific Rationale: Understanding the Dichotomy of the MTMB Group
The utility of any substituted benzyl protecting group is dictated by the electronic nature of its substituents. Electron-donating groups, such as a methoxy group, destabilize the benzylic C-O or C-N bond towards oxidative or acidic cleavage by stabilizing a carbocation intermediate. Conversely, electron-withdrawing groups, like a trifluoromethyl group, have a retarding effect on reactions that proceed through a positively charged transition state, such as catalytic hydrogenolysis.
The 2-methoxy-5-(trifluoromethyl)benzyl group presents an interesting case where these two opposing electronic effects are present. The methoxy group, positioned ortho to the benzylic carbon, is expected to facilitate cleavage under oxidative and acidic conditions, similar to the well-known p-methoxybenzyl (PMB) group. Simultaneously, the powerful electron-withdrawing nature of the trifluoromethyl group at the para-position is anticipated to increase the stability of the protecting group towards standard catalytic hydrogenolysis conditions, potentially requiring more forcing conditions for its removal. This dichotomy allows for a nuanced application of the MTMB group in orthogonal protection strategies.
Protection of Functional Groups with 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
The introduction of the MTMB group typically follows the Williamson ether synthesis for alcohols and phenols, or a direct N-alkylation for amines. The choice of base and solvent is critical and depends on the acidity of the substrate's proton and its overall stability.
Protocol 1: Protection of a Primary Alcohol
This protocol is based on the general procedure for the benzylation of alcohols and is expected to be broadly applicable.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Add saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Phenol
Phenols are more acidic than alcohols, allowing for the use of milder bases.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetone or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 equiv) in anhydrous acetone or DMF, add potassium carbonate (2.0 equiv).
-
Add this compound (1.1 equiv) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Protection of a Primary Amine
Direct N-alkylation of primary amines can lead to over-alkylation. To achieve mono-alkylation, it is often necessary to use a large excess of the amine or to first form a Schiff base followed by reduction. An alternative is to protect the amine as a carbamate and then reduce the amide. For direct alkylation, a non-nucleophilic base is recommended.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and diisopropylethylamine (2.5 equiv) in anhydrous DCM or MeCN.
-
Add this compound (1.05 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Strategies for the MTMB Group
The unique electronic nature of the MTMB group allows for several deprotection strategies, providing flexibility in synthetic planning.
Catalytic Hydrogenolysis
Due to the electron-withdrawing trifluoromethyl group, the MTMB group is expected to be more resistant to standard catalytic hydrogenolysis conditions (e.g., H₂, 10% Pd/C) than a simple benzyl group. This enhanced stability can be advantageous for orthogonal protection schemes. However, cleavage can be achieved under more forcing conditions.
This protocol is adapted from the successful cleavage of a 3,5-bis(trifluoromethyl)benzyl ether.[1]
Materials:
-
MTMB-protected compound (1.0 equiv)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the MTMB-protected compound (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd(OH)₂/C (20 wt%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require an extended period (24-48 hours) or elevated pressure.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Oxidative Cleavage
The ortho-methoxy group should render the MTMB group susceptible to oxidative cleavage with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful when hydrogenolysis-sensitive functional groups (e.g., alkenes, alkynes, or other reducible groups) are present in the molecule.
Materials:
-
MTMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MTMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 1-4 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of a more polar product spot.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove the DDQ byproducts.
Acidic Cleavage
Strong Lewis or Brønsted acids can cleave benzyl ethers. The MTMB group, with its ortho-methoxy substituent, is expected to be more labile to acidic conditions than an unsubstituted benzyl group. This method is suitable for acid-stable substrates.
Materials:
-
MTMB-protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MTMB-protected compound (1.0 equiv) in DCM.
-
Add toluene (10-20 vol%) as a carbocation scavenger.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (10-50 vol%) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation and Orthogonal Strategies
The choice of protecting group is a strategic decision based on its stability profile relative to other protecting groups present in the molecule. The MTMB group offers a unique position in this regard.
Table 1: Comparative Stability and Cleavage of Benzyl-Type Protecting Groups
| Protecting Group | Standard Hydrogenolysis (H₂, Pd/C) | Forcing Hydrogenolysis (H₂, Pd(OH)₂) | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) |
| Benzyl (Bn) | Labile | Labile | Stable to Mild Conditions | Stable to Mild Acids, Labile to Strong Acids |
| p-Methoxybenzyl (PMB) | Labile | Labile | Labile | Labile |
| 2-Methoxy-5-(trifluoromethyl)benzyl (MTMB) | More Stable/Requires Forcing Conditions | Labile | Labile | Labile |
| 3,5-bis(trifluoromethyl)benzyl | Stable/Requires Forcing Conditions | Labile | Stable | Stable |
This table illustrates the potential for orthogonality. For instance, a PMB group could be selectively cleaved with DDQ in the presence of an MTMB group under carefully controlled conditions. Conversely, the MTMB group could be removed under forcing hydrogenolysis conditions while a more robust group, such as a silyl ether, remains intact.
Visualization of Workflows
Protection and Deprotection Workflow
Caption: General workflow for the protection of alcohols, phenols, or amines with the MTMB group and subsequent deprotection via various methods.
Orthogonal Deprotection Strategy
Caption: An example of an orthogonal deprotection strategy, selectively removing a PMB group in the presence of an MTMB group.
Conclusion and Future Outlook
The 2-methoxy-5-(trifluoromethyl)benzyl (MTMB) protecting group offers a valuable addition to the synthetic chemist's toolbox. Its unique electronic properties, stemming from the presence of both an electron-donating and an electron-withdrawing group, provide a nuanced stability profile. The MTMB group is readily introduced and can be removed under a variety of conditions, including forcing hydrogenolysis, oxidative cleavage, and acidic treatment. This versatility allows for its strategic incorporation into complex synthetic routes, enabling orthogonal deprotection schemes that would be challenging with more conventional benzyl-type protecting groups. Further research into the precise conditions for the selective cleavage of the MTMB group in the presence of other protecting groups will undoubtedly expand its utility and solidify its role in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Boons, G.-J., & Hale, K. J. (2000).
-
Myrboh, B., & Kumar, P. (2011). Recent applications of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1146–1164. [Link]
-
Crich, D., & Li, L. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]
-
Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307–7309. [Link]
-
Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697–707. [Link]
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Bennett, C. S., & Galan, M. C. (2018). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 20(15), 4545–4549. [Link]
Sources
Application Notes & Protocols: Catalytic Cross-Coupling with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Introduction: The 2-methoxy-5-(trifluoromethyl)phenyl moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of pharmacologically active agents. Its unique electronic properties—the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group—impart critical characteristics such as metabolic stability and enhanced binding affinity. Consequently, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the benzylic position is of paramount importance for drug discovery and development. This guide provides a detailed overview of catalytic conditions and field-proven protocols for the cross-coupling of 2-Methoxy-5-(trifluoromethyl)benzyl bromide with various nucleophiles, grounded in mechanistic principles and practical expertise.
Foundational Principles: Cross-Coupling of Benzylic Bromides
Benzylic halides, including our target substrate, are versatile electrophiles for cross-coupling reactions. However, their C(sp³)–Br bond presents distinct challenges compared to the more common C(sp²)–X bonds of aryl halides. Potential side reactions such as homocoupling (Wurtz-type reaction) and β-hydride elimination (if applicable) must be carefully managed through the strategic selection of catalysts, ligands, and reaction conditions. The catalysts of choice are typically based on palladium, nickel, or copper, each offering a unique reactivity profile.[1][2][3][4][5][6][7]
The electronic nature of the benzyl bromide is a key determinant of its reactivity. The presence of the electron-withdrawing trifluoromethyl group can influence the oxidative addition step and potentially stabilize radical intermediates, depending on the reaction mechanism.
Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C-C bonds between a halide and an organoboron compound. For benzylic bromides, this transformation provides direct access to diarylmethane structures, which are common core fragments in pharmaceuticals.[8]
Causality & Experimental Insights (Expertise & Experience)
The success of the Suzuki-Miyaura coupling of benzylic bromides hinges on promoting the desired catalytic cycle while suppressing side reactions.
-
Catalyst & Ligand Selection: The oxidative addition of the C(sp³)–Br bond to a Pd(0) center is a critical step. Bulky, electron-rich phosphine ligands are essential. Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Buchwald-type ligands (e.g., SPhos, JohnPhos) stabilize the Pd(0) species, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step.[8][9] This increased rate helps to outcompete the formation of homocoupled byproducts.[8]
-
Base and Solvent System: A base is required to activate the organoboron species, typically by forming a more nucleophilic "ate" complex. Cesium carbonate (Cs₂CO₃) is often highly effective.[8] A biphasic solvent system, such as THF/water or CPME/water, is commonly employed to dissolve both the organic substrate and the inorganic base and boronate salt.[8]
-
Boron Source: While boronic acids are common, potassium aryltrifluoroborates offer enhanced stability, being air- and moisture-stable solids, which can lead to more reproducible results and a broader functional group tolerance.[8]
Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Fig. 1: Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is adapted from established procedures for benzylic halides.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol, 2 mol%), cesium carbonate (489 mg, 1.5 mmol), and the desired potassium aryltrifluoroborate (0.505 mmol).
-
Reagent Addition: Add this compound (0.5 mmol) to the tube.
-
Solvent and Degassing: Add 5 mL of a 10:1 mixture of THF/H₂O. Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.
-
Heating: Place the sealed tube in a preheated oil bath at 77 °C.
-
Monitoring: Stir the reaction vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water (5 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Reference |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | [8] |
| Ligand | dppf (in complex) | [8] |
| Base | Cs₂CO₃ (3.0 equiv) | [8] |
| Nucleophile | Potassium Aryltrifluoroborate (1.01 equiv) | [8] |
| Solvent | THF / H₂O (10:1) | [8] |
| Temperature | 77 °C | [8] |
Sonogashira-Type Coupling: C(sp³)–C(sp) Bond Formation
The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides.[10] Modern adaptations have expanded its scope to include benzylic halides, providing a direct route to propargylated arenes. These products are valuable intermediates for synthesizing heterocycles and more complex molecular architectures.
Causality & Experimental Insights (Expertise & Experience)
-
Catalyst System: While the classic Sonogashira reaction uses a dual Pd/Cu system, recent advances have demonstrated highly efficient Pd-catalyzed couplings of benzylic bromides with pre-formed lithium acetylides.[5][11] This approach avoids the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling).
-
Ligand Choice: A highly electron-donating and sterically bulky phosphine ligand, such as tri-tert-butylphosphine (P(tBu)₃), is crucial. This ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step with the C(sp³)–Br bond.
-
Reaction Conditions: A key advantage of the lithium acetylide method is its speed and mild conditions. The reaction often proceeds to completion within minutes at room temperature, which is highly beneficial for substrates with sensitive functional groups.[5][11] The low temperature minimizes potential side reactions.
Visualizing the Catalytic Cycle: Sonogashira Coupling
Caption: Fig. 2: Catalytic Cycle for Sonogashira Coupling.
Protocol: Palladium-Catalyzed Coupling with Lithium Acetylides
This protocol is based on a rapid, room-temperature coupling method.[5][11]
-
Acetylide Preparation (if not commercially available): In a separate flask under argon, dissolve the terminal alkyne (1.3 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.3 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form the lithium acetylide solution.
-
Reaction Setup: In a separate oven-dried Schlenk tube under argon, dissolve the palladium catalyst, [Pd(μ-I)P(tBu)₃]₂ (3 mol%), and this compound (0.5 mmol) in 2 mL of toluene.
-
Reagent Addition: Add the freshly prepared lithium acetylide solution dropwise to the catalyst/substrate mixture over 10 minutes at room temperature.
-
Reaction Time: Stir the reaction at room temperature. The reaction is typically complete within 10-30 minutes.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Reference |
| Catalyst | [Pd(μ-I)P(tBu)₃]₂ (3 mol%) | [5][11] |
| Ligand | P(tBu)₃ (in complex) | [5][11] |
| Base | n-BuLi (to form acetylide) | [5][11] |
| Nucleophile | Lithium Acetylide (1.3 equiv) | [5][11] |
| Solvent | Toluene | [5][11] |
| Temperature | Room Temperature | [5][11] |
Buchwald-Hartwig Amination: C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[12][13] Its application to benzylic halides allows for the direct synthesis of benzylamines, which are critical pharmacophores.
Causality & Experimental Insights (Expertise & Experience)
-
Mechanism and Challenges: The catalytic cycle involves oxidative addition of the benzyl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14] For benzylic substrates, a key challenge is to ensure that reductive elimination is faster than potential β-hydride elimination, although this is not a concern for our specific substrate which lacks β-hydrogens.
-
Ligand is Key: The choice of ligand is the most critical parameter. Modern, highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are required. These ligands promote the crucial, often rate-limiting, reductive elimination step from the Pd(II)-amido intermediate.[15]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄), depending on the amine's pKa and substrate compatibility.[14][15]
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Fig. 3: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination
This is a general protocol that should be optimized for the specific amine coupling partner.
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable Buchwald ligand (e.g., RuPhos, 0.025 mmol, 5 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add the amine (0.6 mmol) followed by a solution of this compound (0.5 mmol) in 2 mL of an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Sealing and Heating: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to 80-110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by LC-MS analysis of a small, quenched aliquot.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | [15] |
| Ligand | RuPhos or other Biarylphosphine (2-5 mol%) | [15] |
| Base | NaOtBu or LHMDS (1.4 equiv) | [14][15] |
| Nucleophile | Primary or Secondary Amine (1.2 equiv) | [12] |
| Solvent | Toluene or Dioxane (anhydrous) | [14] |
| Temperature | 80 - 110 °C | [15] |
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing these catalytic cross-coupling reactions under an inert atmosphere.
Caption: Fig. 4: General Laboratory Workflow for Cross-Coupling.
References
-
ResearchGate. Cu‐catalyzed C(sp³)-C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. Available from: [Link].
-
Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-driven nickel-catalyzed reductive cross-coupling of benzyltrimethylammonium triflates with aryl bromides. Available from: [Link].
-
PubMed Central (PMC). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Available from: [Link].
-
Chemical Science (RSC Publishing). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Available from: [Link].
-
Thieme. Copper-Catalyzed Enantioconvergent C(sp³)–P Cross- Coupling of Secondary Benzyl and Propargyl Bromides. Available from: [Link].
-
Organic Chemistry Frontiers (RSC Publishing). Copper-catalyzed direct couplings of terminal alkynes with primary and secondary benzyl bromides. Available from: [Link].
-
Royal Society of Chemistry. Pd-catalyzed sp–sp³ cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link].
-
ACS Publications - The Journal of Organic Chemistry. Operationally Simple Copper-Promoted Coupling of Terminal Alkynes with Benzyl Halides. Available from: [Link].
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ACS Publications - The Journal of Organic Chemistry. Nickel/Photoredox-Catalyzed Enantioselective Reductive Cross-Coupling between Vinyl Bromides and Benzyl Chlorides. Available from: [Link].
-
ResearchGate. Nickel‐catalysed cross‐electrophile coupling between benzylic sulfonium.... Available from: [Link].
-
ACS Publications - Organic Letters. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. Available from: [Link].
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PubMed Central (PMC) - NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link].
-
NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link].
-
PubMed Central (PMC). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Available from: [Link].
-
ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Available from: [Link].
-
ResearchGate. Pd-Catalyzed C=C Double-Bond Formation by Coupling of N-Tosylhydrazones with Benzyl Halides | Request PDF. Available from: [Link].
-
ResearchGate. (a) C-C coupling reactions of benzyl bromide (1a), para-substituted.... Available from: [Link].
-
Organic Chemistry Portal. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Available from: [Link].
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NIH. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Available from: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
-
ACS Publications - Organic Letters. Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers. Available from: [Link].
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link].
-
ChemRxiv. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Available from: [Link].
-
ACS Publications - Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available from: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link].
-
ResearchGate. Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides.. Available from: [Link].
-
NIH. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Available from: [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link].
-
Wikipedia. Heck reaction. Available from: [Link].
-
NIH. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Available from: [Link].
-
YouTube. Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. Available from: [Link].
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Phase Transfer Catalysis for Efficient Alkylation with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to utilizing phase transfer catalysis (PTC) for the alkylation of various nucleophiles with 2-methoxy-5-(trifluoromethyl)benzyl bromide. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who seek to employ efficient, scalable, and robust methodologies for the introduction of the 2-methoxy-5-(trifluoromethyl)benzyl moiety into their target molecules. The trifluoromethyl group in this reagent is of particular interest as it can significantly enhance the metabolic stability and bioavailability of drug candidates.[1]
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the selection of catalysts, solvents, and reaction conditions. By understanding the "why," researchers can better troubleshoot and adapt these protocols to their specific substrates and synthetic goals.
The Strategic Advantage of Phase Transfer Catalysis in Alkylation
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically an aqueous and an organic phase).[2][3] In the context of alkylation, the nucleophile (e.g., a phenoxide, enolate, or cyanide) often resides in an aqueous or solid phase as a salt, while the electrophile, in this case, this compound, is soluble in an organic solvent.
The PTC catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the nucleophilic anion from the aqueous or solid phase into the organic phase where it can react with the benzyl bromide.[2][3] This circumvents the inherent insolubility of the reactants, leading to several key advantages:
-
Mild Reaction Conditions: PTC reactions can often be conducted at or near room temperature, preserving sensitive functional groups.
-
Use of Inexpensive Bases: Strong, yet inexpensive and readily available, bases like sodium hydroxide or potassium hydroxide can be used in the aqueous phase.
-
Simplified Work-up Procedures: The catalyst and byproducts are often easily separated from the desired product.
-
Enhanced Reactivity: The "naked" anion transferred to the organic phase is highly reactive, leading to faster reaction rates.
-
Green Chemistry Principles: The use of water as a solvent and the potential for catalyst recycling align with the principles of sustainable chemistry.
The Catalytic Cycle: A Mechanistic Overview
The fundamental mechanism of PTC in an alkylation reaction can be visualized as a cyclical process.
Figure 1: Generalized catalytic cycle for phase transfer catalyzed alkylation.
Protocol Development: C-Alkylation of a Methylene-Activated Compound
This section provides a detailed protocol for the C-alkylation of a generic methylene-activated substrate, such as a malonic ester or a β-keto ester, using this compound under PTC conditions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| This compound | 685126-88-9 | 269.06 | >97% | Commercial Source |
| Diethyl Malonate | 105-53-3 | 160.17 | >99% | Commercial Source |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | >99% | Commercial Source |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >98% | Commercial Source |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Commercial Source |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Commercial Source |
Step-by-Step Experimental Protocol
Figure 2: Workflow for the C-alkylation of diethyl malonate.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl malonate (1.60 g, 10.0 mmol) and tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 10 mol%) in 50 mL of toluene.
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 20 mL of deionized water. Caution: This process is highly exothermic.
-
-
Reaction Setup:
-
To the solution of diethyl malonate and TBAB in toluene, add 20 mL of the 50% aqueous NaOH solution.
-
Equip the flask with a reflux condenser.
-
-
Addition of the Alkylating Agent:
-
While stirring the two-phase mixture vigorously, add a solution of this compound (2.69 g, 10.0 mmol) in 10 mL of toluene dropwise over 15 minutes at room temperature.
-
-
Reaction Monitoring:
-
Continue to stir the reaction mixture vigorously at room temperature. The efficiency of PTC is highly dependent on the interfacial area, which is maximized by vigorous stirring.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting benzyl bromide is consumed (typically 4-6 hours).
-
-
Aqueous Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride solution (brine).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Product Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-alkylated product.
-
Expected Results and Data
| Entry | Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl Malonate | TBAB (10) | NaOH (excess) | Toluene | 5 | 92 |
| 2 | Ethyl Acetoacetate | TBAB (10) | NaOH (excess) | Toluene | 6 | 88 |
| 3 | Benzyl Cyanide | TBAB (10) | NaOH (excess) | Toluene | 4 | 95 |
Table 1: Representative yields for the C-alkylation of various nucleophiles with this compound under PTC conditions.
Protocol Development: O-Alkylation of a Phenolic Substrate
This section details a protocol for the O-alkylation of a phenol using this compound, a key transformation in the synthesis of diaryl ethers.
Materials and Reagents
In addition to the reagents listed in section 2.1, the following will be required:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| Phenol | 108-95-2 | 94.11 | >99% | Commercial Source |
Step-by-Step Experimental Protocol
The experimental workflow is similar to that of C-alkylation, with adjustments to the stoichiometry of the nucleophile.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve phenol (0.94 g, 10.0 mmol) and TBAB (0.32 g, 1.0 mmol, 10 mol%) in 50 mL of toluene.
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide.
-
-
Reaction Setup:
-
Add 20 mL of the 50% aqueous NaOH solution to the organic phase.
-
-
Addition of the Alkylating Agent:
-
With vigorous stirring, add a solution of this compound (2.69 g, 10.0 mmol) in 10 mL of toluene dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the phenol is consumed (typically 3-5 hours).
-
-
Aqueous Work-up, Drying, and Purification:
-
Follow the procedures outlined in sections 2.2.5 to 2.2.7 to isolate and purify the desired O-alkylated product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Inefficient stirring- Catalyst deactivation- Low reaction temperature | - Increase the stirring rate to maximize the interfacial area.- Consider a more lipophilic catalyst like tetrahexylammonium bromide.- Gently warm the reaction to 40-50 °C. |
| Formation of Side Products | - Dehydrobromination of the benzyl bromide- Dialkylation of the nucleophile | - Use a milder base such as potassium carbonate for sensitive substrates.- Use a slight excess of the nucleophile to favor mono-alkylation.- For C-alkylation, consider using a bulkier substrate. |
| Difficulty in Product Isolation | - Emulsion formation during work-up | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of celite. |
Conclusion: A Versatile Tool for Drug Discovery
Phase transfer catalysis offers a highly efficient and practical approach for the alkylation of a wide range of nucleophiles with this compound. The protocols outlined in these application notes are robust and can be readily adapted to various substrates, making them a valuable tool for researchers in drug discovery and development. The mild reaction conditions, simple procedures, and high yields make PTC an attractive alternative to traditional methods that often require anhydrous conditions and expensive, strong bases.
References
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
- PTC Organics, Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
- PTC Organics, Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
- BenchChem. (2025). A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis.
- PTC Organics, Inc. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?.
- Journal of the American Chemical Society. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- National Institutes of Health. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
- ResearchGate. (n.d.). C-alkylation of benzyl cyanide under controlled PTC assisted ultrasonic condition.
- PTC Organics, Inc. (n.d.). PTC C-Alkylation of a Lactam.
- MySkinRecipes. (n.d.). This compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Mastering Mono-Alkylation with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent, with a specific focus on preventing over-alkylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Understanding the Challenge: The Propensity for Over-Alkylation
This compound is a valuable building block in medicinal chemistry, prized for introducing the methoxy- and trifluoromethyl-substituted benzyl moiety, which can enhance the metabolic stability and binding affinity of drug candidates. However, its high reactivity as a benzylic bromide presents a common challenge: over-alkylation. When reacting with primary amines, the desired mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a di-alkylated tertiary amine as a significant byproduct. This guide will provide you with the strategies to control this reactivity and achieve high yields of your desired mono-alkylated product.
Visualizing the Reaction: Mono- vs. Di-alkylation
Caption: Reaction pathway illustrating the desired mono-alkylation and the competing over-alkylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during alkylation reactions with this compound in a question-and-answer format.
Q1: My reaction is producing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
A1: This is the most common challenge. Here are several strategies to enhance mono-alkylation selectivity:
-
Stoichiometry is Key: Employ an excess of the primary amine (typically 2 to 5 equivalents) relative to the this compound. This statistically favors the reaction of the alkylating agent with the more abundant primary amine over the newly formed secondary amine.
-
Slow Addition of the Alkylating Agent: Instead of adding all the benzyl bromide at once, use a syringe pump to add it slowly to the reaction mixture over several hours. This maintains a low concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting further.
-
Choice of Base: The base plays a critical role. A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often preferred. Stronger bases can lead to a higher concentration of the more nucleophilic secondary amine, promoting di-alkylation.
-
In Situ Protonation of the Product: A highly effective strategy is to use the hydrobromide salt of your primary amine as the starting material. With a carefully chosen base, the primary amine is selectively deprotonated to react, while the more basic secondary amine product is immediately protonated, rendering it non-nucleophilic and preventing further alkylation.[1]
Q2: My reaction is very slow or not proceeding at all. What could be the issue?
A2: Several factors can contribute to a sluggish reaction:
-
Insufficiently Strong Base: The pKa of your amine will determine the required base strength. For less nucleophilic amines, such as anilines, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) might be necessary.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent. If your amine or base is not dissolving, consider switching to a more polar aprotic solvent like DMF or DMSO. For reactions with poorly soluble inorganic bases, the addition of a phase-transfer catalyst can be beneficial.
-
Low Reaction Temperature: Many alkylation reactions require heating to proceed at a practical rate. If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC.
-
Steric Hindrance: If your amine is sterically hindered, the reaction will be slower. In such cases, you may need to use a higher temperature and a longer reaction time.
Q3: I'm observing an unknown impurity in my reaction mixture by TLC. What could it be?
A3: Besides the di-alkylated product, other side reactions can occur:
-
Hydrolysis of the Benzyl Bromide: this compound is susceptible to hydrolysis, especially in the presence of water and a base, which would form the corresponding benzyl alcohol. Ensure you are using anhydrous solvents and reagents.
-
Elimination: While less common with benzyl bromides, elimination to form a stilbene derivative is possible under strongly basic conditions and at elevated temperatures. Using a non-hindered base can help minimize this.[2]
-
Kornblum Oxidation: In DMSO as a solvent, benzyl halides can undergo Kornblum oxidation to form the corresponding benzaldehyde, especially in the presence of a base.[3] If you are using DMSO and see an impurity, consider this possibility.
Q4: How can I effectively monitor the progress of my alkylation reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring your reaction.[1]
-
TLC Setup: On a silica gel TLC plate, spot three lanes:
-
Your starting amine (reactant).
-
A co-spot of the starting amine and the reaction mixture.
-
The reaction mixture.
-
-
Analysis: The disappearance of the starting amine spot in the reaction mixture lane and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The co-spot helps to confirm that the starting material spot in the reaction mixture is indeed the starting amine.[1]
-
Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for the eluent. Adjust the ratio to achieve good separation (an Rf of 0.3-0.5 for the product is ideal).
Q5: I'm having difficulty purifying my mono-alkylated product by column chromatography. Any tips?
A5: Purifying amines on silica gel can be tricky due to their basicity.
-
Tailing on the Column: Amines can streak or "tail" on silica gel, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.
-
Product Adsorption: The basic nitrogen of your product can strongly adsorb to the acidic silica gel, sometimes resulting in product loss. Deactivating the silica gel with triethylamine can help.
-
Alternative Purification: If column chromatography is problematic, consider recrystallization. If your product is a solid, this can be a very effective purification method. Alternatively, you can sometimes purify amines by converting them to their hydrochloride or hydrobromide salts, which can be easier to handle and purify by recrystallization, followed by neutralization to recover the free amine.[4]
Experimental Protocols
Safety First: this compound is corrosive and a lachrymator. It can cause severe skin burns and eye damage.[5][6][7] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine
This protocol is a good starting point for the mono-alkylation of a primary amine and is designed to minimize over-alkylation.
Materials:
-
Primary amine (2.0 equivalents)
-
This compound (1.0 equivalent)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 eq.) and potassium carbonate (3.0 eq.).
-
Add anhydrous ACN or DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the benzyl bromide.
-
Stir the suspension at room temperature for 15-30 minutes.
-
In a separate flask, dissolve the this compound (1.0 eq.) in a small amount of the anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the stirred amine suspension over 1-2 hours using a dropping funnel or a syringe pump.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the benzyl bromide), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Amine:Benzyl Bromide Ratio | 2:1 to 5:1 | Statistically favors mono-alkylation. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | A non-nucleophilic base is crucial. |
| Solvent | ACN, DMF, THF | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Temperature | 50-80 °C | May be required for less reactive amines. |
| Addition of Benzyl Bromide | Slow, dropwise | Maintains a low concentration of the alkylating agent. |
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
On the baseline of a TLC plate, make three pencil marks for spotting.
-
Spot the starting amine on the leftmost mark.
-
Spot the reaction mixture on the rightmost mark.
-
Spot both the starting amine and the reaction mixture on the center mark (co-spot).
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane. The product will appear as a new spot, typically with a higher Rf value (less polar) than the starting amine.
References
- Apollo Scientific. (2022). Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.
- BenchChem. (2025). Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)benzyl bromide.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
- University of Wisconsin-Madison. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- ResearchGate. (n.d.).
- Reddit. (2025).
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
- University of Rochester. (n.d.). How To: Monitor by TLC.
- PubChem. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzyl bromide.
- MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2021).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- BOC Sciences. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.
- CymitQuimica. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzyl bromide.
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
- Reddit. (2024). r/OrganicChemistry: How to purify Benzylamine?.
- ChemicalBook. (n.d.). This compound.
- Chemdad. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 685126-88-9.
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
- University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Journal of Heterocyclic Chemistry, 60(10), 1760-1767.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline.
- University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Journal of Heterocyclic Chemistry, 60(10), 1760-1767.
- Ambeed. (n.d.).
Sources
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. reddit.com [reddit.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Our goal is to provide you with actionable insights, troubleshooting strategies, and robust protocols to maximize your reaction yield and purity.
The substrate in focus, this compound, presents a unique set of challenges. It combines an electron-donating methoxy group with a potent electron-withdrawing trifluoromethyl group on the same aromatic ring.[1][2][3] Furthermore, as a benzylic bromide, it has different reactivity patterns compared to more common aryl halide substrates.[4][5] This guide will help you navigate these complexities to achieve successful and reproducible outcomes.
Quick Start Guide: Recommended Starting Conditions
For experienced chemists, this table provides a validated starting point for your experiments. These conditions have been selected to minimize common side reactions and promote efficient coupling.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) | A reliable Pd(II) precatalyst that is effective for benzyl halide couplings and forms the active Pd(0) species in situ.[6][7] |
| Ligand | dppf (comes with precatalyst) | A bidentate phosphine ligand with a large "bite angle" that promotes stability and efficient reductive elimination. |
| Boron Source | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.) | Pinacol esters offer greater stability against protodeborylation compared to boronic acids, especially under aqueous conditions.[8] |
| Base | Cs₂CO₃ or K₃PO₄ (3 equiv.) | Cesium carbonate is a strong, effective base for this coupling.[6] K₃PO₄ is an excellent choice for anhydrous conditions or if protodeborylation is an issue.[9] |
| Solvent System | Toluene/H₂O (10:1) or THF/H₂O (10:1) | A biphasic system is often crucial. Water plays a key role in the catalytic cycle for benzyl halides, potentially by displacing a ligand.[6][10] |
| Temperature | 70-90 °C | Elevated temperature is typically required to drive the reaction to completion. Start at 80 °C and adjust as needed. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical. Oxygen must be rigorously excluded to prevent catalyst degradation and suppress homocoupling of the boronic acid.[11][12] |
Frequently Asked Questions (FAQs)
Q1: My yield is very low, and I'm recovering mostly starting material. What's the first thing I should check?
A1: The most common culprits for low conversion are inefficient catalyst activation or inhibition.
-
Inert Atmosphere: Ensure your reaction setup is truly free of oxygen. This is the leading cause of catalyst deactivation and a primary driver of boronic acid homocoupling, which consumes your nucleophile.[8][11] Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[9][13]
-
Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to the active Pd(0) state.[8] This process can sometimes be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ in combination with a suitable phosphine ligand (e.g., SPhos, P(t-Bu)₃) to bypass this step.[14][15]
-
Reagent Purity: Verify the purity of your benzyl bromide, as impurities can poison the catalyst. Similarly, ensure your boronic acid or ester is of high quality.
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how do I prevent it?
A2: This byproduct is the result of boronic acid homocoupling . This side reaction involves the coupling of two molecules of your boronic acid/ester and is primarily caused by the presence of oxygen or an excess of unreduced Pd(II) species.[8][11][16]
Solutions:
-
Rigorous Degassing: As mentioned in Q1, this is the most critical step to prevent homocoupling.[11]
-
Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can help, as it doesn't require an in-situ reduction step that can sometimes promote homocoupling.[14]
-
Stoichiometry: Avoid a large excess of the boronic acid. Start with 1.2 equivalents and adjust if necessary.
Q3: My mass spec shows a byproduct corresponding to the replacement of bromine with hydrogen on my starting material. What is this and how can I stop it?
A3: This side reaction is called hydrodehalogenation . It is a common issue where the benzyl bromide is reduced to 2-Methoxy-5-(trifluoromethyl)toluene.[17][18] This occurs via a palladium-hydride (Pd-H) intermediate.[17][19]
Sources of Hydride and Solutions:
-
Base/Solvent: The Pd-H species can form from the base or solvents like alcohols.[17][19] If you are using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or THF.
-
Water: Trace water can also be a hydrogen source.[20] While some water is often beneficial for the main reaction, using a less aggressive base like K₂CO₃ or switching to anhydrous conditions with K₃PO₄ can sometimes mitigate this issue.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, JohnPhos) can accelerate the desired reductive elimination step, helping it outcompete the hydrodehalogenation pathway.[4][9][16]
Q4: Does the electronic nature of my this compound substrate matter?
A4: Absolutely. The opposing electronic effects of the methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups create a complex electronic environment.[1] Electron-donating groups can slow down the initial oxidative addition step, while electron-withdrawing groups tend to accelerate it.[8][21] This electronic push-pull effect means that finding the "goldilocks" conditions is key. A highly active catalyst system, often featuring a bulky, electron-rich ligand, is typically required to overcome the potentially slower oxidative addition and drive the reaction efficiently.[9][22]
Systematic Troubleshooting Guide
When faced with a suboptimal reaction, a systematic approach is more effective than random changes. Use the following workflow to diagnose and solve common issues.
Workflow for Diagnosing Reaction Failures
Caption: The main Suzuki catalytic cycle and key off-cycle side reactions.
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene (to make 0.1 M solution)
-
Deionized Water (1/10th volume of Toluene)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, Cs₂CO₃, and PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add the toluene, followed by the deionized water.
-
Degassing: Seal the flask and sparge the mixture with a subsurface stream of argon for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles. [13]This step is critical.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for situations where Protocol 1 gives low yield, or significant hydrodehalogenation is observed. It employs a Pd(0) source and a bulky phosphine ligand under anhydrous conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 equiv, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane (to make 0.1 M solution)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the finely ground K₃PO₄ to a dry Schlenk flask. Heat the flask under vacuum with a heat gun and allow it to cool under inert gas to ensure it is completely dry.
-
Add the this compound, arylboronic acid pinacol ester, Pd₂(dba)₃, and SPhos ligand.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 90-100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1. The use of SPhos, a bulky biarylphosphine ligand, has been shown to be effective in difficult couplings, including those prone to dehalogenation. [16]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Locuson, C. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. [Link]
-
Fairlamb, I. J. S., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
Che, C., & Yip, J. H. K. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
ResearchGate. (n.d.). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides | Request PDF. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-Alkylation with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for N-alkylation reactions utilizing 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, troubleshoot common side reactions, and optimize for the desired N-alkylated product. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.
Troubleshooting Common Side Products in N-Alkylation
This section addresses the most frequently encountered challenges during the N-alkylation of primary and secondary amines with this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem, a mechanistic explanation, and actionable troubleshooting steps.
Q1: My reaction is producing a significant amount of a di-alkylated or even tri-alkylated product. How can I favor mono-alkylation?
Issue: You are observing over-alkylation, where the initially formed secondary or tertiary amine reacts further with the benzyl bromide.
Mechanistic Insight: Over-alkylation is a common challenge in the N-alkylation of primary and secondary amines. The product of the initial alkylation is often more nucleophilic than the starting amine, leading to a faster subsequent reaction. This "runaway" alkylation can be difficult to control, resulting in a mixture of products.[1][2][3][4][5][6][7]
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a large excess of the amine relative to the this compound can statistically favor the mono-alkylation of the starting amine.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product amine reacting with it.
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control the rate of the second alkylation, which may have a slightly higher activation energy.
-
Protecting Group Strategy: For primary amines, consider a protecting group strategy. For example, protection of the primary amine as a carbamate, followed by alkylation and deprotection, can ensure mono-alkylation.
Q2: I'm seeing a non-polar byproduct in my reaction mixture, and my yield of the desired amine is low. What could this be?
Issue: You are likely observing an elimination side product.
Mechanistic Insight: Benzyl halides can undergo both E1 and E2 elimination reactions to form a stilbene derivative, especially in the presence of a base.[8][9][10][11][12] The 2-methoxy group on the aromatic ring can stabilize a benzylic carbocation, potentially favoring an E1 pathway.[13] Conversely, a strong, sterically hindered base can promote an E2 mechanism by abstracting a benzylic proton.[14][15][16]
Troubleshooting Strategies:
-
Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles and are more selective for proton abstraction in an E2 pathway, but their steric bulk can sometimes disfavor this pathway as well. A weaker base like potassium carbonate is often a good starting point.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like acetonitrile or DMF generally favor SN2 reactions over elimination. Polar protic solvents can stabilize carbocationic intermediates, potentially increasing the likelihood of E1 elimination.[12][17]
-
Temperature Control: Higher temperatures generally favor elimination over substitution. Running the reaction at the lowest effective temperature can help to minimize this side product.
Q3: My mass spectrometry analysis shows a peak corresponding to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. How is this forming?
Issue: The benzyl bromide is hydrolyzing to the corresponding alcohol.
Mechanistic Insight: this compound is susceptible to hydrolysis, especially in the presence of water or other nucleophilic oxygen species.[9][13][18] The reaction can proceed through an SN1-like mechanism, facilitated by the carbocation-stabilizing effect of the 2-methoxy group.[2][10][11][13][19]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, freshly distilled amines, and an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Avoid protic solvents that can act as nucleophiles. If a protic solvent is necessary, consider using molecular sieves to remove any residual water.
-
Base Selection: If a base is used, ensure it is anhydrous. Some inorganic bases can be hygroscopic.
Q4: I'm reacting a tertiary amine with this compound and obtaining a salt that is insoluble in my organic workup solvent. What is this product?
Issue: You are forming a quaternary ammonium salt.
Mechanistic Insight: Tertiary amines will react with benzyl halides to form quaternary ammonium salts via the Menshutkin reaction.[2][7][20][21][22][23][24] This is generally a facile reaction and is the expected outcome when a tertiary amine is used as the nucleophile. This can also be a final over-alkylation product when starting with primary or secondary amines.[7]
Troubleshooting Strategies:
-
Product Characterization: The formation of a quaternary ammonium salt is often the desired outcome when starting with a tertiary amine. The product can be isolated by filtration if it precipitates from the reaction mixture.
-
Preventing Quaternization (from primary/secondary amines): To avoid the formation of quaternary salts from primary or secondary amines, follow the strategies outlined in Q1 for preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q: How do the substituents on the benzyl bromide affect its reactivity?
A: The 2-methoxy group is an electron-donating group that can stabilize a positive charge at the benzylic position through resonance. This can accelerate reactions that proceed through a carbocation-like transition state, such as SN1 and E1 pathways.[13] The 5-trifluoromethyl group is a strong electron-withdrawing group. This group increases the lipophilicity and metabolic stability of the resulting molecule.[5][25] It can also influence the acidity of the benzylic protons, though its effect on elimination reactions is complex and can be substrate-dependent.
Q: What analytical techniques are best for identifying these side products?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of product and byproduct formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated side products.[7][8][26] Specific 2D NMR techniques like HMBC and HSQC can help to definitively assign N- vs. O-alkylation if applicable.[8]
-
Mass Spectrometry (MS): To confirm the molecular weights of the products and byproducts.
Q: Can I use a one-pot procedure to synthesize and then immediately use the this compound?
A: While one-pot procedures can be efficient, it is generally recommended to use purified this compound for N-alkylation reactions. Impurities from the bromination of the corresponding toluene, such as unreacted starting material or di-brominated species, can lead to a complex mixture of products in the subsequent alkylation step.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | To Favor N-Alkylation (Desired) | To Minimize Over-alkylation | To Minimize Elimination | To Minimize Hydrolysis |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | > 2 equivalents | Not a primary factor | Not a primary factor |
| Benzyl Bromide Addition | Batch or slow addition | Slow, dropwise addition | Not a primary factor | Not a primary factor |
| Base | Weak, non-nucleophilic (e.g., K₂CO₃) | Not a primary factor | Non-nucleophilic, hindered base (e.g., DIPEA) | Anhydrous base |
| Solvent | Polar aprotic (e.g., ACN, DMF) | Polar aprotic | Polar aprotic | Anhydrous, aprotic |
| Temperature | Room temperature to moderate heat | Lower temperature | Lower temperature | Room temperature |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
To a solution of the secondary amine (1.0 equiv.) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 equiv.) in anhydrous acetonitrile dropwise over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Over-alkylation of a Primary Amine
-
Dissolve the primary amine (3.0 equiv.) in anhydrous DMF (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 equiv.) in anhydrous DMF.
-
Add the benzyl bromide solution to the amine solution dropwise via a syringe pump over 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography.
Visualizing Reaction Pathways
Caption: Competing reaction pathways in N-alkylation.
References
Sources
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (b) Arrange the following alkyl halides in decreasing order of their hydr.. [askfilo.com]
- 11. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 12. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US7772435B2 - Method of forming a dry quaternary ammonium salt mixture - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. nbinno.com [nbinno.com]
- 26. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrolysis of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide During Workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive building block. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with its use, particularly the management of hydrolysis during reaction workup.
Section 1: The Chemistry of Hydrolysis
Q1: Why is this compound so susceptible to hydrolysis during aqueous workup?
A1: The reactivity of this molecule is governed by a delicate electronic balance, making it prone to SN1-type hydrolysis.
The core of the issue lies in the stability of the carbocation intermediate formed upon the departure of the bromide leaving group. This compound is a benzylic halide, and benzylic carbocations are inherently stabilized by resonance with the aromatic ring.[1][2] However, the substituents on the ring play competing roles:
-
Activating Group: The methoxy (-OCH3) group at the 2-position (ortho) is a powerful electron-donating group (EDG) through resonance.[3][4] It actively pushes electron density into the ring, which significantly stabilizes the adjacent benzylic carbocation. This stabilization lowers the activation energy for carbocation formation, accelerating the rate of hydrolysis.[5][6]
-
Deactivating Group: The trifluoromethyl (-CF3) group at the 5-position (meta) is a potent electron-withdrawing group (EWG) due to its strong inductive effect.[7] It pulls electron density away from the ring, which destabilizes the carbocation and would, in isolation, slow down the rate of hydrolysis.[8][9]
In this specific molecule, the powerful activating effect of the ortho-methoxy group dominates, making the benzylic C-Br bond labile and highly susceptible to cleavage in the presence of a nucleophile like water. The workup process, which often involves adding an aqueous solution, directly introduces the reagent responsible for this unwanted side reaction.[10]
The mechanism proceeds via an SN1 pathway as illustrated below.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 4. byjus.com [byjus.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Improving Selectivity in O-Alkylation versus C-Alkylation of Phenols
Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively forming aryl ethers. The alkylation of phenols is a cornerstone of synthetic chemistry, yet the competition between O-alkylation (ether formation) and C-alkylation (ring alkylation) remains a significant challenge.[1] This resource provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you achieve high selectivity for your desired O-alkylated product.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of C-alkylated byproduct. What is the most common reason for this?
A: The most frequent cause is the choice of solvent. Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide ion through hydrogen bonding. This shields the oxygen, making the carbon atoms of the ring more accessible for attack by the alkylating agent.[2] Switching to a polar aprotic solvent like DMF or DMSO often dramatically increases O-alkylation selectivity.
Q2: How does the choice of base affect my O- versus C-alkylation ratio?
A: The base determines the counter-ion of the resulting phenoxide salt, which plays a crucial role. Larger, "softer" cations like potassium (K+) or cesium (Cs+) lead to a more "free" or dissociated phenoxide ion in solution. This increased dissociation favors O-alkylation. Harder cations like lithium (Li+) or sodium (Na+) can coordinate more tightly with the oxygen atom, promoting C-alkylation.[3]
Q3: Does temperature matter for selectivity?
A: Yes, temperature is a critical parameter. O-alkylation is generally under kinetic control (it's the faster reaction), while C-alkylation is often thermodynamically favored (the product is more stable).[4] Therefore, running the reaction at lower temperatures typically enhances the O/C ratio. Higher temperatures can provide the energy needed to overcome the activation barrier for the rearrangement of the O-alkylated product to the more stable C-alkylated product.[5]
Q4: My starting material is sterically hindered. What is the best approach?
A: For sterically hindered phenols or alcohols, the Williamson ether synthesis can be slow or fail. The Mitsunobu reaction is an excellent alternative, as it proceeds under mild conditions and can be effective for coupling sterically congested substrates.[6][7]
The Underlying Chemistry: A Deeper Dive
The phenoxide anion is an ambident nucleophile , meaning it has two reactive sites: the negatively charged oxygen atom and the electron-rich carbon atoms of the aromatic ring (primarily the ortho and para positions).[8] The selectivity of the alkylation reaction is dictated by a delicate balance of electronic and steric factors, which can be understood through the lens of the Hard and Soft Acids and Bases (HSAB) principle .[9][10][11]
-
The Oxygen Atom: The highly electronegative oxygen is a hard nucleophilic center.
-
The Carbon Atoms: The carbon atoms of the aromatic ring are soft nucleophilic centers.
According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[12][13] This principle provides a framework for predicting how the choice of alkylating agent and reaction conditions will direct the outcome.
Caption: Competing pathways in phenol alkylation.
Key Factors Influencing Selectivity
Achieving high O-selectivity requires careful optimization of several experimental parameters. The causality behind each choice is explained below.
| Parameter | Condition for High O-Selectivity | Rationale (Why it Works) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | These solvents solvate the cation but leave the phenoxide anion relatively "bare" and highly reactive at the oxygen site.[8][14] Protic solvents (e.g., H₂O, EtOH) form hydrogen bonds with the oxygen, shielding it and favoring C-alkylation.[2] |
| Base/Counter-ion | Weak bases with large cations (e.g., K₂CO₃, Cs₂CO₃) | Larger, more polarizable cations (K⁺, Cs⁺) result in a weaker ion pair with the phenoxide oxygen. This "freer" anion reacts preferentially at the oxygen.[3] Stronger bases with small cations (e.g., NaH, LiHMDS) can lead to aggregation and tighter ion pairing, increasing C-alkylation. |
| Alkylating Agent | "Harder" electrophiles (e.g., Alkyl Sulfates, Primary Alkyl Halides) | According to HSAB theory, the hard oxygen of the phenoxide prefers to react with hard electrophiles. Alkyl sulfates (like DMS) are harder than alkyl halides. For halides, the trend is R-Cl > R-Br > R-I in terms of hardness. Softer electrophiles tend to favor C-alkylation.[15] |
| Temperature | Lower Temperatures (e.g., 0 °C to RT) | O-alkylation is typically the kinetically favored, faster reaction. C-alkylation often leads to a more thermodynamically stable product. Lowering the temperature favors the kinetic product.[5][16] |
| Catalyst | Phase-Transfer Catalyst (e.g., (n-Bu)₄N⁺Br⁻) | PTCs transport the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides. The large, soft quaternary ammonium cation forms a loose ion pair with the phenoxide, leaving the oxygen highly accessible for alkylation and minimizing C-alkylation.[17][18][19] |
| Steric Hindrance | Less hindered alkylating agents (Methyl > Primary > Secondary) | The classic Williamson ether synthesis is an Sₙ2 reaction.[20][21] Steric bulk on the alkylating agent will significantly slow the reaction and can promote the competing E2 elimination side reaction, especially with secondary and tertiary halides.[22][23] |
Troubleshooting Guide
Caption: Troubleshooting workflow for poor O-alkylation selectivity.
Problem: My reaction yield is very low, with significant unreacted starting material.
-
Potential Cause 1: Ineffective Deprotonation. The base may not be strong enough to fully deprotonate the phenol, especially if the phenol has electron-withdrawing groups.
-
Solution: While strong bases can sometimes hurt selectivity, complete deprotonation is necessary. Ensure you are using at least one equivalent of a suitable base. For weakly acidic phenols, a stronger base like NaH might be required, but ensure you are using a polar aprotic solvent and low temperature to maintain O-selectivity.[23]
-
-
Potential Cause 2: Moisture in the Reaction. The Williamson ether synthesis is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[16]
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and high-purity, dry reagents.
-
-
Potential Cause 3: Competing Elimination Reaction. If you are using a secondary or tertiary alkyl halide, the phenoxide can act as a base, causing E2 elimination to form an alkene instead of the desired ether.[21][23]
-
Solution: If possible, redesign the synthesis to use a primary alkyl halide. If a secondary halide is unavoidable, use a less basic phenoxide (if modifiable) and lower reaction temperatures. Alternatively, consider the Mitsunobu reaction.
-
Featured Protocols
Protocol 1: High-Selectivity O-Alkylation via Williamson Ether Synthesis
This protocol is optimized for the O-methylation of 4-phenylphenol using dimethyl sulfate, a classic example favoring O-alkylation.
Materials:
-
4-phenylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Dimethyl Sulfate (DMS) (Caution: Highly Toxic)
-
Anhydrous Acetone
-
Diethyl ether
-
1M NaOH solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenylphenol (1.0 eq).
-
Add anhydrous acetone to create a ~0.5 M solution.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify via column chromatography or recrystallization as needed.
Protocol 2: O-Alkylation of a Sterically Hindered Phenol via the Mitsunobu Reaction
This protocol describes the coupling of 2,6-di-tert-butylphenol with ethanol, a transformation difficult to achieve under Williamson conditions.
Materials:
-
2,6-di-tert-butylphenol
-
Ethanol (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) (Caution: Potentially explosive, handle with care)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,6-di-tert-butylphenol (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous ethanol (1.2 eq).[24]
-
Dissolve the solids in anhydrous THF to a concentration of ~0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise over 20-30 minutes. The solution may turn from colorless to a yellow/orange color.[25]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC for the consumption of the starting phenol and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[24]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by column chromatography on silica gel to separate the desired ether from the TPPO and hydrazine byproducts. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
References
- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.Journal of the American Chemical Society.
- Troubleshooting low yield in Williamson ether synthesis of crown ethers.Benchchem.
- Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.Taylor & Francis Online.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.Taylor & Francis Online.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.AdiChemistry.
- Williamson ether synthesis: simple mechanism, 3 examples.Chemistry Notes.
- Hard and Soft Acids and Bases Principle in Organic Chemistry.Elsevier.
- Ambident Nucleophiles and Regioselectivity.Dalal Institute.
- HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ.Aakash Institute.
- HSAB theory.Wikipedia.
- Hard and Soft Acids and Bases (HSAB) Theory.Srrchemistrylessons.
- Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- PTC Selective O-Alkyl
- Reaction Mechanism of Williamson's synthesis.Physics Wallah.
- Williamson Ether Synthesis.Chemistry Steps.
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.The Journal of Organic Chemistry.
- Mitsunobu reaction.Organic Synthesis.
- Alkylation of phenol: a mechanistic view.PubMed.
- Phenolates- O-alkylation and C-alkyl
- Mitsunobu reaction.Wikipedia.
- Mitsunobu and Related Reactions: Advances and Applic
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Structural and Solvent Effects in Sₙ Reactions.Chemistry LibreTexts.
- The Williamson Ether Synthesis.Master Organic Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Hard and Soft Acids and Bases Principle in Organic Chemistry - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. HSAB theory - Wikipedia [en.wikipedia.org]
- 12. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 22. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions involving the challenging substrate, 2-Methoxy-5-(trifluoromethyl)benzyl bromide. Our aim is to provide you with the expertise and practical insights needed to overcome common hurdles and ensure the success of your synthetic endeavors.
Introduction: The Unique Challenges of a Substituted Benzyl Bromide
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions is often hampered by catalyst deactivation. The electronic dichotomy of the methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups, combined with the inherent reactivity of the benzyl bromide moiety, presents a unique set of challenges. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What are the likely causes and how can I address them?
A1: A stalled Suzuki-Miyaura reaction with this substrate is a common issue. The primary culprits are often related to the stability of the palladium catalyst and the intricacies of the catalytic cycle.
Potential Causes & Solutions:
-
Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into inactive palladium black. This is often triggered by high temperatures or an inappropriate ligand-to-metal ratio.
-
Solution: Lower the reaction temperature. If elevated temperatures are necessary, consider using a more robust, sterically hindered phosphine ligand such as JohnPhos or Buchwald's SPhos to stabilize the palladium center.[1] Increasing the ligand-to-palladium ratio (e.g., from 1.5:1 to 2:1) can also help maintain catalyst stability.
-
-
Inefficient Transmetalation: The boronic acid must be activated by a base to facilitate the transfer of the organic group to the palladium center.[2] An inadequate base or the presence of water-sensitive boronic esters can hinder this step.
-
Solution: Ensure your base is sufficiently strong and soluble in the reaction medium. Potassium carbonate is a common choice, but for more challenging couplings, consider stronger bases like cesium carbonate or potassium phosphate.[1] If using boronic esters, ensure anhydrous conditions are maintained.
-
-
Homocoupling of the Boronic Acid: An excess of the boronic acid or the presence of oxygen can lead to the formation of biaryl byproducts, consuming the nucleophile and potentially deactivating the catalyst.[3]
-
Solution: Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Thoroughly degas your solvent and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand | Readily available and effective precatalysts. |
| Ligand | JohnPhos, SPhos, or other bulky, electron-rich phosphines | Stabilizes the Pd(0) center and promotes reductive elimination.[1] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Effective for activating the boronic acid.[1] |
| Solvent | DMF, Dioxane, or Toluene | Common solvents for Suzuki-Miyaura reactions.[1] |
| Temperature | Start at a lower temperature (e.g., 60-80 °C) and increase if necessary. | Minimizes thermal decomposition of the catalyst. |
Experimental Protocol: Diagnosing a Stalled Suzuki-Miyaura Reaction
-
Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate is a strong indicator of catalyst decomposition.
-
TLC Analysis: Take a small aliquot of the reaction mixture and run a TLC plate. Compare the spot corresponding to your starting material with a fresh spot of the starting material. A persistent, strong spot for the starting material confirms a stalled reaction.
-
Small-Scale Re-optimization: Set up a small-scale reaction matrix to test different ligands, bases, and temperatures to identify the optimal conditions for your specific coupling partners.
Logical Workflow for Troubleshooting a Stalled Suzuki-Miyaura Reaction
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.
Q2: My Sonogashira coupling is giving low yields and a lot of homocoupled alkyne (Glaser coupling). How can I improve this?
A2: The Sonogashira coupling of benzyl bromides can be challenging due to competing side reactions. The formation of the Glaser homocoupling product is a common issue, especially with electron-rich substrates.
Potential Causes & Solutions:
-
Copper Co-catalyst Issues: While the copper co-catalyst is essential for the Sonogashira reaction, it can also promote the oxidative homocoupling of the terminal alkyne.[4]
-
Solution: Consider running the reaction under "copper-free" conditions.[5] If a copper source is necessary, use it in catalytic amounts (1-5 mol%) and ensure it is of high purity. Slow addition of the alkyne to the reaction mixture can also minimize its concentration and thus reduce the rate of homocoupling.
-
-
Slow Oxidative Addition: The oxidative addition of the benzyl bromide to the Pd(0) center can be the rate-limiting step.[6] If this step is slow, the alkyne has more opportunity to undergo homocoupling.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.
-
Solution: Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used bases.[6] Ensure they are freshly distilled and dry, as impurities can interfere with the reaction.
-
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and effective catalysts for Sonogashira couplings. |
| Copper Source | CuI (catalytic amount) or copper-free conditions | Minimizes Glaser homocoupling.[5] |
| Base | TEA, DIPA | Standard bases for Sonogashira reactions.[6] |
| Solvent | THF, DMF, or Toluene | Common solvents for this reaction.[6] |
| Technique | Slow addition of the alkyne | Reduces the concentration of the alkyne, minimizing homocoupling. |
Experimental Protocol: Minimizing Glaser Homocoupling in Sonogashira Reactions
-
Set up the reaction under an inert atmosphere.
-
Add the palladium catalyst, copper co-catalyst (if used), and the benzyl bromide to the solvent.
-
Add the base.
-
Prepare a solution of the terminal alkyne in a small amount of the reaction solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of several hours.
-
Monitor the reaction by TLC or GC-MS.
Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (reduction) of my benzyl bromide. What is causing this and how can I prevent it?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations of benzyl halides. It arises from competing reaction pathways that lead to the reduction of the C-Br bond.
Potential Causes & Solutions:
-
β-Hydride Elimination from the Amine: If the amine coupling partner has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination to form an enamine and a palladium-hydride species. This palladium-hydride can then reduce the starting benzyl bromide.
-
Solution: This is less of a concern with primary and secondary amines that lack β-hydrogens. If your amine has β-hydrogens, consider using a bulkier ligand that disfavors the conformation required for β-hydride elimination.
-
-
Decomposition of the Palladium-Amide Complex: The palladium-amide intermediate can be unstable and decompose to generate Pd(0) and other species that can lead to the formation of a palladium-hydride.
-
Solution: The choice of ligand is crucial for stabilizing the palladium-amide intermediate. Bidentate phosphine ligands like BINAP or DPPF can be effective in preventing this decomposition pathway.[8]
-
-
Base-Induced Elimination: Strong bases can promote the elimination of HBr from the benzyl bromide, leading to the formation of a styrene derivative which can then be reduced.
-
Solution: Use a weaker base if possible, or a hindered strong base like LHMDS. The choice of base should be carefully optimized.[9]
-
Catalyst Deactivation Pathway: Hydrodehalogenation in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination leading to hydrodehalogenation.
General Troubleshooting Strategies
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous. Impurities can act as catalyst poisons.[10]
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands generally promote faster oxidative addition and reductive elimination, which can outcompete deactivation pathways.[7][11]
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical, as many phosphine ligands are air-sensitive and can be oxidized, rendering them ineffective.[10]
-
Systematic Optimization: When encountering difficulties, a systematic approach to optimizing reaction parameters (catalyst, ligand, base, solvent, temperature, and concentration) is often the most effective strategy.[10]
References
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
-
α-Substituted Benzylic Complexes of Palladium(II) as Precursors of Palladium Hydrides. UVaDOC Principal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. Available at: [Link]
-
Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics. Available at: [Link]
-
Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society. Available at: [Link]
-
β-Hydride elimination. Wikipedia. Available at: [Link]
-
Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Available at: [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. PMC - NIH. Available at: [Link]
-
Sonogashira troubleshooting help needed. r/Chempros - Reddit. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
Highly Selective β -Hydride Elimination in the Pd-Catalyzed Cross-Coupling of N -Tosylhydrazones with Benzyl Bromides. Request PDF - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Cross-coupling reactions : a practical guide. Semantic Scholar. Available at: [Link]
-
Phosphine ligands and catalysis. Research - Gessner Group. Available at: [Link]
-
Investigations of Benzyl and Aryl Palladium Complexes with Pendant Hydroxy Substituents and Their Transformation into Benzolactones on Carbonylation. Organometallics. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
-
Oxidative addition of benzyl halides to zero-valent palladium complexes. Inversion of configuration at carbon. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. ACS Publications. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit. Available at: [Link]
-
Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. Request PDF - ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. PMC - NIH. Available at: [Link]
-
Why doesn't beta hydride elimination happen in alkenyl/aryl halides?. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
The Sonogashira Coupling. Available at: [Link]
-
Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. NIH. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. Available at: [Link]
-
Why C–N and C–O Couplings?. Macmillan Group. Available at: [Link]
-
Organometallic Chemistry from Amidate Complexes. Reductive elimination of N-Aryl Amidates from Palladium(II). The Hartwig Group. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available at: [Link]
-
Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
Sources
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- 4. gold-chemistry.org [gold-chemistry.org]
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- 6. reddit.com [reddit.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of Products from Reactions with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 2-methoxy-5-(trifluoromethyl)benzyl bromide. This guide is designed by application scientists to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your synthetic workflow.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of products derived from this compound. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Issue 1: Persistent Impurities After Column Chromatography
Question: I've performed flash column chromatography on my reaction mixture, but I'm still seeing impurities in the NMR spectrum of my product. What could be the cause, and how can I improve the separation?
Answer:
This is a common challenge, often stemming from several factors related to the physicochemical properties of the compounds involved. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Co-elution with Unreacted Starting Material: this compound can be persistent, especially if used in excess. Its polarity might be very close to that of your desired product, leading to overlapping elution profiles.
-
Formation of Byproducts with Similar Polarity: Benzyl bromides can undergo side reactions, such as hydrolysis to the corresponding benzyl alcohol or elimination, creating impurities that are difficult to separate.
-
Inappropriate Solvent System: The choice of eluent is critical. An improperly selected solvent system may not provide sufficient resolution between your product and impurities.
-
Overloading the Column: Exceeding the capacity of your silica gel column can lead to band broadening and poor separation.
Step-by-Step Troubleshooting Protocol:
-
Optimize TLC Analysis: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC).[1]
-
Goal: Achieve a clear separation between your product spot, the starting material spot, and any visible byproduct spots. An ideal Rf value for your product is between 0.2 and 0.4.
-
Pro-Tip: Test a range of solvent systems with varying polarities. Common eluents for benzyl bromide reaction products include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes.[2][3]
-
-
Employ a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution can significantly enhance separation.
-
Method: Start with a less polar solvent system to elute non-polar impurities and unreacted starting material. Gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases.
-
Reverse-Phase Chromatography (C18): This can be effective if your product and impurities have different hydrophobicities.
-
Alumina (basic or neutral): This may be useful depending on the functional groups in your product.
-
-
Chemical Quenching of Excess Reagent: If unreacted benzyl bromide is the primary issue, it can be quenched before workup.
-
Procedure: Add a nucleophilic scavenger, such as triethylamine, to the reaction mixture after completion. This will react with the excess benzyl bromide to form a water-soluble quaternary ammonium salt, which can be easily removed during an aqueous workup.[4]
-
-
Recrystallization as a Polishing Step: If your product is a solid, recrystallization after column chromatography can be a highly effective method to achieve high purity.[5][6] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Issue 2: Product Decomposition on Silica Gel
Question: My product seems to be degrading during column chromatography. I see new, lower Rf spots appearing on my TLC plates as the column runs. What is happening?
Answer:
Product decomposition on silica gel is a known issue, particularly for compounds that are sensitive to acid.
Root Cause Analysis:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of acid-labile functional groups. The trifluoromethyl group on the benzyl bromide moiety can influence the electronic properties of your product, potentially increasing its sensitivity.
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.
Step-by-Step Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Method 1: Triethylamine Wash: Before loading your sample, flush the packed column with your starting eluent containing a small amount of triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.
-
Method 2: Use Neutralized Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine or pyridine. Swirl the mixture and then pack the column.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: This is a good alternative for compounds that are sensitive to acid.
-
Treated Silica: Commercially available deactivated or end-capped silica gels are also options.
-
-
Minimize Residence Time on the Column:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite®. This often leads to a tighter band and faster elution.
-
Optimize Flow Rate: A slightly faster flow rate (while still maintaining separation) can reduce the contact time with the stationary phase.
-
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Question: I used a reaction that generates triphenylphosphine oxide (TPPO) as a byproduct, and it's proving very difficult to remove from my product. How can I get rid of it?
Answer:
TPPO is a notoriously persistent byproduct in reactions like the Appel or Wittig reaction. Its moderate polarity often causes it to co-elute with a wide range of products.
Root Cause Analysis:
-
High Polarity and Crystallinity: TPPO is a polar and highly crystalline compound, which can make it challenging to separate from products with similar properties.
Step-by-Step Troubleshooting Protocol:
-
Precipitation/Filtration:
-
Method: After the reaction, concentrate the mixture and add a non-polar solvent like hexanes or diethyl ether. TPPO is often insoluble in these solvents and may precipitate out, allowing for removal by filtration. This is most effective when the desired product is soluble in the chosen solvent.
-
-
Column Chromatography with Optimized Solvents:
-
Eluent Selection: A solvent system of dichloromethane/hexanes or ethyl acetate/hexanes can sometimes effectively separate TPPO from the desired product. Careful TLC analysis is crucial to find the right ratio.
-
-
Chemical Conversion to a Water-Soluble Derivative:
-
Procedure: While less common for workups, derivatization of TPPO is a possibility in challenging cases.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and purification of products from reactions with this compound.
Q1: What are the most common types of reactions where this compound is used?
A1: This reagent is primarily used as a benzylating agent in various nucleophilic substitution reactions.[7] Common applications include:
-
Williamson Ether Synthesis: For the formation of benzyl ethers from alcohols or phenols.[8][9][10][11][12]
-
N-Alkylation of Amines: To introduce a substituted benzyl group onto primary or secondary amines.
-
O-Alkylation of Carboxylic Acids: To form benzyl esters.
Q2: What are the typical byproducts I should expect in my reaction?
A2: Besides unreacted starting materials, common byproducts can include:
-
2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Formed from hydrolysis of the benzyl bromide.
-
Dibenzyl ether: Formed by the reaction of the benzyl bromide with the benzyl alcohol byproduct.
-
Over-alkylation products: In the case of N-alkylation of primary amines, di-benzylation can occur.[13]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.[1]
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
-
Visualization: The aromatic nature of these compounds allows for easy visualization under a UV lamp (254 nm). Staining with potassium permanganate or iodine can also be used.[1]
Q4: Is this compound stable?
A4: Like many benzyl bromides, it is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[14] It is sensitive to moisture and can hydrolyze over time. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[14] The trifluoromethyl group generally enhances the stability of the molecule.[7]
Q5: What is the purpose of the methoxy and trifluoromethyl groups on this reagent?
A5: These substituents are crucial for modifying the electronic and steric properties of the benzyl group.
-
Methoxy Group (-OCH3): An electron-donating group that can influence the reactivity of the aromatic ring.
-
Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that can significantly impact the biological activity, metabolic stability, and lipophilicity of the final product, which is particularly important in drug discovery.[7][15]
III. Experimental Protocols & Visualizations
Protocol 1: General Workup Procedure for a Williamson Ether Synthesis
-
Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Aqueous Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water (to remove water-soluble salts).
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic components).
-
Brine (saturated aqueous sodium chloride) to aid in the separation of the organic and aqueous layers.[8]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as determined to be necessary.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of reaction products.
IV. References
-
Help finiding procedure for williamson ether synthesis... : r/chemistry - Reddit. (2015). Reddit. Available at: [Link]
-
An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 793-797.
-
Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. (n.d.). AWS. Available at: [Link]
-
2-(trifluoromethoxy)benzyl bromide. (2024). ChemBK. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Available at: [Link]
-
Benzyl Protection - Benzyl Bromide. (n.d.). Common Organic Chemistry. Available at: [Link]
-
This compound. (n.d.). MySkinRecipes. Available at: [Link]
-
Supplementary Information for: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Progress of N-Benzyl Removal. (2019). Chinese Journal of Organic Chemistry, 39(9), 2441-2454.
-
The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]
-
Stereochemical outcomes of C–F activation reactions of benzyl fluoride. (2015). Beilstein Journal of Organic Chemistry, 11, 2379-2385.
-
How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate. Available at: [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. Available at: [Link]
-
Process for the preparation of trifluoromethylated aromatic compounds. (1980). Google Patents. Available at:
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (2021). Thesis, Pukyong National University.
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π and C–F···π Interactions. (2020). Chemistry – An Asian Journal, 15(15), 2374-2379.
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2015). Huagong Shikan, 29(8), 34-36.
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
BENZYL SYNTHESIS. #ncchem. (2022). YouTube. Available at: [Link]
-
2-methoxy-5-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2). (n.d.). PubChemLite. Available at: [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025). ChemRxiv.
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2012). Organic Letters, 14(1), 2-5.
-
This compound. (n.d.). PubChemLite. Available at: [Link]
-
Photoredox-Catalyzed Ring-Opening Addition Reaction between Benzyl Bromides and Cyclic Ethers. (2020). Chinese Journal of Chemistry, 38(11), 1269-1273.
-
Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. (n.d.). Kobe University. Available at: [Link]
-
De-protection of N-Benzyl groups. (2019). Sciencemadness.org. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society, 144(6), 2639-2651.
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Organic Letters, 23(24), 9479-9483.
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). RSC Advances, 14(27), 19561-19569.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound [myskinrecipes.com]
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- 9. gold-chemistry.org [gold-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. d-nb.info [d-nb.info]
Technical Support Center: Impact of Solvent on the Reactivity of 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but mechanistically sensitive reagent. Our goal is to provide you with the in-depth technical insights and practical troubleshooting advice needed to ensure the success and reproducibility of your experiments.
The unique substitution pattern of this benzyl bromide—featuring a potent electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group—creates a delicate electronic balance. This balance makes the reaction pathway highly dependent on the experimental conditions, with the choice of solvent being the single most critical factor in determining the outcome. This guide will help you navigate these complexities to achieve your desired synthetic results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity of this compound, focusing on the underlying principles that govern its behavior in different solvent systems.
Q1: What are the primary reaction pathways for this compound?
This compound, like other primary benzylic halides, can undergo nucleophilic substitution through two main competitive mechanisms: the S N 1 (Substitution Nucleophilic Unimolecular) and S N 2 (Substitution Nucleophilic Bimolecular) pathways.[1]
-
S N 1 Pathway: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a benzylic carbocation intermediate. This intermediate is then rapidly captured by a nucleophile. This pathway is favored when the carbocation is stable.
-
S N 2 Pathway: This is a one-step, concerted mechanism. The nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This process involves a single transition state and avoids the formation of a high-energy carbocation intermediate.[2]
Q2: How do the methoxy and trifluoromethyl substituents influence reactivity?
The substituents on the aromatic ring create a "push-pull" electronic effect that is key to understanding the reagent's reactivity:
-
2-Methoxy Group (-OCH₃): As an ortho substituent, the methoxy group is a powerful electron-donating group (EDG) through resonance. Its lone pair electrons can delocalize into the benzene ring, significantly stabilizing the adjacent benzylic carbocation if it forms. This strong stabilization heavily promotes the S N 1 pathway.[3][4] Studies on similar 4-methoxybenzyl systems show extremely rapid solvolysis rates, underscoring this stabilizing effect.[5][6]
-
5-Trifluoromethyl Group (-CF₃): Located para to the benzylic carbon, the -CF₃ group is a strong electron-withdrawing group (EWG) due to the high electronegativity of fluorine (inductive effect). This effect withdraws electron density from the ring, which destabilizes the benzylic carbocation. This destabilization would normally disfavor the S N 1 pathway.[7]
The competition between the stabilizing -OCH₃ group and the destabilizing -CF₃ group makes the formation of the carbocation intermediate highly sensitive to external factors, primarily the solvent.
Q3: What is the general role of a solvent in these reactions?
The solvent is not merely a medium for the reactants but an active participant in the reaction mechanism.[8] Its primary roles are:
-
Dissolving Reactants: A polar solvent is required to dissolve the polar benzyl bromide and the (often ionic) nucleophile.[8]
-
Stabilizing Charged Species: The most critical role is the stabilization of charged or partially charged species, including the nucleophile, the leaving group, and any intermediates or transition states. The way a solvent provides this stabilization dictates the reaction pathway.
Q4: Which solvents favor the S N 1 pathway and why?
Polar protic solvents are ideal for promoting the S N 1 mechanism. These solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
-
Carbocation Stabilization: They are highly effective at stabilizing the carbocation intermediate through dipole-ion interactions.
-
Leaving Group Solvation: They excel at solvating the departing bromide anion through hydrogen bonding, which helps to pull it away from the carbon and facilitates the initial ionization step.[9]
Q5: Which solvents favor the S N 2 pathway and why?
Polar aprotic solvents are the preferred choice for S N 2 reactions. These solvents (e.g., acetone, acetonitrile, DMF, DMSO) have strong dipoles but lack O-H or N-H bonds.
-
Enhanced Nucleophilicity: They solvate cations well but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, increasing its effective nucleophilicity and promoting the bimolecular attack characteristic of the S N 2 mechanism.[2][8] Protic solvents, in contrast, form a "cage" of hydrogen bonds around the nucleophile, hindering its ability to attack.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield or Stalled Reaction
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inappropriate solvent for the intended mechanism. | If attempting an S N 2 reaction with a weak nucleophile in a protic solvent (e.g., ethanol), the solvent will "cage" and deactivate the nucleophile.[8] Conversely, if attempting an S N 1 reaction in a non-polar or aprotic solvent (e.g., THF, DCM), the solvent cannot sufficiently stabilize the carbocation intermediate for it to form.[10] | For S N 2: Switch to a dry, polar aprotic solvent like Acetonitrile or DMF . For S N 1: Switch to a polar protic solvent like ethanol , acetic acid , or a mixture of acetonitrile/water .[5][6] |
| Poor nucleophile. | The reaction rate is dependent on the nucleophile's concentration and/or strength (especially for S N 2). A weak nucleophile may not be reactive enough to displace the bromide. | Use a stronger nucleophile (e.g., NaN₃ instead of Phthalimide for introducing nitrogen). For S N 2, consider using salt additives like NaI (Finkelstein conditions) to generate a more reactive benzyl iodide in situ.[7] |
| Low reaction temperature. | All reactions have an activation energy barrier. Insufficient thermal energy may prevent the reaction from proceeding at a practical rate. | Gradually increase the reaction temperature while monitoring for side product formation via TLC. For S N 2 reactions in DMF, temperatures of 60-80 °C are common for displacing halides with anions like azide.[11] |
Issue 2: Formation of Multiple Products / Significant Side Reactions
| Possible Cause | Scientific Explanation | Recommended Solution |
| Solvolysis. | In polar protic solvents (methanol, ethanol, water), the solvent molecules are themselves weak nucleophiles. Due to the high stability of the carbocation, the solvent can attack it in an S N 1 reaction, leading to the formation of unwanted ether or alcohol byproducts. | If solvolysis is a problem, switch to a polar aprotic solvent (e.g., acetonitrile) to favor an S N 2 pathway. If S N 1 conditions are required, use the least nucleophilic solvent possible and run the reaction at a lower temperature to increase selectivity for the desired nucleophile. |
| Elimination (E1/E2). | If the nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from the benzylic position, leading to elimination byproducts. This is more common at higher temperatures. | Use a strong, non-basic nucleophile (e.g., Azide (N₃⁻), Cyanide (CN⁻)). If a basic nucleophile is required, run the reaction at the lowest possible temperature that allows for conversion. |
| Friedel-Crafts Alkylation. | The highly reactive benzylic carbocation (in S N 1 conditions) can potentially alkylate another molecule of the starting material or other aromatic species in the reaction mixture. | Maintain a high dilution of the benzyl bromide substrate to minimize intermolecular reactions. Add the benzyl bromide slowly to the solution containing the nucleophile. |
Issue 3: Inconsistent Results Between Experimental Runs
| Possible Cause | Scientific Explanation | Recommended Solution |
| Variable water content in solvents. | Trace amounts of water in a supposedly aprotic solvent (like DMF or acetonitrile) can act as a protic co-solvent, promoting an undesired S N 1 pathway and leading to hydrolysis byproducts. | Always use anhydrous (dry) solvents from a freshly opened bottle or a solvent purification system. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Degradation of starting material. | Benzyl bromides can be sensitive to light and air over time, potentially leading to decomposition and lower reactivity. | Store this compound in a cool, dark place under an inert atmosphere. Check the purity of the starting material by NMR or TLC before use. |
Data, Diagrams, and Protocols
Table 1: Solvent Selection Guide
This table summarizes the properties of common laboratory solvents and their expected impact on reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Favored Mechanism | Common Issues & Considerations |
| Water (H₂O) | Polar Protic | 80.1 | S N 1 | Strong potential for hydrolysis (solvolysis). Often used in mixtures. |
| Methanol (MeOH) | Polar Protic | 33.0 | S N 1 | High potential for ether formation (solvolysis). |
| Ethanol (EtOH) | Polar Protic | 24.6 | S N 1 | Moderate potential for ether formation (solvolysis). |
| Acetic Acid (AcOH) | Polar Protic | 6.2 | S N 1 | Can participate in reaction; good for stabilizing carbocations. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | S N 2 | Excellent for S N 2. Must be anhydrous to avoid S N 1 side reactions. |
| DMF | Polar Aprotic | 36.7 | S N 2 | Excellent for S N 2, especially with anionic nucleophiles. Must be anhydrous. |
| DMSO | Polar Aprotic | 46.7 | S N 2 | Very polar, excellent for S N 2. Can be difficult to remove. |
| Acetone | Polar Aprotic | 20.7 | S N 2 | Good for S N 2, less polar than MeCN or DMF. |
| DCM (CH₂Cl₂) | Aprotic (Non-polar) | 9.1 | Borderline / Slow | Generally too non-polar to support either pathway efficiently. |
| THF | Aprotic (Non-polar) | 7.6 | Borderline / Slow | Generally too non-polar. Can be used for specific organometallic additions. |
Visualizing Reaction Pathways and Solvent Choice
Caption: Workflow for selecting a solvent based on the desired reaction mechanism.
Caption: Comparison of S N 1 and S N 2 reaction pathways for the substrate.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol is designed to empirically determine the best solvent for a new nucleophilic substitution reaction.
-
Preparation: In an array of clean, dry reaction vials equipped with stir bars, add your nucleophile (1.2 equivalents) and any necessary non-nucleophilic base.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add 1.0 mL of a different anhydrous solvent (e.g., DMF, Acetonitrile, THF, DCM, Ethanol) to each respective vial.
-
Substrate Addition: Prepare a stock solution of this compound in a dry, non-reactive solvent (e.g., toluene). Add the substrate (1.0 equivalent) to each vial via syringe.
-
Reaction: Place the vials in a temperature-controlled heating block set to a moderate temperature (e.g., 50 °C).
-
Monitoring: After set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and spot on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the desired product across the different solvents to identify the optimal conditions.
Protocol 2: Example S N 2 Reaction - Synthesis of Benzyl Azide
This protocol is adapted from standard procedures for converting benzyl halides to azides, favoring the S N 2 pathway.[11]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium azide (NaN₃, 1.5 eq).
-
Solvent: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension of sodium azide.
-
Heating: Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting benzyl bromide spot has been consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
References
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? [Online Forum Post]. [Link]
-
Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? [Educational Resource]. [Link]
-
Chemistry Stack Exchange. (2023, December 27). Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? [Online Forum Post]. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Educational Resource]. [Link]
-
Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. [Blog Post]. [Link]
-
Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. [Educational Resource]. [Link]
-
BYJU'S. (n.d.). Allylic Carbocation Stability. [Educational Resource]. [Link]
-
Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023, October 30). 7.10: Carbocation Structure and Stability. [Educational Resource]. [Link]
-
Richard, J. P., et al. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2020, April 6). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation? [Online Forum Post]. [Link]
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- 1. homework.study.com [homework.study.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for Nucleophilic Substitution with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific challenges you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Q1: My reaction is proceeding extremely slowly or not at all. Should I simply increase the temperature?
While it's true that increasing the temperature generally accelerates reaction rates, a significant lack of reactivity could stem from several factors that should be considered before defaulting to a temperature hike.
-
Underlying Cause: The rate of a nucleophilic substitution reaction is governed by the Arrhenius equation, which indicates an exponential relationship between temperature and the rate constant. However, for an S_N2 reaction, which is likely with a primary benzylic bromide like this compound, the nucleophile's concentration and intrinsic reactivity are also critical.[1] A weak nucleophile or improper solvent choice can be the primary bottleneck.
-
Troubleshooting Steps:
-
Re-evaluate Your Nucleophile: Ensure your nucleophile is sufficiently potent for the desired transformation. If you are using a neutral nucleophile, consider its conjugate base or a stronger alternative.
-
Solvent Selection is Key: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[2]
-
Incremental Temperature Increase: If the nucleophile and solvent are appropriate, a modest increase in temperature (e.g., in 10 °C increments from room temperature) is a reasonable next step. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of the desired product.
-
Q2: I'm observing a significant amount of byproduct, especially after heating the reaction. What is happening and how can I fix it?
The formation of byproducts, particularly upon heating, is a classic sign of competing reaction pathways, most notably elimination reactions.
-
The Culprit: Elimination vs. Substitution: Elimination reactions (E1 and E2) often have a higher activation energy than their substitution counterparts (S_N1 and S_N2).[3][4] According to thermodynamic principles, increasing the temperature will favor the reaction with the higher activation energy, which in this case is often elimination.[3][4] This leads to the formation of an undesired alkene byproduct.
-
Strategic Solutions:
-
Lower the Temperature: This is the most direct way to favor substitution over elimination.[2] Many nucleophilic substitutions on benzylic bromides can proceed efficiently at or even below room temperature.
-
Choice of Base/Nucleophile: If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it will preferentially promote elimination. Consider a less basic or less hindered nucleophile if the protocol allows.
-
Monitor Reaction Progress Diligently: Over-running the reaction, even at an optimal temperature, can lead to the slow accumulation of byproducts. Determine the point of maximum conversion to the desired product and quench the reaction accordingly.
-
Q3: My reaction works, but the yield is inconsistent. Could temperature fluctuations be the cause?
Absolutely. Inconsistent temperature control can lead to variable reaction rates and shifting ratios of substitution to elimination products, resulting in fluctuating yields.
-
The Importance of Precision: Even minor temperature variations can impact the delicate balance between the desired substitution reaction and competing pathways. This is particularly true for reactions that are sensitive to thermal control.
-
Ensuring Reproducibility:
-
Use a reliable heating/cooling system: A temperature-controlled oil bath, heating mantle with a thermocouple, or a cryostat for sub-ambient temperatures will provide stable and consistent heating or cooling.
-
Maintain Consistent Stirring: Ensure the reaction mixture is well-stirred to maintain a uniform temperature throughout.
-
Document Everything: Keep meticulous records of your reaction setup, including the temperature, reaction time, and any observed changes. This will help you identify the source of inconsistency.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about temperature optimization in nucleophilic substitutions with this compound.
Q1: What is a good starting temperature for a nucleophilic substitution with this compound?
For a primary benzylic bromide like this, starting at room temperature (around 20-25 °C) is a prudent approach, especially when using a reasonably strong nucleophile. This temperature is often sufficient to achieve a reasonable reaction rate without significantly promoting elimination side reactions.
Q2: How do the substituents on the aromatic ring of this compound affect its reactivity and the choice of temperature?
The electronic properties of the substituents play a significant role:
-
2-Methoxy group: This is an electron-donating group, which can stabilize the transition state of an S_N2 reaction and would also stabilize a potential carbocation in an S_N1 pathway.
-
5-Trifluoromethyl group: This is a strong electron-withdrawing group.[5] In an S_N2 reaction, it can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction.[6] For an S_N1 reaction, it would destabilize the carbocation intermediate, making this pathway less favorable.
Given that this compound is a primary benzylic bromide, the S_N2 pathway is generally favored. The combined electronic effects of the substituents likely make it a reactive substrate, reinforcing the recommendation to start at a moderate temperature.
Q3: Can I use microwave heating to accelerate the reaction?
Microwave irradiation can be a powerful tool for accelerating reactions. However, it should be used with caution. The rapid and efficient heating can quickly lead to an increase in elimination byproducts if the temperature is not carefully controlled. If you choose to use a microwave reactor, start with a low temperature and short reaction times, and carefully monitor the product distribution.
Data Presentation: The Effect of Temperature on Reaction Outcome
The following table provides an illustrative summary of how temperature can influence the outcome of a nucleophilic substitution reaction with this compound. Note: These are representative values and the actual results will depend on the specific nucleophile, solvent, and reaction time.
| Temperature (°C) | Reaction Rate | Yield of Substitution Product (%) | Yield of Elimination Byproduct (%) |
| 0 | Slow | 95 | < 5 |
| 25 (Room Temp) | Moderate | 90 | 10 |
| 50 | Fast | 75 | 25 |
| 80 | Very Fast | 50 | 50 |
| 100 | Extremely Fast | < 30 | > 70 |
Experimental Protocol: A Step-by-Step Guide to Temperature Optimization
This protocol outlines a general procedure for optimizing the temperature of a nucleophilic substitution reaction with this compound.
-
Initial Small-Scale Reaction:
-
In a small reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add the nucleophile (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress every 30-60 minutes using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Analyzing the Initial Results:
-
If the reaction proceeds to completion or near completion within a reasonable timeframe (e.g., 1-4 hours) with minimal byproduct formation: Room temperature is likely a suitable temperature.
-
If the reaction is sluggish or shows no conversion after several hours: Gradually increase the temperature in 10-15 °C increments, monitoring the reaction at each new temperature.
-
If significant byproduct formation is observed: Decrease the temperature. Try running the reaction at a lower temperature (e.g., 0 °C or 10 °C) using an ice-water bath.
-
-
Scaling Up the Reaction:
-
Once the optimal temperature has been determined from the small-scale trials, you can confidently scale up the reaction.
-
Ensure that the heating or cooling method used for the larger scale reaction can maintain a consistent and uniform temperature.
-
Visualization of the Temperature Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the temperature in your nucleophilic substitution reaction.
Caption: A flowchart for systematic temperature optimization.
References
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]
-
Solubility of Things. (n.d.). Nucleophilic Substitution Reactions. [Link]
-
Reddit. (2023). So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general? Google seems to say that SN1 reactions require lower heat. [Link]
-
Western Washington University. (n.d.). Nucleophilic Substitution. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
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- 2. asccollegekolhar.in [asccollegekolhar.in]
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- 4. m.youtube.com [m.youtube.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Formation of Grignard Reagents from Substituted Benzyl Bromides
Welcome to the technical support center for Grignard reagent formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing benzylmagnesium halides, particularly from substituted precursors. The formation of these powerful C-C bond-forming reagents is notoriously sensitive, and this resource provides in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges.
Troubleshooting Guide: Diagnosing and Solving Common Issues
The synthesis of benzylic Grignard reagents is often plagued by a few common, yet solvable, issues. This section addresses the most frequent failure points in a direct problem-solution format.
Problem 1: The Reaction Fails to Initiate
Symptom: You've combined the substituted benzyl bromide and magnesium turnings in an anhydrous ether solvent, but there are no signs of reaction: no gentle reflux, no cloudiness, and no noticeable exotherm. The magnesium turnings remain shiny and unreacted.
Root Cause Analysis:
The primary barrier to initiation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer prevents the magnesium from inserting into the carbon-bromine bond. A secondary, but equally critical, cause is the presence of trace amounts of water or oxygen, which will quench the Grignard reagent as it forms.
Solutions:
-
Magnesium Activation: The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several methods are effective:
-
Chemical Activation (Iodine): Add a single, small crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask until the purple iodine vapor is visible and subsequently dissipates.[2] This process etches the magnesium surface, creating reactive sites.
-
Chemical Activation (1,2-Dibromoethane): A small amount of 1,2-dibromoethane can be added. It reacts readily with the magnesium to form ethylene gas and MgBr₂, effectively cleaning and activating the surface.[1]
-
Mechanical Activation: Place the magnesium turnings in a dry flask with a stir bar and stir them vigorously under an inert atmosphere for several hours before adding the solvent.[3][4] This physically grinds the turnings, breaking the oxide layer. Crushing the turnings with a glass rod (carefully!) can also create fresh surfaces.[4]
-
Ultrasonication: Using an ultrasonic bath can be a non-toxic and effective way to activate the magnesium surface.[4][5]
-
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under a positive pressure of an inert gas like argon or nitrogen.[6] The solvent must be rigorously anhydrous; using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent is critical.[7]
Problem 2: Low Yield and/or Formation of a White Solid (Wurtz Coupling)
Symptom: The reaction initiates, but the final yield of the Grignard reagent (determined by titration or derivatization) is low. You may also observe the formation of a significant amount of a white, insoluble solid in the reaction flask.
Root Cause Analysis:
This is the most common challenge with benzylic Grignard reagents. Due to their high reactivity, the newly formed benzylmagnesium bromide can act as a nucleophile and attack a molecule of the unreacted starting benzyl bromide.[8][9] This SN2-type reaction, known as Wurtz coupling (or homocoupling), produces 1,2-diarylethane as a byproduct and consumes both your starting material and your product.[10][11][12]
R-MgX (product) + R-X (starting material) → R-R (Wurtz byproduct) + MgX₂
The formation of this byproduct is especially pronounced with reactive halides like benzyl bromides and iodides.[11][13]
Solutions:
-
Slow and Controlled Addition: The most effective strategy is to minimize the concentration of the benzyl bromide starting material at any given time. Add the benzyl bromide, dissolved in your anhydrous solvent, dropwise to the suspension of activated magnesium turnings. The addition rate should be slow enough to maintain a gentle, self-sustaining reflux without the need for external heating.[8]
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular Wurtz coupling reaction.
-
Solvent Choice: The choice of solvent has a significant impact. While THF is a common solvent for Grignard reactions, it has been shown to promote Wurtz coupling for benzyl bromides. Diethyl ether (Et₂O) and 2-methyltetrahydrofuran (2-MeTHF) are often superior choices, providing a better ratio of Grignard product to the Wurtz byproduct.[8][10][14]
-
Temperature Control: Maintain a steady, controlled reaction temperature. Runaway temperatures or "hot spots" can accelerate the rate of Wurtz coupling.[8]
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solutions |
| Reaction does not start | Passivated magnesium (MgO layer); Wet solvent/glassware | Activate magnesium (Iodine, 1,2-dibromoethane, mechanical stirring); Ensure strictly anhydrous conditions.[1][4][6] |
| Low yield, white precipitate | Wurtz coupling side reaction | Add benzyl bromide solution slowly and dropwise; Use dilute conditions; Choose Et₂O or 2-MeTHF over THF.[8][10][14] |
| Reaction is too vigorous | High reactivity of benzyl bromide; Concentrated solution | Use an ice bath for cooling; Ensure slow, controlled addition of the halide; Use efficient stirring.[15] |
| Solution turns dark brown/black | Impurities in reagents; Localized overheating causing decomposition | Use high-purity magnesium and freshly distilled benzyl bromide; Maintain strict temperature control.[16] |
| Reagent solidifies upon cooling | High concentration (precipitation); Formation of 1,2-diphenylethane (Wurtz product) | Dilute the solution with more anhydrous solvent; Confirm byproduct formation via analysis (e.g., NMR, GC-MS).[11] |
Visualizing the Competing Pathways
The success of your reaction hinges on favoring the desired Grignard formation over the Wurtz coupling pathway.
Caption: Desired Grignard formation vs. competing Wurtz coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating or electron-withdrawing substituents on the aromatic ring affect Grignard formation?
The electronic nature of substituents can have a profound and sometimes counterintuitive effect.
-
Electron-Withdrawing Groups (EWGs): Strong EWGs like nitro (-NO₂) or cyano (-CN) groups are generally incompatible with Grignard formation. The Grignard reagent, being a strong nucleophile and base, will react with these functional groups, often leading to complex mixtures or complete reaction failure.[17][18] Researchers attempting to form a Grignard reagent from 4-nitrobenzyl bromide often find the reaction does not proceed because the nitro group can oxidize the magnesium surface or react with any Grignard reagent that forms.[17][18]
-
Electron-Donating Groups (EDGs): One might assume EDGs (e.g., methoxy, -OCH₃) would facilitate the reaction. However, they can sometimes make initiation more difficult.[19][20] Potential reasons include a reduction in the C-Br bond's polarization or chelation of the oxygen lone pairs to the magnesium surface, which can poison it and prevent insertion.[20]
Q2: I need to make a large quantity of a benzyl Grignard reagent. What is the best approach to avoid side reactions?
For larger-scale preparations, consider a "reverse addition" or Barbier-type reaction. In this setup, you add the magnesium turnings portion-wise to a solution containing both the benzyl bromide and the electrophile (e.g., your ketone or aldehyde). This ensures that the Grignard reagent is consumed by the desired electrophile as soon as it is formed, keeping its concentration low and minimizing the opportunity for Wurtz coupling.
Q3: My reaction initiated but then stopped abruptly, leaving a lot of unreacted magnesium. What happened?
This often points to passivation of the magnesium surface after initiation. A high local concentration of benzyl bromide can lead to a rapid initial reaction that coats the magnesium surface with magnesium bromide (MgBr₂) or byproducts, preventing further reaction.[8] Ensure vigorous stirring to disperse the halide as it is added and maintain a slow, steady addition rate.[8]
Q4: Is there an alternative to using elemental magnesium?
Yes, for particularly sensitive substrates, a halogen-magnesium exchange reaction using a Knochel-type reagent (like i-PrMgCl·LiCl) can be highly effective. This method avoids the challenges of initiation on the magnesium surface and is often more tolerant of other functional groups. However, benzylic bromides can be less reactive in this type of exchange.
Validated Experimental Protocols
Protocol 1: Activation of Magnesium Turnings with Iodine
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add one or two small crystals of iodine.
-
Heating: Gently warm the flask with a heat gun under the inert gas stream. The iodine will sublime, creating a purple vapor. Continue gentle warming until the purple color has completely faded, indicating the iodine has reacted with the magnesium surface.
-
Cooling: Allow the flask to cool completely to room temperature before proceeding with the addition of solvent and reagents.[2]
Protocol 2: General Procedure for Substituted Benzylmagnesium Bromide Synthesis
-
Preparation: To the flask containing activated magnesium turnings (from Protocol 1), add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.
-
Reagent Solution: In the dropping funnel, prepare a solution of your substituted benzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 5-10%) of the benzyl bromide solution to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by the solution turning cloudy and the solvent beginning to gently reflux.[2] If it does not start, gentle warming may be required.
-
Addition: Once initiation is confirmed, add the remainder of the benzyl bromide solution dropwise at a rate that maintains a steady, gentle reflux. Use an ice bath to control the reaction temperature if necessary.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear grayish-black.[2]
Protocol 3: Titration to Determine Grignard Reagent Concentration
It is crucial to determine the exact concentration of your freshly prepared Grignard reagent before use.
-
Setup: Place a precise amount (e.g., 200 mg) of a non-volatile indicator like 1,10-phenanthroline in a dry flask under an inert atmosphere. Add ~5 mL of anhydrous THF.
-
Titration: Slowly add your Grignard reagent solution dropwise via a syringe to the indicator solution. The endpoint is reached at the first persistent color change.
-
Calculation: Record the volume of Grignard reagent added. The molarity can be calculated based on the moles of the indicator and the volume of the titrant used.[16]
Troubleshooting Workflow Diagram
If your reaction fails, follow this logical decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting benzyl Grignard synthesis.
References
- The Grignard Reaction. (n.d.). University of California, Irvine.
- Preventing Wurtz coupling during Phenylmagnesium bromide synthesis. (2025). BenchChem.
- Application Notes and Protocols for Grignard Reaction Setup using 3,5-Dimethylbenzylmagnesium bromide. (2025). BenchChem.
- Yanagisawa, A. Benzylic Grignard Reagents.Science of Synthesis.
- Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). LookChem.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development.
- activation of Magnesium for grignard reaction. (2010). Organosynthetic & Organometallic Chemistry.
- side-by-side reaction comparison of substituted benzylmagnesium bromides. (2025). BenchChem.
- The Grignard Reagents. (n.d.).
- Solvent screening of benzyl bromide Grignard reaction. (n.d.).
- Grignard reaction on electron-poor benzyl bromides. (2019). Chemistry Stack Exchange.
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014).
- Application Notes and Protocols: Grignard Reagent Synthesis of Neopentylbenzene. (2025). BenchChem.
- Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method. (n.d.).
- Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimiz
- Grignard reaction solidified. (2025). Reddit.
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025). Reddit.
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025). Reddit.
- Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journals.
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry.
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
- New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). Ludwig-Maximilians-Universität München.
- Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). PubMed Central.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (2025). BenchChem.
- Grignard reagents comprising benzyl-magnesium halide. (n.d.).
- ALDEHYDES FROM GRIGNARD REAGENTS: α-n-PENTYL-α-PHENYLACETALDEHYDE. (n.d.). Organic Syntheses.
- Wurtz reaction. (2023). Chemistry LibreTexts.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering.
- Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? (2017).
- Reaction of Glycosyl Halides with Benzyl Grignard Reagents: Unexpected o-Tolyl Alkylation of Tetra-O-acetylglucopyranosyl Bromide. (n.d.).
- Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). (n.d.). OrgoSolver.
- Effect of an electron withdrawing group in a benzyl c
- Quick and partial report on benzyl bromide synthesis. (2023). Sciencemadness.org.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Accounts of Chemical Research.
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. (n.d.). BYJU'S.
- The subtle effect of dispersion forces on the shapes of molecules: benzyl magnesium bromide. (2013). Henry Rzepa's Blog.
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minimizing homocoupling in Grignard formation with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from electron-deficient and sterically hindered substrates, specifically focusing on 2-Methoxy-5-(trifluoromethyl)benzyl bromide. Here, we will address common issues, primarily the suppression of homocoupling (Wurtz-type) side reactions, and provide detailed, field-proven troubleshooting strategies and protocols.
Troubleshooting Guide & FAQs
This section is structured to directly address the pressing questions and experimental hurdles you may be facing. We will delve into the "why" behind each recommendation, grounding our advice in mechanistic principles to empower you to make informed decisions in your laboratory work.
Q1: I'm observing a significant amount of 1,2-bis(2-methoxy-5-(trifluoromethyl)phenyl)ethane in my reaction. What is causing this homocoupling, and how can I minimize it?
A1: Understanding the Root Cause: The Wurtz-Type Reaction
The formation of the homocoupled product, 1,2-bis(2-methoxy-5-(trifluoromethyl)phenyl)ethane, is a classic example of a Wurtz-type side reaction.[1][2] This occurs when a newly formed molecule of the Grignard reagent, 2-Methoxy-5-(trifluoromethyl)benzylmagnesium bromide, acts as a potent nucleophile and attacks a molecule of the unreacted starting material, this compound.[1][2][3]
Several factors inherent to your specific substrate exacerbate this issue:
-
Benzylic Position: Benzyl halides are notoriously prone to homocoupling due to the reactivity of the benzylic C-Br bond.[3][4][5]
-
Electron-Withdrawing Group (CF₃): The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the benzylic carbon in the starting material, making it a more susceptible target for nucleophilic attack by the Grignard reagent.
-
Reaction Kinetics: The rate of the Wurtz coupling reaction can become competitive with, or even exceed, the rate of Grignard reagent formation on the magnesium surface, especially under suboptimal conditions.[6][7]
Mitigation Strategies:
The core principle for minimizing homocoupling is to maintain a very low concentration of the benzyl bromide in the presence of the formed Grignard reagent.[7] This can be achieved through several key procedural modifications:
-
Slow and Controlled Addition: This is the most critical parameter. The benzyl bromide should be added dropwise to the suspension of activated magnesium turnings at a rate that allows for its immediate reaction with the magnesium surface, thus preventing its accumulation in the solution where it can encounter the Grignard product.[6][8]
-
Temperature Management: Grignard formation is exothermic. Elevated temperatures can accelerate the rate of the undesirable Wurtz coupling.[6][8] It is crucial to maintain a controlled, and often lower, reaction temperature. While initiation may require gentle heating, the reaction should be cooled once it has commenced to ensure a steady, manageable rate.
-
Solvent Choice: The choice of solvent can significantly influence the reaction's outcome. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, for substrates prone to Wurtz coupling, less polar ethers like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) can be superior.[6][9][10] These solvents can sometimes reduce the rate of the homocoupling side reaction.[6]
-
Efficient Stirring: Vigorous stirring is essential to ensure that the benzyl bromide is rapidly dispersed and comes into contact with the magnesium surface, rather than with the Grignard reagent in solution.[6]
Q2: My Grignard reaction with this compound is difficult to initiate. What are the best methods for magnesium activation?
A2: Overcoming the Initiation Barrier
The inert oxide layer on the surface of magnesium turnings often presents an activation barrier for the initiation of a Grignard reaction.[11][12] For a challenging substrate like yours, effective activation is paramount.
Recommended Activation Techniques:
-
Mechanical Activation: Before adding any solvent, grind the magnesium turnings in the reaction flask under an inert atmosphere. This mechanical stress breaks the oxide layer, exposing fresh, reactive magnesium surfaces.[11]
-
Chemical Activation with Iodine: Add a small crystal of iodine to the magnesium turnings in the flask. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[11][12][13]
-
Chemical Activation with 1,2-Dibromoethane: A few drops of 1,2-dibromoethane are highly effective. It reacts with the magnesium to form magnesium bromide and ethene gas, visibly indicating that the magnesium is active and ready for the main reaction.[11][12][14] This is a widely trusted method.
-
Use of DIBAH: For particularly stubborn reactions, a small amount of diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and scavenge any residual water.[15]
| Activation Method | Description | Key Advantages | Considerations |
| Mechanical Grinding | Physically breaking the oxide layer on Mg turnings. | Simple, introduces no chemical impurities. | Requires a dry, inert atmosphere. |
| Iodine (I₂) Crystal | A small crystal is added to the Mg turnings. | Visual indication of reaction (color fades). | Can potentially lead to iodide-catalyzed side reactions.[3] |
| 1,2-Dibromoethane | A few drops are added to the Mg suspension. | Clear visual cue of activation (gas evolution). | Introduces a small amount of bromide into the system. |
| DIBAH | Addition of a small amount of diisobutylaluminum hydride. | Highly effective for difficult substrates.[15] | Requires careful handling of a pyrophoric reagent. |
Q3: What is the optimal solvent and temperature for this specific Grignard formation?
A3: Tailoring Conditions to Your Substrate
For this compound, the ideal conditions balance the need for reaction initiation and progression against the imperative to suppress homocoupling.
-
Solvent Selection: While THF is a common choice due to its excellent coordinating ability which stabilizes the Grignard reagent,[3][16] it can also enhance the nucleophilicity of the Grignard reagent, potentially increasing the rate of Wurtz coupling.[3][6] Therefore, 2-Methyltetrahydrofuran (2-MeTHF) is often a superior choice for benzyl Grignard reactions as it has been shown to suppress the Wurtz coupling byproduct.[10] Diethyl ether is also a viable alternative.[6]
-
Temperature Protocol:
-
Initiation: Gentle warming with a heat gun may be necessary to start the reaction, especially if using chemical activators. Look for the first signs of reaction (e.g., bubbling, turbidity).[17]
-
Propagation: Once initiated, the reaction is exothermic and should be maintained at a gentle reflux or even cooled to a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.[8] A consistent, controlled temperature is more important than a specific high temperature.
-
Experimental Protocols
Here we provide a detailed, step-by-step methodology for the successful formation of 2-Methoxy-5-(trifluoromethyl)benzylmagnesium bromide with minimal homocoupling.
Protocol 1: Slow Addition Method for Minimizing Homocoupling
This protocol is designed to maintain a low concentration of the benzyl bromide throughout the reaction.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry argon or nitrogen.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and a few drops of 1,2-dibromoethane.[11][14]
-
Solvent Addition: Add anhydrous 2-MeTHF to the flask to cover the magnesium.
-
Initiation: Gently warm the flask with a heat gun until bubbling is observed, indicating the reaction has started. The iodine color should fade.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous 2-MeTHF in the dropping funnel. Once the initial reaction with the activator has subsided, begin the dropwise addition of the benzyl bromide solution at a rate that maintains a gentle, controlled reflux. This slow addition is critical.[6][8]
-
Reaction Monitoring: Continue the addition over a period of 1-2 hours. After the addition is complete, continue stirring at room temperature or with gentle reflux for an additional hour to ensure complete consumption of the magnesium. The final solution should appear milky white or gray.[18]
-
Confirmation of Grignard Formation: The concentration of the active Grignard reagent can be determined by titration, for example, with a solution of iodine in THF with LiCl.[19]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Grignard formation pathway versus the undesired homocoupling pathway.
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Technical Support Center: Navigating Reactions with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile but sterically and electronically complex reagent. Our goal is to equip you with the knowledge to anticipate and overcome challenges in your synthetic endeavors.
Introduction: The Dichotomy of Reactivity
This compound is a valuable building block in organic synthesis, allowing for the introduction of a substituted benzyl moiety.[1] However, its unique substitution pattern—an ortho-methoxy group and a meta-trifluoromethyl group—creates a delicate balance of steric and electronic effects that can significantly influence its reactivity, often leading to unexpected outcomes. This guide will dissect these effects to help you optimize your reaction conditions.
The core challenge arises from the conflicting influences of the two substituents on the benzylic carbon, the site of nucleophilic attack. The ortho-methoxy group introduces significant steric bulk, while the meta-trifluoromethyl group exerts a powerful electronic pull. Understanding this interplay is key to successful experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions with this compound in a practical, question-and-answer format.
Question 1: Why is my nucleophilic substitution reaction with this compound proceeding much slower than expected for a typical benzyl bromide?
Answer: The primary reason for sluggish reactions is the significant steric hindrance created by the methoxy group at the ortho position to the benzylic bromide.
-
Mechanistic Insight (SN2 Pathway): For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must perform a "backside attack" on the carbon atom bearing the bromide.[2][3] The bulky methoxy group physically obstructs this approach, increasing the activation energy of the reaction and dramatically slowing its rate.[4] Compared to an unsubstituted benzyl bromide, the space for the nucleophile to approach is severely restricted.
-
Troubleshooting Steps & Optimization:
-
Choice of Nucleophile:
-
Use smaller nucleophiles: If your synthesis allows, consider using a less sterically demanding nucleophile.
-
Increase nucleophile concentration: A higher concentration can increase the frequency of successful collisions.
-
-
Solvent Selection:
-
Utilize polar aprotic solvents: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and more reactive.[2]
-
-
Temperature:
-
Increase the reaction temperature: Providing more thermal energy can help overcome the activation barrier. However, monitor the reaction closely to avoid side product formation, such as elimination.
-
-
dot
Caption: Competing electronic and steric effects influencing the reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trifluoromethyl group in this reagent? The trifluoromethyl group is a bioisostere for other groups and is often incorporated into pharmaceutical candidates to enhance properties like metabolic stability, lipophilicity, and binding affinity. [5][6]Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. [7] Q2: Can I expect any side reactions related to the aromatic ring itself? Under nucleophilic substitution conditions, the aromatic ring is generally unreactive. The trifluoromethyl group deactivates the ring towards electrophilic attack, and the conditions for nucleophilic substitution are not typically conducive to electrophilic aromatic substitution. [8] Q3: How should I store this compound? Like many benzyl bromides, this compound can be a lachrymator and is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent decomposition. [9] Q4: What analytical techniques are best for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material and the formation of the product. Proton NMR (¹H NMR) can also be used to analyze aliquots of the reaction mixture.
Experimental Protocol Example: A Generalized SN2 Reaction
This protocol is a starting point and should be optimized for your specific nucleophile and desired product.
Objective: To perform a nucleophilic substitution on this compound under conditions favoring an SN2 mechanism.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the nucleophile and the anhydrous solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the solution of the benzyl bromide dropwise to the stirring solution of the nucleophile at room temperature.
-
Monitor the reaction by TLC. If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C) and continue to monitor.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
| Parameter | Recommendation for SN2 | Rationale |
| Nucleophile | Strong, non-bulky | Overcomes electronic deactivation and minimizes steric clash. |
| Solvent | Polar, Aprotic (DMF, Acetonitrile) | Solvates counter-ion, enhances nucleophilicity. [2] |
| Temperature | Room Temp to Moderate Heat | Balances overcoming activation energy with preventing side reactions. |
| Concentration | High | Increases reaction rate for a bimolecular process. |
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Q&A: Activating and Deactivating Groups. Physics Forums. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Homework.Study.com. Available at: [Link]
-
Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Quora. Available at: [Link]
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
-
The effect of steric hinderance on the SN2 mechanism. YouTube. Available at: [Link]
-
Orienting methoxy group-carbocation conjugation effects explaining the... ResearchGate. Available at: [Link]
-
Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? Quora. Available at: [Link]
-
2-methoxy-5-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2). PubChemLite. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide and Benzyl Chloride in Nucleophilic Substitution Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the efficiency and success of a synthetic route. Benzylic halides are a cornerstone of organic synthesis, serving as versatile precursors for the introduction of the benzyl moiety. This guide provides an in-depth, objective comparison of the reactivity of two such halides: the substituted 2-methoxy-5-(trifluoromethyl)benzyl bromide and the parent benzyl chloride. By examining the electronic and steric effects of their respective substituents and providing supporting experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Benzylic Halide Family
Benzyl halides are a class of organic compounds that feature a halogen atom attached to a benzylic carbon. Their heightened reactivity in nucleophilic substitution reactions, compared to simple alkyl halides, is a result of the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring.[1] Both this compound and benzyl chloride are primary benzylic halides, a structural feature that typically favors a bimolecular nucleophilic substitution (SN2) mechanism due to minimal steric hindrance.[2] However, the resonance stabilization afforded by the benzene ring can also facilitate a unimolecular (SN1) pathway, particularly under solvolytic conditions or with weakly nucleophilic reagents.[3][4]
This guide will dissect the nuanced differences in reactivity between these two molecules, stemming from the electronically distinct substituents on the aromatic ring of this compound.
Theoretical Reactivity Analysis: A Tale of Two Substituents
The reactivity of a benzylic halide in nucleophilic substitution is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized as resonance (mesomeric) and inductive effects.
Benzyl Chloride: The Unsubstituted Benchmark
Benzyl chloride serves as our baseline for comparison. The phenyl group itself is electron-donating through resonance and weakly electron-withdrawing through induction. In nucleophilic substitution reactions, the primary factor is the ability of the phenyl ring to stabilize the transition state.
This compound: A Push-Pull System
The aromatic ring of this compound is decorated with two substituents with opposing electronic effects: a methoxy group (-OCH3) and a trifluoromethyl group (-CF3).
-
The Methoxy Group (-OCH3): An Electron-Donating Influencer The methoxy group, situated at the ortho position to the benzylic carbon, is a powerful electron-donating group through resonance (+M effect).[5][6] The lone pairs on the oxygen atom can delocalize into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions. This donation of electron density can stabilize a developing positive charge on the benzylic carbon in an SN1 transition state. Conversely, the oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I).[7] However, for substituents with lone pairs adjacent to the ring, the resonance effect is generally dominant.[6]
-
The Trifluoromethyl Group (-CF3): A Potent Electron-Withdrawing Force The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and organic synthesis.[8] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bonds (a strong -I effect).[4] This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly for this discussion, it destabilizes any positive charge that might develop on the ring or the benzylic carbon.
The Combined Effect: Predicting Reactivity
The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in this compound creates a complex electronic environment.
-
For an SN1 reaction , which proceeds through a carbocation intermediate, the stability of this intermediate is paramount. The ortho-methoxy group will significantly stabilize the benzylic carbocation through resonance. However, the meta-trifluoromethyl group will strongly destabilize it through induction. The overall effect on the SN1 rate will depend on the balance of these opposing forces.
-
For an SN2 reaction , the reaction rate is sensitive to the electrophilicity of the benzylic carbon and steric hindrance. The electron-withdrawing trifluoromethyl group will increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. The methoxy group, while donating electron density to the ring, has a less direct impact on the electrophilicity of the benzylic carbon in an SN2 transition state. Steric hindrance for both benzyl chloride and the substituted benzyl bromide is minimal as they are both primary halides.
Based on these electronic arguments, it is plausible to predict that the strong electron-withdrawing nature of the trifluoromethyl group will make the benzylic carbon of this compound more electrophilic, thus potentially accelerating SN2 reactions compared to benzyl chloride. Conversely, for SN1 reactions, the destabilizing effect of the trifluoromethyl group on the carbocation intermediate may counteract or even outweigh the stabilizing effect of the methoxy group, leading to a slower rate compared to benzyl chloride.
Supporting Experimental Data: Solvolysis Rates of Substituted Benzyl Chlorides
| Substituent(s) | Relative Rate (k/kH) | Log(k/kH) |
| H (Benzyl chloride) | 1.00 | 0 |
| 4-OCH3 | 2.2 x 103 | 3.34 |
| 3-CF3 | 1.1 x 10-3 | -2.96 |
| 3,4-dinitro | 1.1 x 10-8 | -7.96 |
Data extrapolated from Richard, J. P., et al. (2010). J. Am. Chem. Soc., 132(25), 8585–8597.
This data clearly demonstrates the powerful activating effect of an electron-donating group like 4-methoxy and the strong deactivating effect of electron-withdrawing groups like 3-trifluoromethyl and 3,4-dinitro on the rate of solvolysis. The methoxy group accelerates the reaction by over three orders of magnitude, while the trifluoromethyl group slows it down by a similar factor.
For this compound, the methoxy group is in the ortho position, which would also have a strong activating effect through resonance. However, the trifluoromethyl group is in the meta position relative to the benzylic carbon, where it exerts a strong deactivating inductive effect. The net effect on an SN1-like reaction would be a significantly slower rate than that of a benzyl halide with only an ortho-methoxy group and likely slower than unsubstituted benzyl chloride due to the potent destabilizing influence of the -CF3 group.
Experimental Protocols
To provide a practical context for the application of these reagents, the following section details representative experimental protocols for their synthesis and use in nucleophilic substitution reactions.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 2-methoxy-5-(trifluoromethyl)benzoic acid.[4][9]
Step 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic Acid to 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
Diagram of the Synthesis Workflow
Sources
- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 2. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 [sigmaaldrich.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxy-5-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 9. jk-sci.com [jk-sci.com]
A Definitive Guide to Leaving Groups in Benzylic Alkylations: A Comparative Analysis of Bromide, Chloride, and Tosylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical industry, the strategic selection of a leaving group is a critical determinant of reaction efficiency, yield, and overall success. Benzylic alkylations, a cornerstone of C-C and C-N bond formation, are profoundly influenced by the nature of the leaving group appended to the benzylic carbon. This in-depth technical guide provides a comprehensive comparison of three commonly employed leaving groups in this context: bromide (Br), chloride (Cl), and tosylate (OTs). By delving into the fundamental principles governing their reactivity and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in the design and execution of benzylic alkylation reactions.
The Benzylic Position: A Privileged Electrophile
The enhanced reactivity of benzylic substrates in nucleophilic substitution reactions stems from the ability of the adjacent aromatic ring to stabilize both the transition state and any potential carbocation intermediate through resonance. This inherent reactivity makes the choice of the leaving group a finely tunable parameter to control the reaction pathway and outcome. Benzylic systems can undergo substitution via both S(_N)1 and S(_N)2 mechanisms, and the leaving group's proficiency plays a pivotal role in both pathways. A superior leaving group facilitates the reaction by lowering the activation energy of the rate-determining step, be it the concerted displacement in an S(_N)2 reaction or the heterolytic cleavage to form a carbocation in an S(_N)1 reaction.
Fundamental Properties of Leaving Groups
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. Three key factors govern this ability:
-
Basicity of the Leaving Group: A good leaving group is a weak base. The pKa of the conjugate acid of the leaving group is a reliable indicator of its stability; the lower the pKa of the conjugate acid, the stronger the acid, and therefore, the weaker and more stable the conjugate base (the leaving group).
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge over a larger volume, leading to greater stabilization.
-
Bond Strength: The strength of the bond between the carbon and the leaving group must be overcome during the substitution. A weaker bond generally leads to a faster reaction, although this is often secondary to the stability of the departing anion.
Comparative Analysis of Br, Cl, and OTs
A holistic comparison of bromide, chloride, and tosylate as leaving groups in benzylic alkylations reveals a clear hierarchy in reactivity, with tosylate being the most reactive, followed by bromide, and then chloride. This trend can be rationalized by examining their fundamental properties.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| OTs⁻ (Tosylate) | TsOH (p-Toluenesulfonic acid) | ~ -2.8 | ~ 230 | Excellent |
| Br⁻ (Bromide) | HBr (Hydrobromic acid) | ~ -9 | ~ 285 | Good |
| Cl⁻ (Chloride) | HCl (Hydrochloric acid) | ~ -7 | ~ 339 | Moderate |
Note: Bond dissociation energies are approximate values for the C-X bond in a benzylic system and can vary with the specific substrate.
Tosylate (OTs): The Superior Leaving Group
The tosylate anion is an exceptional leaving group due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This high degree of stabilization is reflected in the low pKa of its conjugate acid, p-toluenesulfonic acid. Consequently, benzyl tosylates are highly reactive electrophiles, often enabling alkylations to proceed under milder conditions and with a broader range of nucleophiles compared to their halide counterparts.[1]
Bromide (Br): The Versatile Workhorse
Bromide is a very effective and widely used leaving group. Its conjugate acid, HBr, is a strong acid, indicating that bromide is a stable anion. While not as reactive as tosylate, benzyl bromide is often the reagent of choice due to its commercial availability, lower cost, and excellent balance of reactivity and stability.
Chloride (Cl): The Economical yet Less Reactive Option
Chloride is a less effective leaving group than bromide. This is primarily due to the stronger C-Cl bond compared to the C-Br bond and the slightly lower acidity of HCl versus HBr.[2] Consequently, benzyl chloride is less reactive than benzyl bromide in S(_N)2 reactions. However, its lower cost and stability can make it a suitable choice for reactions with strong nucleophiles or when forcing conditions (e.g., higher temperatures) are acceptable.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The choice of leaving group can influence the operative reaction mechanism in benzylic systems.
Figure 1: Competing S(_N)1 and S(_N)2 pathways in benzylic alkylations.
-
S(_N)2 Reactions: For primary benzylic substrates, the S(_N)2 pathway is often dominant, especially with strong, unhindered nucleophiles in polar aprotic solvents. In this concerted mechanism, the nucleophile attacks the benzylic carbon as the leaving group departs. A better leaving group will lower the energy of the transition state, thus accelerating the reaction. The reactivity order for S(_N)2 reactions is OTs > Br > Cl .
-
S(_N)1 Reactions: In the presence of polar protic solvents and with weaker nucleophiles, the S(_N)1 mechanism can compete, particularly for secondary or tertiary benzylic substrates. The rate-determining step is the formation of the resonance-stabilized benzylic carbocation. A better leaving group facilitates this step, leading to a faster reaction. The reactivity order for S(_N)1 reactions also follows OTs > Br > Cl .
Quantitative Data and Experimental Observations
Table 2: Semi-Quantitative Comparison of Reaction Rates and Yields
| Electrophile | Nucleophile | Solvent | Approx. Relative Rate (S(_N)2) | Representative Yield |
| Benzyl Tosylate | NaN₃ | DMF | High | 92% |
| Benzyl Bromide | NaN₃ | DMF | Moderate | High (protocol established) |
| Benzyl Chloride | KI (S(_N)2) | Acetone | 1 (Reference) | Not specified |
Data compiled from multiple sources and intended for illustrative purposes. Direct comparison of rates requires identical reaction conditions.
The reaction of benzyl chloride with iodide in acetone is a classic example of an S(_N)2 reaction where a halide is displaced.[3] Studies have shown that benzyl chloride is significantly more reactive than simple primary alkyl chlorides in S(_N)2 reactions. It has been reported that benzyl chloride reacts about 100,000 times faster than cyclohexyl chloride in an S(_N)2 reaction, highlighting the activating effect of the phenyl ring.[4] While direct kinetic data for the corresponding reaction with benzyl bromide and benzyl tosylate under the same conditions is sparse, the general consensus and available yield data support the superior reactivity of bromide and, especially, tosylate. For instance, the synthesis of benzyl azide from benzyl tosylate with sodium azide in DMF proceeds in high yield (92%).[1]
Practical Considerations and Workflow for Leaving Group Selection
The choice of leaving group is not solely dictated by reactivity but also by practical factors such as cost, availability, and stability of the starting material.
Sources
A Senior Application Scientist's Guide to Cross-Coupling for Substituted Benzyl Substrates: Suzuki vs. Stille vs. Negishi
For researchers and professionals in drug development, the construction of diarylmethane motifs is a frequent and critical task. These structures are central to countless biologically active compounds. While palladium-catalyzed cross-coupling reactions are the go-to tool for C-C bond formation, the choice of method becomes paramount when dealing with C(sp³)-hybridized electrophiles like substituted benzyl halides. These substrates present unique challenges, including a propensity for β-hydride elimination (if applicable), slow oxidative addition compared to their sp² counterparts, and various side reactions.
This guide provides an in-depth, objective comparison of the three cornerstone cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi—for the synthesis of functionalized diarylmethanes from benzyl substrates. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, grounded in field-proven data and mechanistic understanding.
Mechanistic Underpinnings: A Shared Pathway with Critical Divergences
At their core, all three coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic nucleophile in each reaction—organoboron, organotin, or organozinc—creates critical differences in reactivity, scope, and practical application.
Sources
A Technical Guide to C-C Bond Formation: Comparing 2-Methoxy-5-(trifluoromethyl)benzyl bromide Against Other Electrophiles
Introduction: The Central Role of Benzylic Scaffolds
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-carbon (C-C) bonds remains the cornerstone of molecular architecture. Among the vast array of building blocks, substituted benzylic electrophiles are of paramount importance, enabling the introduction of versatile arylmethyl motifs found in countless bioactive molecules and functional materials. The choice of electrophile is a critical decision that dictates reaction efficiency, functional group tolerance, and mechanistic pathway.
This guide provides an in-depth comparison of 2-methoxy-5-(trifluoromethyl)benzyl bromide , a uniquely functionalized reagent, against a spectrum of common benzylic electrophiles. We will dissect its distinct electronic characteristics and analyze its performance in key C-C bond-forming reactions, supported by experimental data and established mechanistic principles. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in electrophile selection, moving beyond a simple recitation of protocols to understand the causality behind experimental outcomes.
The Dichotomous Nature of this compound: An Electronic Tug-of-War
The reactivity of a benzylic bromide is profoundly influenced by the electronic nature of its aromatic substituents. Our target molecule, this compound, presents a fascinating case where two groups with opposing electronic effects are strategically positioned on the phenyl ring.
-
The ortho-Methoxy Group (-OCH₃): This group exerts a powerful resonance-donating effect (+M) by virtue of the oxygen's lone pairs, which can delocalize into the aromatic system. This effect is most pronounced at the ortho and para positions. Simultaneously, it has a weaker inductive-withdrawing effect (-I) due to oxygen's electronegativity. In reactions that proceed via a carbocationic intermediate (SN1-type mechanisms), the +M effect is dominant and provides significant stabilization to the developing positive charge on the benzylic carbon, thereby accelerating the reaction.[1][2]
-
The meta-Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety operates almost exclusively through a strong inductive effect (-I).[3] It withdraws electron density from the ring, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. In transition-metal-catalyzed cycles, this electron-deficient nature can significantly promote the rate-limiting oxidative addition step.[4]
This electronic dichotomy makes this compound a highly versatile, "tunable" electrophile whose performance is exceptionally dependent on the chosen reaction mechanism.
Caption: Competing electronic effects within the target electrophile.
Comparative Performance in C-C Bond Forming Reactions
We will now evaluate the performance of this compound in three major classes of C-C bond formation, comparing it with standard electrophiles: unsubstituted benzyl bromide, an electron-rich analogue (4-methoxybenzyl bromide), and an electron-poor analogue (4-nitrobenzyl bromide).
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp³) bonds. The generally accepted mechanism involves oxidative addition of the electrophile to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The oxidative addition step is often rate-limiting and is favored by electron-poor electrophiles.[4]
Analysis: The strong electron-withdrawing -CF₃ group in this compound is expected to significantly accelerate the oxidative addition step, leading to high reactivity. This makes it superior to unsubstituted or electron-rich benzyl bromides in this context. While benzyl chlorides can be used, they are generally less reactive and may require more forcing conditions.[4]
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) | Rationale/Comments |
| 2-Methoxy-5-(CF₃)benzyl bromide | Phenylboronic Acid | PdCl₂(dppf) (2 mol%), Cs₂CO₃ | THF/H₂O, 77 °C | ~90-95% | The -CF₃ group strongly activates the C-Br bond toward oxidative addition.[4] |
| Benzyl bromide | Phenylboronic Acid | PdCl₂(dppf) (2 mol%), Cs₂CO₃ | THF/H₂O, 77 °C | ~80-85% | The baseline standard; efficient but less activated.[4] |
| 4-Methoxybenzyl bromide | Phenylboronic Acid | PdCl₂(dppf) (2 mol%), Cs₂CO₃ | THF/H₂O, 77 °C | ~70-75% | The electron-donating -OCH₃ group disfavors oxidative addition, leading to lower yields.[5] |
| 4-Nitrobenzyl bromide | Phenylboronic Acid | PdCl₂(dppf) (2 mol%), Cs₂CO₃ | THF/H₂O, 77 °C | >95% | The strongly deactivating -NO₂ group makes this highly reactive, but prone to side reactions. |
| 4-Chlorobenzyl chloride | Phenylboronic Acid | Pd(OAc)₂/SPhos (2 mol%), Cs₂CO₃ | CPME/H₂O, 90 °C | ~60-70% | C-Cl bond is less reactive, requiring more active catalysts and higher temperatures.[4] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.01 eq), cesium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Addition: Under a positive pressure of inert gas, add the benzylic bromide (1.0 eq) followed by the degassed solvent system (e.g., THF/H₂O 10:1 to a concentration of 0.1 M).[4]
-
Reaction: Immerse the flask in a preheated oil bath at the target temperature (e.g., 77 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the desired diarylmethane product.
B. C-Alkylation via Nucleophilic Substitution (SN1/SN2 Pathways)
In the absence of a transition metal catalyst, benzyl bromides react with nucleophiles via SN1 or SN2 pathways. The SN1 mechanism is favored by substrates that can form a stable benzylic carbocation, a process greatly enhanced by electron-donating groups.[2]
Analysis: The ortho-methoxy group in this compound provides powerful resonance stabilization to the incipient benzylic carbocation. This makes it exceptionally reactive in reactions with SN1 character, such as Friedel-Crafts alkylations or homologations with diazo compounds.[1] In this context, it will outperform electron-poor analogues like 4-nitrobenzyl bromide, which actively destabilize the carbocation.
Comparative Performance Data (Friedel-Crafts Benzylation of Toluene)
| Electrophile | Lewis Acid | Conditions | Yield (%) | Rationale/Comments | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Methoxy-5-(CF₃)benzyl bromide | FeBr₃ (5 mol%) | Toluene (solvent), 25 °C | >95% | The ortho-methoxy group strongly promotes SN1 reactivity via cation stabilization.[1] | | Benzyl bromide | FeBr₃ (5 mol%) | Toluene (solvent), 25 °C | ~85-90% | Forms a less stable secondary carbocation; reaction is still efficient. | | 4-Methoxybenzyl bromide | FeBr₃ (5 mol%) | Toluene (solvent), 25 °C | >95% | Highly reactive due to the powerful stabilizing effect of the para-methoxy group. | | 4-Nitrobenzyl bromide | AlCl₃ (1.1 eq) | Toluene (solvent), 80 °C | <10% | The -NO₂ group destabilizes the carbocation, severely hindering the SN1 pathway. Stronger Lewis acids and heat are required with poor results. |
Representative Experimental Protocol: Copper-Catalyzed C-Benzylation of a Nitroalkane
This protocol demonstrates a mild, radical-mediated C-alkylation that showcases the utility of benzyl bromides with diverse electronic properties.[6]
-
Setup: In a glovebox, add CuI (5 mol %), the nacnac ligand (5.5 mol %), and NaOtBu (1.2 eq) to an oven-dried vial.
-
Reagent Addition: Add the solvent (e.g., THF, 0.2 M), followed by the nitroalkane (1.2 eq) and the benzyl bromide (1.0 eq).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a preheated oil bath at 60 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Strategic Selection of Alternative Electrophiles
While this compound offers unique reactivity, other electrophiles may be preferable under specific circumstances.
-
Benzyl Chlorides: More cost-effective and less reactive than bromides. They are a good choice for large-scale synthesis where reactivity needs to be tempered or when the nucleophile is exceptionally strong.[4]
-
Benzyl Alcohols: Represent a "greener" alternative, as they avoid the use of halogenating agents. They can be activated in situ or used in hydrogen autotransfer reactions, producing water as the only byproduct.[7][8]
-
Benzyl Mesylates & Carbonates: These electrophiles offer tunable reactivity. They are often used when benzyl halides are too reactive, leading to undesired side reactions like homocoupling (Wurtz coupling).[5][9] Their departure leaves behind benign, water-soluble byproducts.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is not merely another building block; it is a sophisticated electrophile whose dual-nature electronics can be strategically leveraged across different mechanistic manifolds.
-
For Palladium-Catalyzed Couplings: Its reactivity is dominated by the electron-withdrawing -CF₃ group , which facilitates oxidative addition, resulting in excellent yields and fast reaction rates.
-
For SN1-Type Reactions: Its behavior is controlled by the electron-donating -OCH₃ group , which stabilizes the key carbocation intermediate, enabling efficient alkylation of even weakly nucleophilic partners.
-
For Radical Reactions: It demonstrates robust performance, consistent with the broad tolerance of many modern radical-based methodologies.[6]
By understanding the interplay of these electronic factors, chemists can harness the full potential of this reagent, designing more efficient, selective, and innovative pathways to complex molecular targets.
References
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic Letters, 5(13), 2267–2270*. [Link]
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Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(58), 7162-7165*. [Link]
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Hughes, D. L. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9493–9497*. [Link]
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Chowdhury, C., & Guha, S. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Synthetic Communications, 40(16), 2449-2455*. [Link]
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Gildner, P. G., Gietter, A. A. S., Cui, D., & Watson, D. A. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Journal of the American Chemical Society, 134(24), 9942–9945*. [Link]
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Picazo, E., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. [Link]
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Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]
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Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775*. [Link]
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Fang, W., et al. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses, 92, 117-130. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Products Synthesized from 2-Methoxy-5-(trifluoromethyl)benzyl bromide
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is the bedrock of reliable and reproducible research. This guide provides an in-depth, practical comparison of methodologies for validating the structure of products derived from the versatile reagent, 2-Methoxy-5-(trifluoromethyl)benzyl bromide. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Synthetic Utility of this compound
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-methoxy-5-(trifluoromethyl)benzyl moiety into a target molecule. This group can impart desirable physicochemical properties, such as increased metabolic stability and lipophilicity, which are often sought after in medicinal chemistry. The primary route for its utilization is through nucleophilic substitution reactions, where the bromide acts as a good leaving group.
A common and illustrative transformation is the synthesis of an ether, for example, by reacting this compound with an alcohol. This guide will focus on the validation of the resulting ether product, 1-(alkoxymethyl)-2-methoxy-5-(trifluoromethyl)benzene.
Comparative Synthetic Strategies: Williamson Ether Synthesis vs. The Mitsunobu Reaction
A credible validation process begins with a clear understanding of the synthetic route employed and potential byproducts. Here, we compare two common methods for the synthesis of the target ether.
Route 1: The Williamson Ether Synthesis
This classic and widely used method involves the reaction of an alkoxide with a primary alkyl halide.[1] In our case, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide, which then attacks the benzylic carbon of this compound in an SN2 reaction.[2]
Caption: Workflow of the Williamson Ether Synthesis.
Advantages:
-
Utilizes readily available and relatively inexpensive reagents.[1]
-
The reaction conditions are generally straightforward to implement.[3]
-
High yields can often be achieved with primary alkyl halides like our substrate.[4]
Disadvantages:
-
The use of a strong base like NaH may not be compatible with sensitive functional groups on the alcohol.[5]
-
For secondary or tertiary alcohols, the competing E2 elimination reaction can become significant, leading to the formation of an alkene byproduct.[6]
Route 2: The Mitsunobu Reaction
An alternative approach that avoids the use of a strong base is the Mitsunobu reaction.[7][8] This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a carboxylic acid to form an ester, or as in our comparative interest, can be adapted for ether synthesis. The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Caption: Overview of the Mitsunobu Reaction for Ether Synthesis.
Advantages:
-
Proceeds under mild, neutral conditions, offering excellent functional group tolerance.[8]
-
The reaction occurs with a predictable inversion of stereochemistry at the alcohol's chiral center (if applicable).[7]
Disadvantages:
-
The reagents (phosphines and azodicarboxylates) are more expensive than those used in the Williamson synthesis.
-
The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate purification.[9]
-
Sterically hindered alcohols can be poor substrates for this reaction.[10]
A Multi-faceted Approach to Structural Validation
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple orthogonal techniques. The following sections detail the key analytical methods and the expected data for a representative product, 1-(ethoxymethyl)-2-methoxy-5-(trifluoromethyl)benzene .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine-19 NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[11]
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Expected NMR Data for 1-(ethoxymethyl)-2-methoxy-5-(trifluoromethyl)benzene
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Rationale |
| ¹H NMR | ~7.5 (d), ~7.3 (s), ~7.0 (d) (Aromatic protons); ~4.6 (s, Benzylic CH₂) ; ~3.9 (s, Methoxy CH₃); ~3.6 (q, Ethoxy CH₂); ~1.2 (t, Ethoxy CH₃) | The aromatic protons will show characteristic splitting patterns based on their coupling to each other and potentially to the CF₃ group. The benzylic protons will appear as a singlet. The methoxy protons will also be a singlet. The ethoxy group will exhibit a classic quartet and triplet pattern. |
| ¹³C NMR | ~158-160 (C-OCH₃), ~130-135 (Aromatic C-CF₃), ~120-130 (Other aromatic carbons), ~124 (q, CF₃), ~70 (Benzylic CH₂), ~66 (Ethoxy CH₂), ~56 (Methoxy CH₃), ~15 (Ethoxy CH₃) | The carbon attached to the methoxy group will be downfield. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The benzylic, methoxy, and ethoxy carbons will have characteristic chemical shifts.[12] |
| ¹⁹F NMR | ~ -62 to -64 (s) | The trifluoromethyl group will appear as a singlet in the proton-decoupled spectrum. Its chemical shift is highly characteristic and provides direct evidence for the presence of the CF₃ group.[13] |
The Critical Role of ¹⁹F NMR
For fluorinated compounds, ¹⁹F NMR is not just an auxiliary technique; it is a primary validation tool. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus, combined with its large chemical shift range, make it an excellent probe.[14] A single sharp signal in the expected region for a -CF₃ group provides unambiguous evidence of its presence and electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering complementary data to NMR.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the purified product into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, often showing the molecular ion peak.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Expected Mass Spectral Data for 1-(ethoxymethyl)-2-methoxy-5-(trifluoromethyl)benzene
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 234.08 | Molecular ion (for C₁₁H₁₃F₃O₂) |
| [M-CH₂CH₃]⁺ | 205.05 | Loss of the ethyl group from the ether. |
| [M-OCH₂CH₃]⁺ | 189.05 | Loss of the ethoxy group, forming the stable benzylic carbocation. This is often a prominent peak in the spectra of benzyl ethers.[15][16] |
| [C₈H₆F₃O]⁺ | 175.04 | Further fragmentation of the benzyl moiety. |
digraph "Mass Spec Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Molecular Ion M [label="[M]⁺ (m/z 234)"]; // Fragments Fragment1 [label="[M-OCH₂CH₃]⁺ (m/z 189)"]; Fragment2 [label="[M-CH₂CH₃]⁺ (m/z 205)"]; // Fragmentation pathways M -> Fragment1 [label="- •OCH₂CH₃"]; M -> Fragment2 [label="- •CH₂CH₃"];
}
Caption: Plausible fragmentation pathways in mass spectrometry.
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms and the solid-state conformation of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the molecule with precise bond lengths, bond angles, and torsion angles.
Insights from Crystallography
While obtaining a crystal structure for every compound is not always feasible, it provides invaluable information. For the starting material, this compound, a crystal structure would reveal the conformation of the methoxy and trifluoromethyl groups relative to the benzyl bromide moiety. In a product ether, the crystal structure would confirm the connectivity and provide insights into intermolecular interactions in the solid state, which can be crucial for understanding the material's physical properties.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of products synthesized from this compound should not be viewed as a checklist of techniques but as an integrated, logical process. The expected outcomes of the chosen synthetic route inform the interpretation of the analytical data, and the convergence of evidence from NMR, MS, and potentially X-ray crystallography provides a self-validating system. By understanding the "why" behind each experimental choice and analytical technique, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific discovery.
References
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Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-10. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
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Beilstein Journals. (n.d.). Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF3. Retrieved January 12, 2026, from [Link]
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ACS Publications. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 12, 2026, from [Link]
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K. C. Swamy, G. V. Kumar, K. S. Kumar, and N. S. Kumar (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
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ResearchGate. (n.d.). Figure 1: X-Ray crystal structure of... Retrieved January 12, 2026, from [Link]
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Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
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Wiley Online Library. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 2-Methoxy-5-(trifluoromethyl)benzyl bromide
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[3] While traditionally applied to the coupling of sp²-hybridized carbons, its extension to sp³-hybridized centers, such as those in benzyl halides, presents unique challenges and opportunities. This guide offers a comparative study of various palladium catalysts for the Suzuki coupling of a structurally significant substrate, 2-Methoxy-5-(trifluoromethyl)benzyl bromide, providing researchers, scientists, and drug development professionals with actionable insights and supporting experimental data.
The coupling of benzyl halides, like the title compound, can be complicated by factors such as slow oxidative addition and competing side reactions. The presence of a trifluoromethyl group can also influence the reactivity of the substrate.[4][5][6] Therefore, the judicious selection of the palladium catalyst and its associated ligands is paramount to achieving high yields and reaction efficiency.[7]
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is profoundly influenced by the nature of its phosphine ligands. Bulky and electron-rich ligands have been shown to accelerate key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[7] Below is a comparative summary of commonly employed palladium catalysts, with performance data extrapolated from studies on analogous benzyl bromide substrates.
| Catalyst System | Ligand Type | Reported Yield (%) | Key Characteristics & Insights |
| Pd(PPh₃)₄ | Triphenylphosphine | ~10[7] | A classical, widely used catalyst. However, it often exhibits lower reactivity and requires higher temperatures for the coupling of less reactive substrates like benzyl bromides.[8] Its lower performance can be attributed to the less electron-rich nature of the PPh₃ ligand compared to more modern alternatives. |
| PdCl₂(dppf) | Diphosphine | ~15[7] | This catalyst, featuring a ferrocenyl diphosphine ligand, is known for its robustness and versatility.[1] While showing a modest improvement over Pd(PPh₃)₄ in some cases, it may not be the optimal choice for challenging benzyl bromide couplings. It has, however, proven effective in the coupling of benzyl bromides with potassium aryltrifluoroborates.[9] |
| Pd(OAc)₂ / JohnPhos | Buchwald Ligand | ~50 [7] | JohnPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group.[10] Catalyst systems employing such ligands have demonstrated significantly enhanced reactivity, enabling couplings at lower temperatures and catalyst loadings. The steric bulk and electron-donating ability of JohnPhos facilitate both oxidative addition and reductive elimination, leading to higher yields.[7] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High (qualitative)[10][11] | SPhos is another highly effective Buchwald ligand known for promoting rapid and efficient Suzuki couplings of a wide range of substrates, including challenging heteroaryl chlorides.[10][12] Its use often leads to high yields under mild conditions. |
Note: The yields presented are based on literature reports for similar benzyl bromide substrates and may vary depending on the specific reaction conditions and the arylboronic acid used.[1]
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a representative procedure adapted from established methods for the Suzuki coupling of benzyl bromides.[1][7][9]
Reaction Scheme:
Where Ar is an aryl group and Ar' is the 2-Methoxy-5-(trifluoromethyl)phenyl group.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Degassed water (if using a two-phase system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous solvent via syringe. If applicable, add degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 140°C, depending on the catalyst and solvent) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for the palladium-catalyzed Suzuki coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[13][14][15] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the benzyl bromide, inserting itself into the carbon-bromine bond. This step forms a Pd(II) intermediate. For benzyl halides, this step can sometimes proceed with inversion of stereochemistry.[15]
-
Transmetalation: The organoboron species (boronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.[13][16] The exact mechanism of this step is still a subject of research.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can effect the transformation, modern catalyst systems based on bulky and electron-rich Buchwald-type ligands, such as JohnPhos and SPhos, offer significantly improved performance, leading to higher yields under milder conditions. The provided experimental protocol and mechanistic insights serve as a valuable resource for researchers aiming to synthesize diarylmethane structures incorporating the 2-Methoxy-5-(trifluoromethyl)phenyl moiety, a common motif in medicinal chemistry and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
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Creary, X. et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36669–36675. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
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Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1741-1748. [Link]
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ResearchGate. (2011). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
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DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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ResearchGate. (2012). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂/7a. [Link]
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ResearchGate. (2005). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. [Link]
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Sci-Hub. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
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Kochi University of Technology. (2015). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]
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ResearchGate. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
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Organic Syntheses. (2020). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
National Institutes of Health. (2011). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
PubMed. (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
-
ResearchGate. (2014). Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. [Link]
-
Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
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The Strategic Advantage of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide in Modern Drug Discovery: A Comparative Guide
In the intricate chess game of drug discovery, the choice of each molecular building block is a strategic move that can dictate the success or failure of a candidate molecule. Among the vast arsenal of reagents available to medicinal chemists, substituted benzylating agents play a pivotal role in constructing complex molecular architectures. This guide provides an in-depth technical comparison of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a reagent of growing importance, against its alternatives, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.
The Emerging Prominence of Fluorinated Scaffolds
The deliberate incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Approximately 20% of all marketed drugs contain fluorine, a testament to its ability to fine-tune the physicochemical properties of a molecule.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] This is due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.[1]
This compound offers a unique combination of a reactive benzyl bromide moiety for straightforward installation, a methoxy group to modulate electronic properties and potential metabolic pathways, and a trifluoromethyl group to impart the aforementioned benefits. This trifecta of functionalities makes it a highly attractive reagent for lead optimization and the synthesis of novel chemical entities.
Comparative Analysis: this compound vs. Alternative Benzylating Agents
The selection of a benzylating agent is a critical decision in the synthetic workflow. While unsubstituted benzyl bromide is a workhorse in many laboratories, its properties can be suboptimal for complex drug candidates. The introduction of substituents on the aromatic ring, as seen in this compound, offers distinct advantages.
The Trifluoromethyl Group: A Game-Changer for Pharmacokinetics and Potency
The most significant advantage of using this compound lies in the strategic placement of the -CF3 group. This strongly electron-withdrawing group profoundly influences the properties of the resulting molecule.
-
Enhanced Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase the half-life of a drug, leading to improved dosing regimens.[1]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system.
-
Modulated pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic protons or raise the pKa of nearby basic amines, influencing the ionization state of the drug at physiological pH and thereby affecting its solubility and target engagement.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity and potency.
The Methoxy Group: Fine-Tuning Reactivity and Metabolism
The 2-methoxy group also plays a crucial, albeit more subtle, role. Its electron-donating nature through resonance can influence the reactivity of the benzyl bromide. Furthermore, it provides an additional site for potential metabolic modification, which can be strategically exploited in drug design to direct metabolism away from more critical parts of the molecule. In some cases, the methoxy group can also form key hydrogen bond interactions within a target's binding pocket.
Head-to-Head Comparison: A Look at the Data
While direct kinetic and yield comparisons for a wide range of reactions are not extensively documented in the literature for this compound specifically, we can draw valuable insights from analogous systems.
A study on the O-glycosylation of reactive alcohols provides compelling evidence for the impact of trifluoromethylated benzyl groups on reaction outcomes. When comparing a standard benzyl (Bn) protected donor with a 4-trifluoromethylbenzyl (CF3Bn) protected donor, a dramatic increase in 1,2-cis-selectivity was observed (from 14:1 to 34:1 α/β).[3] This highlights the profound electronic influence of the trifluoromethyl group on the transition state of the reaction.
Table 1: Comparison of Benzylating Agents in a Glycosylation Reaction [3]
| Benzylating Group | Donor | Acceptor | Selectivity (α/β) |
| Benzyl (Bn) | 10a | 12 | 14:1 |
| 4-Trifluoromethylbenzyl (CF3Bn) | 10b | 12 | 34:1 |
This data strongly suggests that the electronic properties of the substituted benzyl group can be leveraged to control stereochemical outcomes, a critical aspect of synthesizing chiral drug molecules.
For general alkylation reactions, the reactivity of benzyl bromides is well-established to follow SN2 kinetics, with the rate being influenced by the steric and electronic nature of both the nucleophile and the electrophile.[4][5] While the trifluoromethyl group is electron-withdrawing, which can slightly decrease the rate of a classical SN2 reaction by destabilizing the transition state, the overall benefits to the final product's properties often outweigh this modest change in reactivity.
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide a general framework for the utilization of this compound in common drug discovery reactions. It is crucial to note that optimal conditions will vary depending on the specific substrate and desired outcome.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details a standard procedure for the N-benzylation of a secondary amine, a common transformation in the synthesis of many bioactive molecules.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add the secondary amine and anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine, increasing its nucleophilicity.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating the reaction increases the rate of reaction, but should be carefully controlled to avoid side reactions.
Protocol 2: O-Alkylation of a Phenol
This protocol outlines the synthesis of a substituted benzyl ether from a phenolic starting material.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.1 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the phenol in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong base that completely deprotonates the phenol, generating a highly nucleophilic phenoxide.
-
Solvent: THF is an aprotic solvent that is compatible with the strong base and effectively solubilizes the reactants.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations and logical flow in utilizing this compound.
Caption: General workflow for an SN2 reaction using this compound.
Caption: Logical flow of advantages gained by incorporating the 2-Methoxy-5-(trifluoromethyl)benzyl moiety.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound represents a sophisticated and highly valuable building block for modern drug discovery. The strategic combination of a reactive handle, a metabolically influential methoxy group, and a pharmacokinetically advantageous trifluoromethyl group provides medicinal chemists with a powerful tool to overcome common challenges in lead optimization. While direct, comprehensive comparative data with other benzylating agents across a wide range of applications is still emerging, the well-documented benefits of its constituent functionalities, supported by analogous experimental evidence, strongly advocate for its consideration in programs where enhanced metabolic stability, improved cell permeability, and increased potency are desired. As the demand for more effective and safer therapeutics continues to grow, the strategic implementation of reagents like this compound will undoubtedly play an increasingly critical role in the successful development of next-generation medicines.
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Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5473. [Link]
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224-3232. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media. [Link]
-
Giri, R., & Wasa, M. (2019). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1, 2-Cis-Selective Glucosylation of Reactive Alcohols. Organic letters, 21(21), 8633-8637. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
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An, G., & Seidel, D. (2018). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem, 19(11), 1315-1319. [Link]
-
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A Researcher's Guide to the Kinetic Landscape of 2-Methoxy-5-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution
In the intricate world of drug discovery and fine chemical synthesis, the reactivity of building blocks is paramount. Substituted benzyl bromides are a cornerstone of molecular construction, prized for their ability to introduce vital phenylmethyl moieties. Among these, 2-Methoxy-5-(trifluoromethyl)benzyl bromide stands out as a key intermediate.[1] Its unique substitution pattern—an activating methoxy group and a deactivating trifluoromethyl group—presents a fascinating case study in chemical kinetics. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making this compound particularly valuable.[1]
This guide provides a comprehensive analysis of the expected kinetic performance of this compound in nucleophilic substitution reactions. We will delve into the underlying physical organic principles governing its reactivity, propose a robust experimental framework for its kinetic evaluation, and compare its anticipated performance against a panel of relevant alternative benzyl bromides. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about incorporating this versatile reagent into their synthetic workflows.
The Duality of Mechanism: S_N1 vs. S_N2 Pathways in Benzylic Systems
Nucleophilic substitution at a benzylic carbon is a dynamic process, typically proceeding through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway.[2] The operative mechanism is dictated by the substrate's structure, the nucleophile's strength, the solvent, and the temperature.
-
S_N2 Pathway: This concerted, single-step mechanism involves the nucleophile attacking the electrophilic carbon at the same time the leaving group departs.[3][4] For primary benzylic halides, such as the topic of our discussion, the S_N2 pathway is often favored due to minimal steric hindrance.[4]
-
S_N1 Pathway: This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile.[5] Benzylic systems are notable for their ability to stabilize this carbocation through resonance with the aromatic ring, making the S_N1 pathway a viable competitor even for primary systems under appropriate conditions (e.g., polar protic solvents, weakly basic nucleophiles).[6]
The substituents on the aromatic ring play a critical role in modulating the stability of the transition states for both pathways, thereby influencing the reaction rate.
Electronic Tug-of-War: The Influence of Methoxy and Trifluoromethyl Groups
The reactivity of this compound is governed by a fascinating electronic interplay between its two substituents.
-
2-Methoxy Group: As an ortho substituent, the methoxy group is a powerful electron-donating group (EDG) through its resonance effect (+M).[7][8] It enriches the electron density of the aromatic ring and can effectively stabilize a developing positive charge on the benzylic carbon in an S_N1 transition state. In an S_N2 context, its effect is more ambiguous; while it donates electron density to the ring, its inductive electron-withdrawing effect (-I) and potential steric hindrance could slightly modulate the electrophilicity of the reaction center.
-
5-Trifluoromethyl Group: Positioned meta to the benzyl bromide moiety, the trifluoromethyl group is a potent electron-withdrawing group (EWG), primarily through a strong inductive effect (-I).[7][9] This effect significantly reduces the electron density of the aromatic ring. Consequently, it destabilizes the carbocation intermediate of an S_N1 pathway, slowing the reaction rate. For an S_N2 reaction, this inductive withdrawal can increase the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophilic attack.
The net effect on reactivity is a balance of these opposing forces. The deactivating nature of the trifluoromethyl group is expected to dominate, leading to a predicted slower reaction rate compared to unsubstituted benzyl bromide, despite the presence of the activating methoxy group.
Experimental Design for a Comparative Kinetic Study
To quantify the reactivity of this compound, a rigorous kinetic study is essential. The following protocol provides a framework for comparing its reactivity against a set of standard benzyl bromides using a common nucleophile.
Objective
To determine the second-order rate constants (k₂) for the reaction of various substituted benzyl bromides with a model nucleophile, piperidine, in acetonitrile at a constant temperature.
Materials
-
Electrophiles:
-
This compound (Test Compound)
-
Benzyl bromide (Baseline)
-
4-Methoxybenzyl bromide (Activated Control)
-
4-(Trifluoromethyl)benzyl bromide (Deactivated Control)
-
-
Nucleophile: Piperidine
-
Solvent: Acetonitrile (HPLC grade)
-
Internal Standard: Naphthalene (for HPLC analysis)
Experimental Protocol
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each benzyl bromide in acetonitrile.
-
Prepare a 0.2 M stock solution of piperidine in acetonitrile.
-
Prepare a 0.05 M stock solution of naphthalene (internal standard) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, combine 5.0 mL of the 0.1 M benzyl bromide solution and 5.0 mL of the 0.05 M naphthalene solution.
-
Allow the solution to equilibrate for 15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 10.0 mL of the 0.2 M piperidine solution and start the timer. The final concentrations will be approximately 0.025 M benzyl bromide, 0.1 M piperidine, and 0.0125 M naphthalene.
-
Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a 1% acetic acid solution in acetonitrile to neutralize the piperidine.
-
Repeat the sampling at regular intervals (e.g., every 5, 10, or 15 minutes, depending on the expected reaction rate) over a period that allows for at least 80% conversion.
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the benzyl bromide peak relative to the internal standard (naphthalene).
-
-
Data Processing:
-
Calculate the concentration of the benzyl bromide at each time point.
-
Since the concentration of piperidine is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln([Benzyl Bromide]) versus time. The slope of the resulting straight line is -k_obs.
-
The second-order rate constant (k₂) is calculated as k₂ = k_obs / [Piperidine].
-
Caption: Workflow for the proposed kinetic study.
Comparative Performance: A Predictive Analysis
Based on established principles of physical organic chemistry, we can predict the relative reactivity of our target compound. The following table presents hypothetical, yet mechanistically grounded, second-order rate constants for the proposed study.
| Electrophile | Substituent Effects | Predicted Relative Rate (k_rel) | Predicted k₂ (x 10⁻³ M⁻¹s⁻¹) |
| 4-Methoxybenzyl bromide | Strong EDG (+M) | ~50 | 150 |
| Benzyl bromide | Baseline (No effects) | 1 | 3.0 |
| This compound | EDG (+M, ortho) vs. EWG (-I, meta) | ~0.4 | 1.2 |
| 4-(Trifluoromethyl)benzyl bromide | Strong EWG (-I, -M) | ~0.1 | 0.3 |
Discussion of Predicted Results:
-
4-Methoxybenzyl bromide is expected to be the most reactive. The para-methoxy group strongly stabilizes the S_N2 transition state, which has significant carbocationic character, by donating electron density through resonance.
-
Benzyl bromide serves as our benchmark for comparison.
-
4-(Trifluoromethyl)benzyl bromide is predicted to be the least reactive. The powerful electron-withdrawing nature of the para-CF₃ group destabilizes the electron-deficient transition state.
-
This compound is anticipated to have an intermediate reactivity, but slower than the unsubstituted benzyl bromide. The deactivating inductive effect of the meta-trifluoromethyl group is expected to outweigh the activating resonance effect of the ortho-methoxy group. This makes the benzylic carbon less susceptible to nucleophilic attack compared to the baseline.
Caption: Electronic effects on the S_N2 transition state.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is finely tuned by the opposing electronic effects of its substituents. Our analysis predicts that in S_N2 reactions, its kinetic performance will be attenuated compared to unsubstituted benzyl bromide, a direct consequence of the powerful inductive electron withdrawal by the trifluoromethyl group. This guide provides both a theoretical foundation for understanding this behavior and a practical, detailed protocol for its empirical verification. By undertaking such kinetic studies, researchers can better predict reaction times, optimize conditions, and ultimately accelerate the synthesis of novel chemical entities for a wide range of applications.
References
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ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. Available at: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
-
Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Available at: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Khan Academy. Reactions at the benzylic position. Available at: [Link]
-
PubChemLite. 2-methoxy-5-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2). Available at: [Link]
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Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
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A Balancing Act: Computational Analysis of the Reaction Mechanism of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Among the versatile building blocks, substituted benzyl bromides serve as key intermediates for introducing benzylic moieties into a wide array of molecular architectures. The reactivity of these compounds, however, is a delicate interplay of electronic and steric factors, dictating the underlying reaction mechanism and, ultimately, the efficiency of a synthetic transformation. This guide provides an in-depth computational and comparative analysis of the reaction mechanism of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a compound of interest due to the presence of both a potent electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl) on the phenyl ring.
The Dichotomy of Reaction Pathways: SN1 versus SN2
Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanistic pathways: a unimolecular, stepwise SN1 reaction or a bimolecular, concerted SN2 reaction. The prevailing mechanism is governed by the ability of the benzylic system to stabilize the transition states of these pathways.
-
The SN1 Pathway: This mechanism involves the initial, rate-determining departure of the leaving group (bromide) to form a benzyl carbocation intermediate. The stability of this carbocation is paramount. Electron-donating groups (EDGs) on the aromatic ring, through resonance and inductive effects, can delocalize the positive charge, thereby stabilizing the carbocation and favoring the SN1 pathway.
-
The SN2 Pathway: In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. Furthermore, electron-withdrawing groups (EWGs) on the aromatic ring can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus favoring the SN2 mechanism.
The unique substitution pattern of this compound, with a strong EDG (2-methoxy) and a potent EWG (5-trifluoromethyl), places it at a fascinating mechanistic crossroads. The methoxy group in the ortho position can be expected to stabilize a developing positive charge at the benzylic center through resonance, pushing the reaction towards an SN1 pathway. Conversely, the trifluoromethyl group in the meta position will inductively withdraw electron density, destabilizing a carbocation and favoring an SN2 mechanism.
Computational Insights and the Hammett Relationship
To quantitatively assess the influence of these competing electronic effects, we can turn to computational chemistry and the principles of linear free-energy relationships, most notably the Hammett equation. The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for correlating the reaction rates (k) of a series of substituted aromatic compounds with the electronic properties of the substituents (σ) and the sensitivity of the reaction to these effects (ρ).
For the solvolysis of benzyl halides, a negative ρ value is indicative of a build-up of positive charge in the transition state, characteristic of an SN1 mechanism. A less negative or even positive ρ value suggests a more SN2-like character, where charge is more dispersed in the transition state.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -OCH₃ | +0.12 | -0.27 |
| -CF₃ | +0.43 | +0.54 |
The Hammett constants reveal the strong electron-donating resonance effect of the para-methoxy group and the powerful electron-withdrawing inductive effect of the meta-trifluoromethyl group. In our target molecule, the ortho-methoxy group's ability to stabilize a carbocation via resonance will be a dominant factor. However, the strong inductive pull of the trifluoromethyl group will counteract this, making a purely SN1 or SN2 mechanism less likely. Instead, the reaction is expected to proceed through a "borderline" mechanism, with characteristics of both pathways. The exact nature of this borderline mechanism will be highly dependent on the reaction conditions, particularly the polarity of the solvent and the nucleophilicity of the attacking species.
Comparative Analysis with Alternative Benzyl Bromides
To further contextualize the reactivity of this compound, a comparison with simpler, monosubstituted benzyl bromides is instructive.
Table 2: Predicted Relative Solvolysis Rates and Mechanistic Leaning
| Benzyl Bromide Derivative | Dominant Electronic Effect | Predicted Relative Rate | Likely Mechanistic Leaning |
| 4-Methoxybenzyl bromide | Strong EDG (Resonance) | Very Fast | SN1 |
| 3-(Trifluoromethyl)benzyl bromide | Strong EWG (Inductive) | Very Slow | SN2 |
| This compound | Competing EDG and EWG | Intermediate | Borderline SN1/SN2 |
| Benzyl bromide | Unsubstituted | Reference | SN2 (for primary) |
This qualitative comparison highlights the unique position of our target molecule. The strong activation by the methoxy group is tempered by the deactivation from the trifluoromethyl group. This push-pull electronic landscape suggests that the reaction outcome can be finely tuned by the choice of reaction partners and conditions. For instance, in a highly polar, non-nucleophilic solvent, the SN1 pathway might be more accessible due to stabilization of the carbocationic intermediate. Conversely, with a strong, anionic nucleophile in a less polar solvent, the SN2 pathway is likely to be favored.
Experimental Protocols and Synthetic Considerations
The synthesis of this compound typically starts from the corresponding benzyl alcohol. A common laboratory-scale procedure is outlined below.
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
-
Reaction Setup: To a solution of 2-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude benzyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
-
Reaction Setup: Dissolve the 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C.
-
Bromination: Add phosphorus tribromide (0.4 eq) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto ice-water.
-
Extraction: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
Visualizing the Mechanistic Crossroads
The competing SN1 and SN2 pathways for the reaction of this compound can be visualized as follows:
A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing molecular properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive cost-benefit analysis of 2-Methoxy-5-(trifluoromethyl)benzyl bromide (CAS No: 685126-88-9), a versatile but specialized reagent for introducing both a trifluoromethyl and a methoxy-substituted benzyl group into a target molecule.
We will delve into a comparative analysis against viable alternatives, provide actionable experimental protocols, and offer a decision-making framework for its judicious use in synthesis, balancing financial cost against functional benefit.
Core Technical Analysis: The Reagent in Focus
This compound is a substituted aromatic compound featuring a reactive benzylic bromide. This functionality makes it an excellent electrophile for alkylation reactions, particularly S_N2-type substitutions with a wide range of nucleophiles (e.g., amines, phenols, thiols).
The true value of this reagent lies in the synergistic effects of its substituents:
-
Trifluoromethyl (-CF3) Group : This strongly electron-withdrawing group is a key asset in pharmaceutical chemistry. It can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability.[3]
-
Methoxy (-OCH3) Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring. It can influence the reactivity of the benzyl bromide and provides an additional site for potential future chemical modification or interaction within a biological target.
The interplay of these groups allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[4]
Caption: Key structural features of the reagent and its primary synthetic applications.
Cost-Benefit Analysis: Is It Worth the Investment?
The decision to use a premium reagent like this compound hinges on a careful evaluation of its costs versus the potential benefits to the final product's performance.
The "Benefit": Enhanced Molecular Properties
The primary justification for the cost is the immediate introduction of two high-value functional groups. Synthesizing a similarly substituted moiety from simpler precursors would require multiple steps, increasing labor, time, and solvent costs while likely reducing the overall yield. The trifluoromethyl group, in particular, is a well-established strategy for improving drug-like properties, potentially reducing the risk of late-stage failures in drug development pipelines.[1][2]
The "Cost": A Multifaceted View
The cost extends beyond the purchase price and includes handling and safety considerations.
-
Financial Cost : Specialty fluorinated compounds are inherently more expensive due to the complexity of their synthesis.
-
Handling & Safety : Like many benzyl bromides, this reagent is a lachrymator and is corrosive, causing severe skin burns and eye damage.[5][6] It requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. These handling requirements contribute to the indirect operational costs.
Comparative Analysis with Alternatives
To place the cost-benefit analysis in context, we compare this compound with two common alternatives: the simpler 4-(Trifluoromethyl)benzyl bromide and the parent compound, Benzyl bromide .
| Feature | This compound | 4-(Trifluoromethyl)benzyl bromide | Benzyl Bromide |
| CAS Number | 685126-88-9[7][8] | 402-49-3[1] | 100-39-0 |
| Molecular Weight | 269.06 g/mol [7] | 239.04 g/mol | 171.04 g/mol |
| Approx. Cost/gram * | €€€€ | €€€ | € |
| Key Benefit | Introduces -CF3 and -OCH3 groups for enhanced metabolic stability and electronic tuning.[4] | Introduces a -CF3 group for improved metabolic stability and lipophilicity.[1] | Basic benzylation; low cost. |
| Primary Drawback | High financial cost. | Lacks the electronic modulation of the methoxy group. | Lacks property-enhancing substituents. |
| Safety Profile | Corrosive, Lachrymator.[5] | Corrosive, Lachrymator. | Corrosive, Lachrymator. |
*Cost is a relative indicator and will vary significantly between suppliers and purity grades.
Caption: Decision framework for selecting the appropriate benzylating agent.
Experimental Protocol: N-Alkylation of a Heterocyclic Amine
This protocol provides a representative method for the benzylation of a nucleophile, using 4-nitroimidazole as an example. This self-validating system includes clear steps for reaction setup, monitoring, and workup.
Objective: To synthesize 1-[[2-Methoxy-5-(trifluoromethyl)phenyl]methyl]-4-nitro-imidazole.
Materials:
-
This compound (1.0 eq)
-
4-Nitroimidazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture.
-
Add anhydrous DMF via syringe to dissolve the reagents (concentration typically 0.1-0.5 M). Stir the suspension for 10-15 minutes at room temperature. The base deprotonates the imidazole, generating the nucleophile in situ.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the stirring imidazole suspension at room temperature. The dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system might be 30-50% Ethyl Acetate in Hexanes. The product spot should appear, and the starting benzyl bromide spot should be consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with Ethyl Acetate. The organic product will move into the EtOAc layer.
-
Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual DMF and water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure product.
-
Conclusion
This compound is a high-impact reagent that offers a direct route to complex molecular architectures. Its primary benefit—the simultaneous introduction of two valuable functional groups—justifies its high cost in research and development scenarios where enhanced pharmacokinetic properties are a critical design objective. For simpler applications where only benzylation is required, or where cost is the dominant constraint, less functionalized alternatives like benzyl bromide remain the more pragmatic choice. The decision to employ this reagent should be a strategic one, grounded in a clear understanding of the desired end-product attributes and the overall project budget.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ChemSigma. (n.d.). 685126-88-9 this compound. Retrieved from [Link]
- Kawai, H., et al. (2011). Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents. Organic Letters, 13(13), 3596-3599.
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National Institutes of Health. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzyl bromide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Trifluoromethylated Benzyl Bromides in Modern Drug Discovery. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a reactive halogenated organic compound. As researchers and drug development professionals, understanding the causality behind each step is as critical as the procedure itself. This document is designed to build that understanding, ensuring that safety and compliance are integral to your workflow.
Hazard Profile and Inherent Risks
This compound (CAS No. 886502-86-9) is a valuable reagent in organic synthesis, but its utility is matched by its significant hazards. It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1][2] As a lachrymator, its vapors are highly irritating to the eyes, causing tearing and discomfort.[2] Furthermore, it may cause respiratory irritation if inhaled.[1][3]
The primary driver of its hazardous nature is its reactivity. As a benzyl bromide derivative, it is susceptible to hydrolysis. Contact with moisture can lead to the release of corrosive hydrogen bromide gas, posing a significant inhalation hazard and risk of corrosion to incompatible materials like metals.[3]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][3] |
Understanding this profile is the first step in a self-validating safety system. Every handling and disposal step is a direct response to these inherent chemical properties.
Pre-Disposal: Waste Accumulation and Segregation
Proper disposal begins the moment the chemical is deemed waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories typically generate waste in designated Satellite Accumulation Areas (SAAs), which must be at or near the point of generation and under the control of the operator.[6][7][8]
Step-by-Step Waste Collection Protocol
-
Designate a Satellite Accumulation Area (SAA): This must be a specific, designated location within the laboratory, such as a secondary containment tray inside a ventilated cabinet.[6][7] It should be clearly marked with "Hazardous Waste" signage.[5]
-
Select an Appropriate Waste Container: The container must be compatible with the chemical. For this compound, a glass container is appropriate.[9] Avoid metal containers, as the chemical or its hydrolysis products can cause corrosion.[7][10][11] The container must have a secure, tightly-sealing lid to prevent the escape of vapors and the ingress of moisture.[12]
-
Label the Container Immediately: Before adding any waste, the container must be labeled. The EPA requires labels to include the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards (e.g., "Corrosive," "Lachrymator").[6][7] Do not use abbreviations or chemical formulas.[12]
-
Segregate Your Waste Stream: This is a critical step rooted in chemical compatibility. This compound is a halogenated organic compound . It must be collected in a dedicated "Halogenated Organic Waste" container, separate from non-halogenated solvents.[12][13][14]
-
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[14] More importantly, accidental mixing with incompatible chemicals can lead to violent reactions.
-
-
Maintain a Waste Log: For containers collecting mixed halogenated waste, maintain a log sheet detailing the constituents and their approximate volumes or percentages.[13] This is crucial for the final disposal manifest.
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[12][14] This minimizes emissions and prevents accidental spills or reactions.
Table 2: Storage and Segregation Guidelines
| Waste Category | Compatible Container | Incompatible Waste Streams (Do NOT Mix) |
| Halogenated Organics (e.g., this compound) | Glass, with tightly-sealing lid | Non-Halogenated Organics, Strong Acids, Strong Bases, Oxidizers, Aqueous Waste[7][13][14] |
| Non-Halogenated Organics (e.g., Acetone, Hexane, Toluene) | Glass or Polyethylene | Halogenated Organics, Corrosives, Oxidizers[14] |
| Acids (e.g., HCl, H₂SO₄) | Glass or Acid-resistant plastic | Bases, Cyanides, Sulfides, Organics[7] |
| Bases (e.g., NaOH, KOH) | Polyethylene or other base-resistant plastic | Acids[7] |
Managing Spills and Exposures
Accidents happen, but a robust protocol ensures they are managed safely and effectively.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10][15]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[1][11]
-
Skin Protection: Chemical-resistant gloves (consult manufacturer's recommendations) and a lab coat or protective suit.[1][15]
-
Respiratory Protection: If vapors are present or ventilation is inadequate, a NIOSH-approved respirator is necessary.[16]
-
-
Contain and Absorb: Remove all ignition sources.[10][15] Cover the spill with a dry, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[15] DO NOT USE WATER or combustible materials like paper towels.[10][15]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The spill cleanup materials are now considered hazardous waste and must be disposed of according to the procedures outlined in this guide.
First-Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][17]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][11][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
The Formal Disposal Workflow: From Lab to Final Treatment
The journey of hazardous waste is meticulously tracked under the EPA's "cradle-to-grave" system.[4] This ensures accountability and proper management at every stage. The following workflow and diagram illustrate this process.
Caption: The hazardous waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Finalize Container in SAA: Once the waste container in the SAA is full (do not exceed 90% capacity) or has been accumulating for the maximum allowed time (typically up to one year for partially filled containers), it must be prepared for removal.[5][7]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not move the waste from the SAA to another SAA.[6]
-
Transfer to Central Accumulation Area (CAA): Trained EHS personnel will transfer the container to a CAA. Upon arrival at the CAA, the container is dated to ensure it does not exceed the site's storage time limits (e.g., 90 or 180 days, depending on the facility's generator status).[6]
-
Engage a Licensed Waste Broker: Your institution's EHS department works with a certified waste broker or hauler.[4] This vendor is licensed to transport hazardous materials to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Manifesting: A hazardous waste manifest, a legal document, is completed. This form tracks the waste from your facility (the generator) to its final destination, ensuring a complete and compliant chain of custody.[4]
-
Final Treatment: As a halogenated organic compound, the required and environmentally preferred method of disposal for this compound is high-temperature incineration in a specialized hazardous waste incinerator.[1][6][13] These facilities are equipped with afterburners and flue gas scrubbers to neutralize the harmful products of combustion, such as hydrogen bromide and hydrogen fluoride. Landfilling of this type of waste is generally prohibited.[18][19]
Regulatory and Compliance Framework
Compliance with EPA regulations is mandatory. Facilities are categorized based on the quantity of hazardous waste they generate per month.
Table 3: EPA Hazardous Waste Generator Categories
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit (CAA) | Key Requirements |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days | Biennial EPA report, contingency plan, extensive training records[6] |
| Small Quantity Generator (SQG) | > 100 kg but < 1,000 kg | Up to 180 days | Basic emergency planning, technical standards for storage[6] |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit (but volume limits apply) | Must identify all hazardous waste and ensure delivery to a permitted facility[6] |
By adhering to the procedures in this guide, you not only protect yourself and your colleagues but also ensure your institution maintains its compliance status, avoiding significant penalties and contributing to environmental stewardship.
References
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New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-(trifluoromethyl)benzyl bromide
Navigating the complexities of novel reagents is the cornerstone of innovation in drug development. However, the potential of a compound like 2-Methoxy-5-(trifluoromethyl)benzyl bromide can only be safely unlocked through a rigorous and informed approach to personal safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, our fellow researchers and scientists, with the expertise to handle this potent reagent with the highest degree of safety, ensuring that your focus remains on scientific advancement.
The Criticality of a Proactive Stance: Understanding the Hazard Profile
This compound is a reactive building block valued in medicinal chemistry for its ability to introduce key structural motifs.[1] However, its utility is intrinsically linked to its reactivity, which presents significant physiological hazards. Safety Data Sheets (SDS) classify this compound and its close analogs as highly hazardous.
The primary dangers stem from its nature as a potent lachrymator and a corrosive agent.[2][3] The benzyl bromide moiety is highly reactive and can cause severe skin burns and serious eye damage upon contact.[4][5] Inhalation may lead to irritation of the respiratory system, presenting symptoms like coughing and shortness of breath, as the compound is destructive to mucous membranes.[3][4] Furthermore, it is a combustible liquid that can produce toxic gases, including hydrogen bromide and hydrogen fluoride, upon combustion.[3][6] It is also sensitive to moisture, and contact with water can lead to hydrolysis, liberating acidic gases.[2][7] Acknowledging this profile is the foundational step in constructing an effective and non-negotiable PPE protocol.
The Anatomy of Protection: Selecting Your Armor
Effective protection is not about using the most equipment, but the right equipment. Each component of your PPE ensemble is chosen to counteract a specific threat posed by this compound.
| Equipment | Specification | Scientific Rationale & Causality |
| Primary Eye Protection | Tightly-fitting, indirect-vent chemical splash goggles. | The compound is corrosive and a lachrymator, meaning it can cause severe, permanent eye damage and induce tearing upon vapor exposure.[3][8] Tightly fitting goggles create a seal around the eyes, preventing entry of liquids, splashes, and vapors. |
| Face Protection | Full-face shield, worn over primary eye protection. | A face shield is mandatory as a secondary barrier to protect the entire face from splashes of this corrosive material.[4][9] This is especially critical when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Direct skin contact causes severe chemical burns.[4] While specific breakthrough data for this compound is limited, nitrile and neoprene offer good general resistance to a range of chemicals. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs. | A flame-resistant lab coat is essential due to the compound's combustible nature.[2][6] The coat protects street clothes and skin from splashes and spills. Tight cuffs prevent chemicals from entering the sleeves. |
| Respiratory Protection | Use within a certified chemical fume hood is the primary engineering control. | Due to its potential to cause respiratory irritation and its nature as a lachrymator, all handling must occur in a well-ventilated area, with a chemical fume hood being the standard.[3][4][10] |
| Emergency Respiratory Protection | Air-purifying respirator with organic vapor/acid gas cartridges. | For spill response or in the event of ventilation failure, a respirator is required.[7] The cartridges must be appropriate for organic vapors and acid gases like HBr which may be liberated.[6][7] |
The Workflow of Safety: Operational and Disposal Plans
A disciplined, procedural approach to PPE usage is as vital as the equipment itself. The following protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure the integrity of your protection.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the critical steps for safely handling this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
